1H-Imidazole-4-sulfonyl chloride hydrochloride
Description
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Properties
IUPAC Name |
1H-imidazole-5-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-2-6-3;/h1-2H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZLWKWMAQMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
[1]
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS 1416352-08-3) is a specialized heterocyclic building block used primarily for the introduction of the imidazole-4-sulfonyl moiety into bioactive small molecules.[1][2][3][4] Unlike typical benzenesulfonyl chlorides, this reagent presents unique stability challenges due to the presence of both a nucleophilic imidazole nitrogen and an electrophilic sulfonyl chloride group within the same molecule. Consequently, it is commercially supplied and stored as the hydrochloride salt to prevent intermolecular self-polymerization. This guide details the physicochemical properties, stabilization mechanisms, handling protocols, and synthetic applications of this critical reagent.[5]
Part 1: Chemical Identity & Physicochemical Profile
The distinction between the free base and the hydrochloride salt is non-trivial. The hydrochloride form is the requisite state for storage and transport, whereas the free base is a transient species generated in situ during synthesis.
Table 1: Physicochemical Properties
| Property | 1H-Imidazole-4-sulfonyl chloride (Free Base) | 1H-Imidazole-4-sulfonyl chloride Hydrochloride |
| CAS Number | 58767-51-4 | 1416352-08-3 |
| Molecular Formula | C₃H₃ClN₂O₂S | C₃H₄Cl₂N₂O₂S |
| Molecular Weight | 166.59 g/mol | 203.05 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline solid |
| Melting Point | 163–174 °C (dec.) | >158 °C (dec.) |
| Solubility | Soluble in DCM, THF, Acetonitrile | Soluble in polar aprotic solvents (DMF, DMSO); reacts with water |
| Storage Condition | Unstable at RT | -20°C, Inert Atmosphere (Argon/Nitrogen) |
| Hygroscopicity | High | Extreme (hydrolyzes rapidly) |
Structural Insight
The imidazole ring is amphoteric. In the hydrochloride salt, the N3 nitrogen is protonated (
-
Deactivation: It reduces the nucleophilicity of the imidazole ring, preventing it from attacking the sulfonyl chloride of a neighboring molecule.
-
Solubility: It alters the solubility profile, often requiring polar organic solvents or conversion to the free base in situ for reactions in non-polar media.
Part 2: Reactivity & Stability Mechanisms
The Self-Polymerization Hazard
A common failure mode in handling this reagent is the inadvertent generation of the free base in the absence of an external nucleophile. The free base possesses an internal "push-pull" mechanism where the imidazole nitrogen (nucleophile) attacks the sulfonyl sulfur (electrophile), leading to rapid oligomerization.
Hydrolysis Sensitivity
Like all sulfonyl chlorides, the reagent is susceptible to hydrolysis, yielding imidazole-4-sulfonic acid and HCl. The rate of hydrolysis is accelerated by the presence of the imidazole ring, which can act as an intramolecular base catalyst if not fully protonated.
Visualization: Instability vs. Stabilization
The following diagram illustrates the mechanism of self-polymerization in the free base and how hydrochloride salt formation arrests this process.
Caption: The hydrochloride salt blocks the nucleophilic Nitrogen (N3), preventing the intermolecular attack that leads to polymerization (Red Arrow).
Part 3: Handling, Storage, & Safety Protocols
Storage Requirements (Cold Chain)
-
Temperature: Must be stored at -20°C . Room temperature storage leads to degradation within days, evidenced by a color change from white to yellow/orange.
-
Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.
-
Container: Amber glass vials are preferred to minimize light exposure, though moisture is the primary threat.
Handling Procedure
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation and rapid hydrolysis.
-
Weighing: Weigh quickly in a fume hood or, ideally, inside a glovebox. If a glovebox is unavailable, use a "weighing boat" technique with a blanket of nitrogen.
-
Solvent Choice: Use anhydrous solvents (DCM, THF, or Acetonitrile) dried over molecular sieves. Avoid protic solvents (Methanol, Ethanol, Water).
Safety (SDS Summary)
-
GHS Classification: Skin Corr.[3][6] 1B (Causes severe skin burns and eye damage).
-
First Aid: In case of contact, immediately wash with Diphoterine or copious water. The hydrolysis produces HCl, causing immediate chemical burns.
-
PPE: Chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory.
Part 4: Synthetic Applications
The primary application of 1H-Imidazole-4-sulfonyl chloride hydrochloride is the synthesis of sulfonamides , which are bioisosteres of amides and key pharmacophores in medicinal chemistry (e.g., carbonic anhydrase inhibitors).
Strategic Considerations
-
Base Stoichiometry: Since the reagent is an HCl salt, the reaction requires at least 3 equivalents of base :
-
1 eq to neutralize the HCl salt of the reagent.
-
1 eq to neutralize the HCl generated during sulfonylation.
-
1 eq (often excess) to drive the reaction and maintain basicity.
-
-
Regioselectivity: The N-H of the imidazole ring is generally less reactive towards the sulfonyl chloride than a primary aliphatic amine, but protection (e.g., Trityl, SEM) of the imidazole nitrogen is sometimes employed to prevent side reactions during complex synthesis.
Part 5: Experimental Protocols
Protocol: Synthesis of N-Substituted Imidazole-4-Sulfonamides
Objective: Coupling 1H-Imidazole-4-sulfonyl chloride hydrochloride with a primary amine (R-NH₂).
Reagents:
-
1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 equiv)[2][3]
-
Primary Amine (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 - 3.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Preparation of Amine Solution: Dissolve the Primary Amine (1.0 equiv) and Base (3.0 equiv) in anhydrous DCM under an inert atmosphere (N₂/Ar). Cool the mixture to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 equiv) portion-wise as a solid to the stirred amine solution.
-
Expert Tip: Do not dissolve the sulfonyl chloride in solvent beforehand if possible, as it may degrade. Adding it as a solid directly into the cold amine/base mixture minimizes the time the free base exists without a nucleophile present.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours. Monitor by TLC or LC-MS. The formation of the sulfonamide is usually rapid.
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with Ethyl Acetate or DCM.
-
Crucial Step: The imidazole product is amphoteric. If the product is water-soluble, avoid aqueous washes that are too acidic (protonates imidazole, stays in water) or too basic (forms salt). A pH of ~7-8 is ideal for extraction.
-
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Visualization: Synthesis Workflow
Caption: Protocol flow emphasizing the critical solid addition step at 0°C to minimize side reactions.
References
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 58767-51-4|1H-Imidazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-IMidazole-4-sulfonyl chloride hydrochloride [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H-Imidazole-4-sulfonyl Chloride Hydrochloride: Structural Anatomy & Chemical Reactivity
[1][2]
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride serves as a critical electrophilic building block in medicinal chemistry, primarily utilized for introducing the imidazole-4-sulfonyl pharmacophore into bioactive molecules.[1][2] Unlike its more explosive counterparts (e.g., imidazole-1-sulfonyl azide), this compound functions as a stable yet highly reactive sulfonylating agent.[1][2] Its utility is defined by the duality of its structure: the electron-rich imidazole ring acts as a bioactive scaffold, while the electron-withdrawing sulfonyl chloride group facilitates covalent coupling with nucleophiles.[1][2] This guide dissects its structural bonding, stability profiles, and mechanistic role in drug synthesis.[1][2]
Part 1: Structural Anatomy & Electronic Configuration[1][2]
Molecular Identity[1][2]
-
IUPAC Name: 1H-Imidazole-4-sulfonyl chloride hydrochloride[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 166.59 g/mol (Free base) / ~203.05 g/mol (HCl salt)[1][2]
Bonding and Geometry
The molecule features a tetrahedral sulfur atom bonded to two oxygen atoms, a chlorine atom, and the C4 carbon of the imidazole ring.[1]
-
The Sulfonyl Group (
):-
Geometry: Distorted tetrahedron around the sulfur atom.[1][2]
-
Hybridization: Sulfur utilizes
hybridization.[1][2] The S=O bonds possess significant double-bond character due to back-bonding (or negative hyperconjugation, depending on the theoretical model).[1][2] -
Electronic Effect: The sulfonyl group is strongly electron-withdrawing (
), which deactivates the imidazole ring towards electrophilic aromatic substitution but activates the S-Cl bond for nucleophilic attack.[1][2]
-
-
The Imidazole Ring:
-
Aromaticity: The 5-membered ring maintains
-electron aromaticity.[1][2] -
Tautomerism: In solution, the neutral free base exists in rapid equilibrium between the 1H-imidazole-4-sulfonyl and 1H-imidazole-5-sulfonyl tautomers.[1][2] However, the "4-sulfonyl" nomenclature is preferred.[1][2]
-
Protonation (HCl Salt): In the hydrochloride salt form, the basic nitrogen (N3, the pyridine-like nitrogen) is protonated.[1][2] This protonation locks the tautomeric equilibrium and significantly enhances the stability of the compound by reducing the electron density of the ring, thereby preventing self-nucleophilic attack (polymerization).[1][2]
-
Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the protonation site in the hydrochloride salt.
Figure 1: Tautomeric equilibrium of the free base and its conversion to the stable hydrochloride salt.
Part 2: Bonding Dynamics & Reactivity Profile[1][2]
Electrophilicity and Nucleophilic Substitution
The core utility of this compound lies in the lability of the S-Cl bond .[1][2] The sulfur atom is highly electrophilic due to the combined inductive withdrawal of the two oxygen atoms and the chlorine.[1][2]
-
Mechanism (S_N2-like): Nucleophiles (e.g., primary amines) attack the sulfur center.[1][2] The reaction proceeds through a trigonal bipyramidal transition state (or a concerted displacement), resulting in the expulsion of the chloride ion (
) and the formation of a sulfonamide bond.[1][2] -
Selectivity: The sulfonyl chloride is hard/electrophilic.[1][2] It reacts preferentially with "hard" nucleophiles like amines (
) and alcohols ( ) over soft nucleophiles.[1][2]
Stability and Self-Reactivity[1][2]
-
Hydrolysis: The S-Cl bond is moisture-sensitive.[1][2][3] Water acts as a nucleophile, displacing chloride to form 1H-imidazole-4-sulfonic acid , which is thermodynamically a "dead end" for coupling reactions.[1][2]
-
Autocatalysis: The HCl salt is stable.[1][2] However, if the free base is generated in situ without a nucleophile present, the basic imidazole nitrogen of one molecule can attack the sulfonyl sulfur of another, leading to polymerization.[1]
Part 3: Experimental Protocols & Handling
Synthesis of Sulfonamides (General Protocol)
This protocol describes the coupling of 1H-imidazole-4-sulfonyl chloride HCl with a primary amine.[1][2]
Reagents:
-
Primary Amine (
) (1.0 - 1.2 equiv)[1][2] -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the primary amine in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) to the amine solution.[1][2] The extra equivalents are required to neutralize the HCl from the starting material and the HCl generated during the reaction.[1]
-
Cooling: Cool the reaction mixture to
using an ice bath. Rationale: Controls the exotherm and minimizes side reactions (hydrolysis).[1][2] -
Addition of Electrophile: Add 1H-imidazole-4-sulfonyl chloride HCl portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.[1][2]
-
Workup: Quench with water. Extract with DCM.[1][2] Wash organics with brine, dry over
, and concentrate.[1][2]
Reaction Mechanism Diagram[1]
Figure 2: Step-wise mechanism of sulfonamide formation using the HCl salt reagent.
Part 4: Applications in Drug Discovery[1][2][4]
The imidazole-4-sulfonyl moiety is a privileged scaffold in medicinal chemistry.[1][2]
| Application Domain | Mechanism of Action | Key Structural Feature |
| Enzyme Inhibition | Histidine mimicry | The imidazole ring mimics the histidine side chain, allowing binding to metal centers (e.g., Zn²⁺ in metalloproteases).[1][2] |
| GPCR Ligands | H-bond donor/acceptor | The N-H and N: of the imidazole ring participate in critical hydrogen bonding networks within receptor pockets.[1][2] |
| Antimicrobials | Sulfonamide bioisostere | Replaces the phenyl ring of traditional sulfa drugs to alter solubility and metabolic stability.[1][2] |
Stability Data Summary
References
1H-Imidazole-4-sulfonyl chloride hydrochloride CAS number and synonyms
This technical guide details the properties, synthesis, and application of 1H-Imidazole-4-sulfonyl chloride hydrochloride , a specialized electrophile used in medicinal chemistry to introduce the imidazole sulfonamide moiety—a pharmacophore found in various histamine receptor ligands and enzyme inhibitors.[1][2]
Executive Chemical Profile
1H-Imidazole-4-sulfonyl chloride is a highly reactive sulfonylating agent.[1] Unlike stable benzenesulfonyl chlorides, this heteroaromatic analog possesses an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N3).[1][2] This amphoteric nature necessitates precise pH control during storage and reaction to prevent self-polymerization.[1][2]
Identity & Physiochemical Data
| Parameter | Technical Specification |
| Primary CAS | 58767-51-4 (Parent); 104034-79-3 (HCl salt variant) |
| Synonyms | 4-Chlorosulfonylimidazole; Imidazole-4-sulfonyl chloride HCl |
| Molecular Formula | C₃H₃ClN₂O₂S[1][3][4][5] · HCl (as hydrochloride) |
| Molecular Weight | 166.59 g/mol (Parent); ~203.05 g/mol (HCl salt) |
| Appearance | Hygroscopic off-white to beige crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, MeCN); reacts with water/alcohols.[1][2] |
| Storage | -20°C under Argon/Nitrogen. Strictly anhydrous. |
Mechanistic Utility in Drug Design
The imidazole-4-sulfonyl moiety serves as a bioisostere for other aromatic sulfonamides but offers unique hydrogen-bonding capabilities due to the imidazole ring.[1][2]
-
H-Bond Donor/Acceptor: The N1-H acts as a donor, while N3 acts as an acceptor, allowing for specific binding interactions within enzyme active sites (e.g., Zinc metalloproteases).[1]
-
pKa Modulation: The electron-withdrawing sulfonyl group significantly lowers the pKa of the imidazole ring, altering its protonation state at physiological pH compared to an unsubstituted imidazole.[1][2]
Synthetic Chemistry: The "Amphoteric Trap"
Handling this reagent requires understanding its dual nature. The critical challenge is Self-Sulfonylation .
The Failure Mode (Self-Polymerization)
In its neutral form, the imidazole N1-H is acidic, but the N3 is nucleophilic.[1][2] If the hydrochloride salt is neutralized without an external electrophile present, the imidazole ring of one molecule can attack the sulfonyl chloride of another, leading to insoluble oligomers.[1][2]
Prevention Strategy:
-
Maintain Protonation: Keep the reagent as the HCl salt until the moment of reaction.
-
Base Stoichiometry: When reacting with an amine, use a base (e.g., DIPEA, TEA) in excess (>3 equiv) to simultaneously deprotonate the amine and the imidazole, but ensure the amine is the better nucleophile.[1][2]
Diagram 1: Reaction Mechanism & Self-Polymerization Risk
The following diagram illustrates the desired pathway vs. the oligomerization side-reaction.
Caption: Pathway competition. High local concentration of amine prevents the self-reaction (grey path).[1]
Experimental Protocols
A. Synthesis of the Reagent (Upstream)
Commercial supplies are often degraded.[1][2] For critical applications, synthesize fresh via Oxidative Chlorination of 4-mercaptoimidazole.[1][2]
Protocol:
-
Suspend 4-mercaptoimidazole (10 mmol) in aqueous HCl (2 M, 20 mL).
-
Cool to 0°C.
-
Add Sodium Hypochlorite (commercial bleach) or bubble Cl₂ gas slowly.[1][2] Maintain T < 5°C.
-
Extract immediately with cold Dichloromethane (DCM).
-
Dry organic layer over MgSO₄ (anhydrous) at 0°C.
-
Precipitate the HCl salt by bubbling dry HCl gas or adding 4M HCl in Dioxane.
-
Filter under inert atmosphere.
B. Sulfonylation of Amines (Downstream)
This protocol ensures high yield by suppressing side reactions.[1][2]
Reagents:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)[1]
-
Primary/Secondary Amine (1.0 - 1.2 equiv)[1]
-
DIPEA (Diisopropylethylamine) or Triethylamine (3.5 equiv)[1][2]
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask under Argon, dissolve the Amine and Base (3.5 equiv) in anhydrous MeCN. Cool to 0°C.[1][2][8]
-
Addition: Add 1H-Imidazole-4-sulfonyl chloride HCl solid in one portion (or as a rapid solution in DMF).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with Ethyl Acetate. Wash with brine.[1][2] Dry over Na₂SO₄.[2][8]
-
Purification: Flash chromatography (DCM/MeOH gradients).
Diagram 2: Experimental Workflow
Caption: Optimized addition sequence to maximize yield and minimize hydrolysis.
Stability & Storage
-
Hydrolysis Risk: Extreme.[1][2] The imidazole ring can catalyze the attack of water on the sulfonyl sulfur.[1][2]
-
Shelf Life:
-
Signs of Degradation: Formation of a sticky gum or liquid (hydrolysis to sulfonic acid).[1][2]
References
-
Santa Cruz Biotechnology. 1H-Imidazole-4-sulfonyl chloride Product Data. CAS 58767-51-4.[1][2][3] Link[1][2][3]
-
Sigma-Aldrich. 1H-Imidazole-4-sulfonyl chloride 95% Datasheet.[1][2][10]Link[1][2]
-
Roblin, R. O., & Clapp, J. W. (1950).[1][2] The Preparation of Heterocyclic Sulfonamides.[1][2][7] Journal of the American Chemical Society, 72(11), 4890–4892.[1][2] (Foundational synthesis via oxidative chlorination).[2] Link[1][2]
-
Pasha, M. A., et al. (2015).[1][2] Ultrasonics Sonochemistry.[1][2] (General protocols for sulfonylation efficiency). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Methyl-1H-imidazole-4-sulfonyl chloride | 137049-00-4 [chemicalbook.com]
1H-Imidazole-4-sulfonyl chloride hydrochloride mechanism of action
The following technical guide details the mechanistic profile, chemical utility, and pharmacological significance of 1H-Imidazole-4-sulfonyl chloride hydrochloride . This document is structured to bridge the gap between synthetic application and biological function, serving researchers in medicinal chemistry and chemical biology.
Mechanistic Profiling & Pharmacophore Assembly[1]
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4) is a high-reactivity electrophilic reagent used primarily to introduce the imidazole-4-sulfonamide motif into bioactive small molecules. Unlike direct-acting pharmaceuticals, its "mechanism of action" is dual-faceted:
-
Chemical Mechanism: It functions as a sulfonylating agent via nucleophilic substitution, enabling the covalent attachment of the imidazole scaffold to amines (N-sulfonylation) or alcohols (O-sulfonylation).
-
Pharmacological Mechanism (Derived Scaffolds): The resulting sulfonamide derivatives act as bioisosteres of amides, serving as critical pharmacophores in Carbonic Anhydrase (CA) inhibitors , BRAF kinase inhibitors , and antimicrobial agents .
This guide dissects the reaction kinetics, synthesis protocols, and the structural biology underlying the utility of the imidazole-sulfonyl moiety.
Chemical Mechanism of Action: Nucleophilic Sulfonylation
The core utility of this compound lies in the high electrophilicity of the sulfur atom, activated by the electron-withdrawing chlorine and the resonance-stabilized imidazole ring.
2.1 Reaction Kinetics
The reaction follows an associative
-
Activation: The sulfonyl chloride is polarized (
), making the sulfur highly susceptible to nucleophilic attack. -
Nucleophilic Attack: A nucleophile (e.g., a primary amine,
) attacks the sulfur atom. -
Transition State: A trigonal bipyramidal transition state forms (or a short-lived pentacoordinate intermediate).
-
Elimination: The chloride ion (
) is expelled as a leaving group, restoring the tetrahedral geometry and forming the stable sulfonamide bond. -
Proton Transfer: A base (e.g., Triethylamine) scavenges the proton from the nitrogen to neutralize the generated HCl.
2.2 Visualization: Sulfonylation Pathway
The following diagram illustrates the transformation from the raw reagent to the bioactive sulfonamide scaffold.
Figure 1: Mechanistic pathway of amine sulfonylation using 1H-Imidazole-4-sulfonyl chloride.
Pharmacological Mechanism of Derived Ligands
Once the imidazole-4-sulfonyl moiety is installed, the resulting molecule gains specific binding capabilities. This section explains why this reagent is selected for drug development.
3.1 Carbonic Anhydrase Inhibition (CAI)
The imidazole-sulfonamide group is a classic zinc-binding group (ZBG).
-
Mechanism: The sulfonamide nitrogen (
) becomes deprotonated at physiological pH (or interacts via the lone pair) and coordinates directly to the catalytic ion in the active site of Carbonic Anhydrase enzymes. -
Effect: This displaces the zinc-bound water molecule/hydroxide ion, preventing the hydration of
to bicarbonate. -
Selectivity: The imidazole ring provides secondary interactions (Van der Waals,
-stacking) with hydrophilic residues (e.g., His64, Thr199) in the enzyme pocket, often conferring selectivity for specific CA isoforms (e.g., CA IX in tumors).
3.2 Kinase Inhibition (e.g., BRAF V600E)
Derivatives synthesized from this chloride have shown efficacy against melanoma cell lines.[1]
-
Mechanism: The sulfonyl group acts as a hydrogen bond acceptor, while the imidazole NH serves as a donor. This rigid geometry allows the scaffold to lock into the ATP-binding pocket of kinases, disrupting phosphorylation cascades.
Experimental Protocol: Synthesis of Imidazole-4-Sulfonamides
Objective: To synthesize a sulfonamide derivative from a primary amine using 1H-Imidazole-4-sulfonyl chloride HCl.
Safety Warning: The reagent is corrosive (Skin Corr.[2][3][4] 1B) and moisture-sensitive. Handle in a fume hood with gloves and eye protection.
4.1 Reagents & Materials
| Component | Specification | Role |
| Substrate | Primary Amine (1.0 eq) | Nucleophile |
| Reagent | 1H-Imidazole-4-sulfonyl chloride HCl (1.1 eq) | Electrophile |
| Base | Diisopropylethylamine (DIPEA) (3.0 eq) | HCl Scavenger / Catalyst |
| Solvent | Anhydrous DMF or DCM | Reaction Medium |
| Quench | Sat.[5] | Neutralization |
4.2 Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the Primary Amine in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add 3.0 equivalents of DIPEA to the solution. Stir at
for 10 minutes under an inert atmosphere ( or Ar). -
Addition: Slowly add 1.1 equivalents of 1H-Imidazole-4-sulfonyl chloride hydrochloride portion-wise. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC or LC-MS (look for mass shift of +130 Da).
-
Work-up:
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash sequentially with sat.
, water, and brine. -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (typically MeOH/DCM gradient) to isolate the target sulfonamide.
Strategic Logic: Why Choose This Scaffold?
The decision to use 1H-Imidazole-4-sulfonyl chloride is driven by specific physicochemical advantages it confers to the final drug candidate.
Figure 2: Strategic advantages of the imidazole-sulfonamide pharmacophore in drug design.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18961164, 1H-Imidazole-4-sulfonyl chloride. Retrieved January 28, 2026 from [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Zhang, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[6] [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 104286-36-8) is a critical sulfonylating agent used in the synthesis of histamine H2-receptor antagonists, enzyme inhibitors, and novel sulfonamide-based antimicrobials.
Unlike benzene derivatives, the synthesis of imidazole-4-sulfonyl chloride presents unique challenges due to the amphoteric nature of the imidazole ring. The electron-rich
This guide details the Chlorosulfonic Acid/Thionyl Chloride One-Pot Protocol , a robust method that ensures regioselectivity at the C4 position and isolates the product as the stable hydrochloride salt.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis relies on Electrophilic Aromatic Substitution (
-
Regioselectivity: In highly acidic media, imidazole exists as the imidazolium cation. While this deactivates the ring, the C4(5) position remains the most nucleophilic site available for attack by "hard" electrophiles like the chlorosulfonium ion, avoiding the N1 substitution seen in basic conditions.
-
The Electrophile: Chlorosulfonic acid (
) acts as both the solvent and the source of the electrophile ( or ). -
Chlorination: Thionyl chloride (
) is introduced to convert the intermediate sulfonic acid (or anhydride) into the final sulfonyl chloride and to scavenge water, driving the equilibrium forward. -
Stabilization: The final product is isolated as the hydrochloride salt. The protonation of the imidazole ring prevents the nucleophilic attack of the imidazole nitrogen on the sulfonyl chloride moiety of another molecule (self-polymerization).
Mechanistic Pathway Visualization
Caption: Mechanistic flow from protonation to the final stable hydrochloride salt.
Experimental Protocol
Safety Warning: Chlorosulfonic acid reacts violently with water. Thionyl chloride releases toxic
Materials & Reagents[1][2]
| Reagent | Equiv.[1][2] | Role | Key Hazard |
| Imidazole (1H-Imidazole) | 1.0 | Substrate | Irritant, Hygroscopic |
| Chlorosulfonic Acid ( | 5.0 - 6.0 | Reagent/Solvent | Violent Water Reaction , Corrosive |
| Thionyl Chloride ( | 2.0 - 3.0 | Chlorinating Agent | Corrosive, Toxic Gas |
| Dichloromethane (DCM) | Solvent | Wash/Precipitation | Volatile |
| Diethyl Ether | Solvent | Wash | Flammable |
Step-by-Step Methodology
Step 1: Sulfonation [3][4][5][6]
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with a
drying tube or line), and a pressure-equalizing addition funnel. -
Charge the flask with Chlorosulfonic Acid (5.0 equiv) . Cool the flask to 0–5°C using an ice-salt bath.
-
Add Imidazole (1.0 equiv) solid in small portions over 30–45 minutes.
-
Critical: The reaction is highly exothermic. Maintain internal temperature below 20°C to prevent charring.
-
-
Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 90–100°C (oil bath).
-
Maintain at 100°C for 2–3 hours . The mixture should become a homogeneous, viscous oil.
Step 2: Chlorination
-
Cool the reaction mixture to 40–50°C .
-
Add Thionyl Chloride (2.0–3.0 equiv) dropwise via the addition funnel.
-
Observation: Vigorous evolution of
and gas will occur.
-
-
Heat the mixture to reflux (approx. 80°C) for 2 hours to ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.
Step 3: Isolation (Anhydrous Workup)
Note: Do not quench with water. Hydrolysis is rapid.
-
Cool the mixture to room temperature.
-
Option A (Precipitation): Slowly drip the reaction mixture into a vigorously stirred volume of anhydrous Dichloromethane (DCM) or Chloroform (10x volume) at 0°C. The product (HCl salt) should precipitate as a white to off-white solid.
-
Option B (Distillation): If the mixture is clean, distill off excess thionyl chloride under reduced pressure (ensure trap is cold). The residue is then triturated with dry DCM.
-
Filter the solid rapidly under a blanket of dry nitrogen.
-
Wash the filter cake with cold, dry Diethyl Ether to remove residual acid traces.
-
Dry the solid in a vacuum desiccator over
.
Characterization Data[3][9][10]
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 163–174°C | Decomposes; Range varies by purity/salt stoichiometry [1] |
| Solubility | Soluble in water (hydrolyzes), DMSO, DMF | Stable in dry organic solvents |
| Storage | -20°C, under Argon/Nitrogen | Moisture Sensitive |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black/Tarred Reaction | Addition of imidazole was too fast; Temp spike. | Cool |
| Low Yield | Hydrolysis during isolation. | Ensure all solvents (DCM/Ether) are anhydrous. Minimize exposure to air during filtration. |
| Sticky Solid | Residual | Triturate thoroughly with dry DCM or Chloroform. Recrystallize from dry acetonitrile if necessary. |
| Product Decomposition | Stored as free base. | Ensure the product is kept as the Hydrochloride salt . Store in freezer. |
Synthesis Workflow Diagram
Caption: Operational workflow for the One-Pot synthesis.
References
- Hofmann, K. (1953). Imidazole and Its Derivatives (The Chemistry of Heterocyclic Compounds, Vol. 6). Wiley-Interscience. (Foundational text on imidazole electrophilic substitution).
-
Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. US Patent 5034160. Retrieved from [Link] (Describes the general industrial chlorosulfonic acid/thionyl chloride methodology for heteroaromatics).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329765977, 1H-Imidazole-4-sulfonyl chloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. Buy 2-amino-1H-imidazole-4-sulfonic acid (EVT-8774722) [evitachem.com]
- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Guide: Stability & Storage of 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
[1]
Executive Technical Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride is a highly reactive, bifunctional building block used in medicinal chemistry for sulfonylation.[1] Its stability profile is governed by two competing reactivity modes:
-
Electrophilicity: The sulfonyl chloride moiety (
) is prone to rapid hydrolysis by atmospheric moisture.[1] -
Nucleophilicity: The imidazole ring (if deprotonated) can attack the sulfonyl group of a neighboring molecule, leading to intermolecular self-condensation (polymerization).
The Critical Role of the Hydrochloride Salt:
The hydrochloride form is not merely a counterion choice; it is a chemical stabilizer . By protonating the imidazole nitrogen (
Physicochemical Stability Profile
| Parameter | Characteristic | Implication for Storage |
| Hygroscopicity | Extreme | The salt lattice avidly absorbs atmospheric water, accelerating hydrolysis.[1] |
| Hydrolytic Stability | Poor | Upon contact with water, it degrades to 1H-imidazole-4-sulfonic acid and HCl gas.[1] |
| Thermal Stability | Low to Moderate | Prone to thermal decomposition; risk of |
| Physical State | White to off-white crystalline solid | Discoloration (yellowing/browning) indicates degradation (polymerization or oxidation).[1] |
| Solvent Compatibility | Soluble in polar aprotic solvents (ACN, DMF) | Incompatible with alcohols (methanol, ethanol) and water. |
Mechanisms of Degradation
Understanding how the molecule fails is essential for designing valid storage protocols.
Pathway A: Hydrolysis (Moisture Induced)
The most common failure mode. Water attacks the sulfur atom, displacing the chloride.
-
Reaction:
[1] -
Consequence: The generated sulfonic acid is unreactive for sulfonylation, leading to failed coupling reactions.
Pathway B: Intermolecular Self-Condensation (Base Induced)
If the compound is stored improperly (e.g., presence of trace base) or if the HCl is lost, the imidazole ring deprotonates.
-
Mechanism: The free imidazole nitrogen (
) of Molecule A attacks the sulfonyl chloride ( ) of Molecule B. -
Consequence: Formation of insoluble oligomers/polymers. This is often observed as the material turning into a "gummy" insoluble residue.
Visualization: Degradation Pathways
Caption: Pathway A (Red) represents moisture damage. Pathway B (Yellow) represents instability if the stabilizing HCl is lost.
Storage Specifications & Protocols
To ensure reagent integrity, a "Deep Freeze + Inert" strategy is mandatory.
Primary Storage Conditions[4][5][6]
-
Temperature: -20°C (± 5°C) . Storing at 4°C is acceptable for short periods (<1 week), but -20°C is required for long-term stability (>1 month).[1]
-
Atmosphere: Argon or Nitrogen .[2] The headspace must be purged with dry inert gas after every use.
-
Container: Amber glass vial with a Teflon-lined screw cap.[1] Parafilm wrapping is recommended to seal the cap junction.
The "Desiccator-Freezer" System
Do not simply throw the vial into the freezer. Use a secondary containment system:
-
Place the primary vial inside a larger jar or sealable bag.
-
Add a packet of indicating silica gel or activated molecular sieves into the secondary container.
-
This creates a micro-environment that actively scavenges any moisture that permeates the freezer seal.
Operational Handling: The "Thaw-Use" Cycle[1]
The moment of highest risk is not during storage, but during the transition from storage to the bench. Opening a cold vial in humid lab air causes immediate water condensation on the solid.
Protocol: Safe Handling Workflow
-
Retrieval: Remove the secondary container from the -20°C freezer.
-
Equilibration (Crucial): Leave the container sealed on the benchtop for 30–45 minutes.
-
Why? The reagent must reach room temperature before opening. If opened cold, atmospheric moisture will condense instantly on the hygroscopic solid.
-
-
Purge: Open the vial under a flow of Nitrogen/Argon (or inside a glovebox if available).
-
Weighing:
-
Option A (Glovebox): Weigh inside an inert atmosphere.[2]
-
Option B (Benchtop): Weigh quickly into a tared, dry flask. Do not use paper weighing boats (they contain moisture); use glass or antistatic plastic.
-
-
Resealing: Immediately purge the stock vial with inert gas, seal with Parafilm, and return to the secondary container/freezer.
Visualization: Handling Workflow
Caption: The critical equilibration step (Red) prevents moisture condensation on the cold reagent.[1]
Quality Control & Re-validation
Before committing valuable starting materials to a synthesis, validate the quality of the sulfonyl chloride.
Visual Inspection:
-
Pass: White, free-flowing powder.[1]
-
Fail: Yellow/brown sticky clumps or a "melted" appearance (indicates hydrolysis/polymerization).
Chemical Validation (H-NMR):
-
Solvent: Use anhydrous DMSO-d6 or CD3CN .[1] Avoid CDCl3 if it contains moisture/acid stabilizers that might degrade the sample during acquisition.
-
Diagnostic Signals:
-
Look for the imidazole C-H protons.
-
Degradation Marker: A shift in the imidazole protons often indicates hydrolysis to the sulfonic acid.
-
Note: The sulfonyl chloride is an electrophile; ensure the NMR solvent is absolutely dry to prevent degradation in the NMR tube.
-
References
-
Sigma-Aldrich. 1H-Imidazole-4-sulfonyl chloride Product Specification. (Accessed 2024). Link
-
National Institutes of Health (NIH) - PubChem. 1-Methylimidazole-4-sulfonyl chloride (Related Analog Stability Data). Link
-
Apollo Scientific. Safety Data Sheet: 1H-Imidazole-1-sulphonyl azide hydrochloride (Structural Analog Storage). Link
-
American Pharmaceutical Review. Moisture Control and Degradation Management in Hygroscopic Salts. Link
solubility of 1H-Imidazole-4-sulfonyl chloride hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility and Handling of 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride is a specialized reagent primarily utilized in medicinal chemistry for the introduction of the imidazole-4-sulfonyl moiety, a pharmacophore often explored for its hydrogen-bonding potential and bioisosteric properties.
This guide addresses a critical operational challenge: The Solubility Paradox. As a hydrochloride salt, the compound possesses high lattice energy, necessitating polar solvents for dissolution. However, the reactive sulfonyl chloride functionality is inherently unstable in many polar, nucleophilic solvents (e.g., water, alcohols).
Key Takeaway: Successful application of this reagent relies not on finding a "perfect" solvent for the salt, but on an in situ neutralization strategy that liberates the organic-soluble free base within a non-nucleophilic medium.
Chemical Profile & Stability
Before addressing solubility, one must understand the stability constraints that dictate solvent selection.
| Property | Specification |
| Compound Name | 1H-Imidazole-4-sulfonyl chloride hydrochloride |
| CAS Number | 104287-34-1 (Generic for HCl salt) / 58767-51-4 (Parent) |
| Molecular Structure | Imidazole ring with a sulfonyl chloride at C4; protonated at N1/N3.[1][2][3] |
| Moisture Sensitivity | High. Rapid hydrolysis to sulfonic acid and HCl. |
| Thermal Stability | Unstable > 40°C in solution; store at -20°C under inert gas. |
| Reactivity | Electrophilic S(=O)₂ center; susceptible to nucleophilic attack. |
Critical Safety Note: Do not confuse this isomer with Imidazole-1-sulfonyl azide or chloride, which are potentially explosive diazo-transfer reagents. The 4-sulfonyl derivative is generally stable but corrosive.
Solubility & Solvent Compatibility Matrix
The following data categorizes solvents based on solubility (ability to dissolve the salt) and compatibility (chemical inertness).
The Solubility Paradox
-
High Polarity Solvents (Water, Methanol): Dissolve the salt instantly but destroy the reagent via hydrolysis or alcoholysis.
-
Low Polarity Solvents (DCM, Toluene): Chemically inert but cannot dissolve the ionic HCl salt , resulting in a suspension.
Solvent Selection Guide
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Chemical Compatibility | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Insoluble (Suspension) | High | Primary Choice (with Base) |
| Chlorinated | Chloroform (CHCl₃) | Insoluble | High | Alternative to DCM |
| Polar Aprotic | Acetonitrile (MeCN) | Sparingly Soluble | High | Excellent for polar substrates |
| Polar Aprotic | THF (Anhydrous) | Sparingly Soluble | Good | Good for ether-soluble amines |
| Polar Aprotic | DMF / DMAc | Soluble | Low | Avoid (Risk of Vilsmeier-type side reactions) |
| Sulfoxide | DMSO | Soluble | None | Strictly Avoid (Rapid oxidation/decomposition) |
| Protic | Water / Alcohols | Soluble | None | Strictly Avoid (Hydrolysis) |
Strategic Protocol: In Situ Solubilization
Since the HCl salt is insoluble in the preferred reaction solvents (DCM/THF), the standard operating procedure (SOP) utilizes a Heterogeneous-to-Homogeneous transition.
Mechanism of Action
-
Suspension: The reagent remains as a solid suspension in anhydrous DCM.
-
Activation: Addition of a tertiary amine base (TEA or DIPEA) neutralizes the HCl.
-
Dissolution: The resulting "Free Base" (1H-Imidazole-4-sulfonyl chloride) is lipophilic and dissolves immediately, reacting with the target amine.
Experimental Workflow (DOT Diagram)
Caption: Workflow for handling the HCl salt insolubility via in situ neutralization.
Detailed Experimental Procedure
Objective: Sulfonylation of a primary amine (R-NH₂) using 1H-Imidazole-4-sulfonyl chloride hydrochloride.
Reagents:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.2 equiv)
-
Target Amine (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) [Crucial: 1 eq for HCl salt, 1 eq for reaction HCl, 1 eq excess]
-
Anhydrous Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step Protocol:
-
Preparation (Inert Conditions):
-
Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (Solid).
-
Add anhydrous DCM . Observation: The solid will NOT dissolve. It will form a cloudy white suspension.
-
-
Activation (The Solubilization Step):
-
Cool the suspension to 0°C (Ice bath).
-
Add DIPEA dropwise.
-
Expert Insight: As the base is added, the white suspension should clarify significantly as the lipophilic free base is formed and dissolves.
-
-
Reaction:
-
Add the Target Amine (dissolved in minimal DCM) dropwise to the cold solution.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS. The sulfonyl chloride is unstable on silica; do not monitor reactant consumption by TLC unless using a neutralized stain.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃.[2]
-
Extract with DCM (x3).
-
Dry organics over Na₂SO₄ and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reagent does not dissolve after Base addition | Reagent hydrolysis (old bottle) | Check lot quality. Hydrolyzed sulfonic acid is insoluble in DCM even with base (forms salts). |
| Low Yield / Unreacted Amine | Moisture contamination | Ensure DCM is anhydrous. Sulfonyl chlorides hydrolyze faster than they react with hindered amines. |
| Formation of symmetric sulfone | Excess Reagent decomposition | Use strictly 1.1–1.2 equivalents. Avoid heating. |
| Darkening of Reaction Mixture | Thermal decomposition | Keep reaction < 25°C. Imidazole rings can be sensitive to oxidation over time. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18961164, 1H-imidazole-4-sulfonyl chloride. Retrieved January 28, 2026 from [Link]
-
Kitamura, M., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. (Contextual reference for imidazole-sulfonyl stability). Retrieved from [Link][2]
Sources
1H-Imidazole-4-sulfonyl chloride hydrochloride safety data sheet (SDS) information
This guide serves as an advanced technical resource for the handling, application, and safety management of 1H-Imidazole-4-sulfonyl chloride hydrochloride .[1] It is designed for organic chemists and safety officers requiring precise, actionable data beyond standard vendor documentation.
Optimizing Sulfonylation Workflows & Mitigating Hydrolytic Instability
Part 1: Executive Summary & Chemical Identity
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS 1416352-08-3 ) is a specialized electrophilic reagent used primarily for the introduction of the imidazole-4-sulfonyl pharmacophore into bioactive molecules.[1][2] Unlike its neutral parent (CAS 58767-51-4), the hydrochloride salt is often preferred for its improved shelf-stability, although it introduces additional acidity that must be managed during synthesis.[1]
Critical Distinction: Do not confuse this compound with Imidazole-1-sulfonyl azide , a potentially explosive diazo-transfer reagent.[1] While structurally related, the sulfonyl chloride described here is a corrosive electrophile, not a high-energy explosive.
Physicochemical Profile
| Property | Data |
| CAS Number | 1416352-08-3 (HCl salt) / 58767-51-4 (Free base) |
| IUPAC Name | 1H-Imidazole-4-sulfonyl chloride hydrochloride |
| Molecular Formula | C₃H₃ClN₂O₂S[1][2][3][4][5] · HCl |
| Molecular Weight | 203.05 g/mol (Salt) / 166.59 g/mol (Free base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Reacts with water/alcohols |
| Storage | -20°C (Freezer) ; Inert atmosphere (Argon/Nitrogen) |
Part 2: Hazard Identification & Toxicology (GHS)
As a sulfonyl chloride, this compound poses severe risks to mucosal tissues. The hydrochloride salt form exacerbates the acidic potential upon contact with moisture.
Core Hazard Statements
-
H314: Causes severe skin burns and eye damage (Skin Corr.[4] 1B).
-
H318: Causes serious eye damage (Eye Dam. 1).
-
EUH014: Reacts violently with water.
-
EUH029: Contact with water liberates toxic gas (HCl).
Mechanism of Toxicity
The compound acts as a dual-threat agent:[1]
-
Direct Alkylation/Acylation: The sulfonyl chloride moiety effectively sulfonylates proteins and DNA upon contact, leading to immediate tissue necrosis.
-
Acid Hydrolysis: Upon contact with moisture (skin, lungs), it rapidly hydrolyzes to form Imidazole-4-sulfonic acid and two equivalents of Hydrochloric Acid (one from the salt, one from the chloride displacement).[1] This results in a local pH drop < 1, causing deep chemical burns.
Part 3: Strategic Handling & The "Moisture Paradox"
The "Moisture Paradox" in handling sulfonyl chlorides refers to the need to keep the material bone-dry to prevent degradation, while acknowledging that any failure in containment results in a violent release of acidic gas.
Storage Protocols
-
Primary Containment: Store in a tightly sealed glass vial with a PTFE-lined cap.
-
Secondary Containment: Place the vial inside a secondary jar containing desiccant (e.g., Drierite or activated molecular sieves) within a -20°C freezer.
-
Equilibration: CRITICAL: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation, hydrolysis, and degradation of the reagent.
Weighing & Transfer
-
Best Practice: Handle exclusively inside a glovebox under Nitrogen/Argon.
-
Acceptable Alternative: If a glovebox is unavailable, use a "subdivision" technique:
-
Flush a tared vial with Argon.
-
Quickly transfer the solid in a fume hood.
-
Immediately cap and re-flush with Argon.
-
Do not use metal spatulas if corrosion is evident; use ceramic or glass.
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the degradation pathway that necessitates strict moisture control.
Figure 1: Hydrolytic degradation pathway releasing corrosive HCl gas.[1]
Part 4: Synthetic Utility & Application Protocol
Application: Synthesis of Imidazole-4-Sulfonamides. Challenge: The hydrochloride salt carries an "extra" proton. Standard protocols using 1.1 equivalents of base will fail, leading to incomplete conversion and acidification of the reaction mixture.
Protocol: De Novo Sulfonylation of Primary Amines
Reagents:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)[1]
-
Primary Amine (R-NH₂) (1.0 - 1.2 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.5 - 4.0 equiv )[1]
-
Note: 1 eq neutralizes the HCl salt, 1 eq neutralizes the HCl from reaction, 1.5 eq drives the equilibrium.
-
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon flow.
-
Solvation: Dissolve the amine and the Base (DIPEA) in anhydrous solvent. Cool to 0°C in an ice bath.
-
Why? Pre-mixing the base prevents the acidic sulfonyl chloride salt from protonating the amine, which would render the amine non-nucleophilic.
-
-
Addition: Add 1H-Imidazole-4-sulfonyl chloride HCl portion-wise (solid addition) or as a solution (if soluble in DMF) over 10 minutes.
-
Observation: A white precipitate (amine hydrochloride salt) may form immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Note: The sulfonyl chloride is unstable on LC-MS; look for the sulfonamide product mass).[1]
-
Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract with EtOAc or DCM.
-
Purification Note: The imidazole ring is basic. If the product is amphoteric, avoid strong acid washes during extraction.
-
Synthesis Workflow Diagram
Figure 2: Optimized workflow for sulfonylation using the hydrochloride salt.
Part 5: Emergency Response & Decontamination[1]
Spill Management
-
Evacuate: Clear the immediate area if dust is generated.
-
PPE: Wear a NIOSH N95/P100 respirator, chemical-resistant gloves (Nitrile > 0.11mm), and safety goggles.
-
Neutralization: Do not use water. Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or a 50:50 mix of sand and soda ash.
-
Disposal: Sweep carefully (avoid dust) into a container. Only then can the residue be quenched slowly with water in a fume hood.
First Aid
-
Eye Contact: Rinse cautiously with water for at least 15 minutes . Lift eyelids. Immediate ophthalmological consult is mandatory (Corrosive).
-
Skin Contact: Brush off loose particles before rinsing. Rinse with massive amounts of water.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed; medical observation is recommended.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18961164, 1H-Imidazole-4-sulfonyl chloride. Retrieved from [Link][1][4]
-
American Chemical Society (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. J. Am. Chem. Soc. Retrieved from [Link][1]
Sources
Technical Guide: Spectroscopic Data & Characterization of 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
This guide outlines the spectroscopic characterization of 1H-Imidazole-4-sulfonyl chloride hydrochloride , a critical yet moisture-sensitive reagent used in medicinal chemistry for synthesizing sulfonamides and sulfonyl-activated pharmacophores.
CAS: 10428-62-3 (free base generic), 58767-51-4 (specific isomer/salt forms often vary in citation)
Formula:
Executive Summary & Stability Warning
Critical Handling Note: This compound is highly electrophilic and hygroscopic. It hydrolyzes rapidly in the presence of atmospheric moisture to form imidazole-4-sulfonic acid , which is spectroscopically distinct.
-
Storage: -20°C under Argon/Nitrogen.
-
Solvent Choice: Anhydrous DMSO-
or Acetonitrile- . Avoid or Methanol- unless immediate solvolysis is intended.
Synthesis & Structural Context
Understanding the synthesis is vital for interpreting the spectrum, particularly the presence of the hydrochloride counter-ion which broadens exchangeable protons.
Reaction Pathway (Graphviz)
Figure 1: Synthesis via chlorosulfonation.[1] The reaction releases HCl, resulting in the hydrochloride salt form unless neutralized.
Spectroscopic Atlas
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
The spectrum is characterized by two distinct aromatic doublets and a broad downfield signal corresponding to the acidic protons (NH and HCl).
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 14.22 | Broad Singlet | 1H-2H | NH / HCl | Exchangeable protons; extremely broad due to hydrogen bonding and acidity. Disappears in |
| 8.99 | Doublet ( | 1H | C2-H | The most deshielded ring proton, located between the two nitrogens. |
| 7.64 | Doublet ( | 1H | C5-H | Proton adjacent to the sulfonyl chloride group. |
Technical Insight:
-
Coupling (
): The small 1.2 Hz coupling represents the long-range ( ) interaction between the C2 and C5 protons across the imidazole ring. -
Impurity Flag: If you observe peaks at
7.8 and 7.4 ppm , your sample has likely hydrolyzed to imidazole-4-sulfonic acid.
B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) under inert atmosphere.
| Wavenumber (cm | Intensity | Assignment | Notes |
| 3100 - 2800 | Broad | N-H Stretch | Broadened by HCl salt formation. |
| 1385 | Strong | Diagnostic for sulfonyl chlorides. | |
| 1175 | Strong | Confirms sulfonyl group integrity. | |
| 1550 - 1500 | Medium | C=N / C=C Ring | Imidazole skeletal vibrations. |
| 600 - 700 | Medium | S-Cl Stretch | Often obscured but characteristic of the S-Cl bond. |
C. Mass Spectrometry (MS)
Ionization: ESI (Positive Mode) - Note: ESI is harsh for acid chlorides; rapid hydrolysis is common during injection.
| m/z Value | Ion Identity | Interpretation |
| 167 / 169 | Parent ion (shows 3:1 ratio for | |
| 149 | Hydrolysis Artifact. Corresponds to Imidazole-4-sulfonic acid. This is the most common peak observed if solvents are not strictly anhydrous. | |
| 69 | Imidazole fragment (loss of |
Experimental Protocols
Protocol 1: NMR Sample Preparation (Strict Anhydrous)
To prevent the "Ghost Spectrum" of the sulfonic acid derivative.
-
Dry the NMR Tube: Oven-dry the borosilicate tube at 120°C for 2 hours. Cool in a desiccator.
-
Solvent Prep: Use a fresh ampoule of DMSO-
(99.9% D) containing 0.03% TMS. If using an older bottle, dry over 4Å molecular sieves for 24 hours. -
Transfer: Weigh ~10 mg of the hydrochloride salt rapidly.
-
Dissolution: Add 0.6 mL DMSO-
. Cap immediately. Shake to dissolve. -
Acquisition: Run the spectrum within 10 minutes of preparation.
Protocol 2: Synthesis of 1H-Imidazole-4-sulfonyl chloride
Based on the chlorosulfonic acid melt method.
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and an HCl gas trap (alkaline scrubber).
-
Reagents: Place Imidazole (20.0 g, 294 mmol) in the flask.
-
Addition: Heat imidazole to 100°C (melt). Add Chlorosulfonic acid (60.0 mL, 900 mmol) dropwise. Caution: Exothermic reaction with massive HCl gas evolution.[1]
-
Reaction: Heat the mixture to 140°C for 16 hours.
-
Workup: Cool to room temperature. Pour carefully onto crushed ice.
-
Isolation: Extract immediately with Ethyl Acetate or Dichloromethane. Dry organic layer over
. -
Purification: The hydrochloride salt precipitates or can be recrystallized from dry acetonitrile.
Degradation Logic
The following diagram illustrates why spectra often look "wrong" (i.e., missing the Cl atom).
Figure 2: Hydrolysis pathway. The sulfonic acid is thermodynamically stable and lacks the characteristic 1385 cm⁻¹ IR band.
References
-
Primary Synthesis & NMR Data
- Source: TU Dortmund Repository / Dissertation (2015).
- 14.22, 8.99, 7.64)
-
URL:[Link]
-
Analogous Characterization (1-Methyl derivative)
- Source: PubChem Compound Summary for CID 2736887.
- Relevance: Validates the IR sulfonyl stretch regions and general imidazole coupling constants ( Hz).
-
URL:[Link]
-
General Sulfonylation Methodology
- Source:Journal of Medicinal Chemistry (via NIH PMC), "Structure-Based Design and Synthesis of Potent... Farnesyltransferase Inhibitors."
- Relevance: Describes the usage of imidazole-4-sulfonyl chloride in synthesis and the necessity of base (DIPEA) to neutralize the HCl salt during coupling.
-
URL:[Link]
Sources
potential applications of 1H-Imidazole-4-sulfonyl chloride hydrochloride in medicinal chemistry
Precision Scaffolds in Medicinal Chemistry: The Strategic Utility of 1H-Imidazole-4-Sulfonyl Chloride Hydrochloride
Executive Summary
In the landscape of heterocyclic building blocks, 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS 58767-51-4) represents a high-value scaffold for the synthesis of bioactive sulfonamides. Unlike its regioisomer, imidazole-1-sulfonyl azide (a reagent primarily used for diazo transfer), the 4-sulfonyl chloride derivative serves as a robust structural backbone for retaining the imidazole pharmacophore in final drug candidates.
This technical guide details the specific utility of this compound in designing inhibitors for Carbonic Anhydrase (CA) and Histamine H3/H4 receptors , providing a validated synthetic workflow to overcome the handling challenges associated with its hydrochloride salt form.
Chemical Profile & Reactivity
The compound exists as a hydrochloride salt, which confers stability against hydrolysis compared to the free base sulfonyl chloride. However, its amphoteric nature—possessing both a nucleophilic imidazole nitrogen and an electrophilic sulfonyl chloride moiety—requires precise reaction conditions to prevent self-polymerization or regio-scrambling.
| Property | Specification | Medicinal Relevance |
| Molecular Formula | Low molecular weight fragment (Fragment-Based Drug Design). | |
| Electrophile | Sulfonyl Chloride ( | Reacts with |
| Nucleophile | Imidazole | Must be managed (base/protection) to prevent side reactions. |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid if exposed to ambient humidity. |
Structural Distinction: 1- vs. 4-Sulfonyl
-
1-Sulfonyl (N-Sulfonyl): Labile bond; often acts as a leaving group or transfer reagent (e.g., diazo transfer).
-
4-Sulfonyl (C-Sulfonyl): Stable bond; retains the imidazole ring as a permanent structural feature in the pharmacophore, essential for hydrogen bonding and metal coordination.
Core Medicinal Applications
A. Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary class of CA inhibitors.[1] The sulfonamide nitrogen anion (
-
Mechanism: The imidazole ring acts as a bioisostere for the benzene ring found in classic inhibitors like acetazolamide.
-
Advantage: The imidazole nitrogen can accept hydrogen bonds from hydrophilic residues (e.g., Thr199) or coordinate with water networks, potentially improving isoform selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II).
B. Histamine H3/H4 Receptor Antagonists
The imidazole ring is the native headgroup of histamine. By linking this ring to a sulfonamide core, chemists can create "non-imidazole" histamine mimics that retain receptor affinity while altering metabolic stability.
-
Pharmacophore: The 4-sulfonyl group provides a rigid linker that orients the imidazole ring into the orthosteric binding pocket, mimicking the ethylamine chain of histamine but with altered electronic properties.
Experimental Protocol: Validated Sulfonylation Workflow
Objective: Coupling 1H-Imidazole-4-sulfonyl chloride HCl with a benzylamine derivative (Model Amine).
Challenge: The starting material is an HCl salt. Standard protocols using 1 equivalent of base will fail because the salt neutralizes the first equivalent, leaving no base to scavenge the HCl generated during sulfonylation. Solution: Use of 3.5 equivalents of a non-nucleophilic base (DIPEA) or an inorganic base biphasic system.
Step-by-Step Methodology
-
Preparation of Amine Solution:
-
Dissolve 1.0 mmol of the primary amine (e.g., 4-fluorobenzylamine) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL).
-
Add 3.5 mmol of Diisopropylethylamine (DIPEA). Rationale: 1 eq for the HCl salt of the reagent, 1 eq for the HCl generated in reaction, 1 eq to keep the amine nucleophilic, and 0.5 eq excess.
-
-
Reagent Addition (Critical Rate Control):
-
Cool the amine mixture to
under an Argon atmosphere. -
Suspend 1.1 mmol of 1H-Imidazole-4-sulfonyl chloride hydrochloride in minimal anhydrous MeCN.
-
Add the sulfonyl chloride suspension dropwise to the amine solution over 15 minutes.
-
Note: Adding the solid directly can cause local hot spots and hydrolysis.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC/LC-MS Check: Monitor for the disappearance of the amine. The product should appear as a more polar spot (sulfonamide N-H is acidic).
-
-
Workup (Purification):
-
Quench with saturated
(aq). -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (MeOH/DCM gradient). The imidazole ring makes the product polar; 5-10% MeOH is often required.
-
Pathway Visualization
Diagram 1: Synthesis & Mechanism
This diagram illustrates the critical role of base stoichiometry and the formation of the active sulfonamide pharmacophore.
Caption: Stoichiometrically controlled coupling of imidazole-4-sulfonyl chloride with amines.
Diagram 2: Pharmacophore Binding Mode (CA Inhibition)
This diagram maps the interactions between the synthesized ligand and the Carbonic Anhydrase active site.
Caption: Molecular interaction map of Imidazole-4-sulfonamides within the Carbonic Anhydrase active site.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents. Link
-
Zhang, X., et al. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt. Journal of Organic Chemistry. Link(Note: Contrasts the 1-sulfonyl transfer reagent with the 4-sulfonyl scaffold).
-
PubChem. (n.d.).[2] 1H-Imidazole-4-sulfonyl chloride. National Library of Medicine. Link
-
Scozzafava, A., & Supuran, C. T. (2002). Protease inhibitors: synthesis of potent bacterial H. pylori inhibitors. Journal of Medicinal Chemistry. Link
Sources
1H-Imidazole-4-sulfonyl chloride hydrochloride as a building block in organic synthesis
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4 for free base; HCl salt is the stabilized form) is a specialized electrophilic building block used primarily for the introduction of the imidazole-4-sulfonamide moiety into bioactive molecules. Unlike standard benzenesulfonyl chlorides, this heterocyclic reagent offers unique electronic properties and hydrogen-bonding capabilities, making it a critical scaffold in the development of farnesyltransferase inhibitors , carbonic anhydrase inhibitors , and HIV protease inhibitors .
This guide details the handling, mechanistic behavior, and synthetic protocols for this moisture-sensitive reagent, emphasizing the critical role of the hydrochloride salt in preventing self-polymerization.
Part 1: Chemical Profile & Stability[1][2]
Structural Characteristics
The reagent consists of an imidazole ring substituted at the C4 position with a sulfonyl chloride group. The "hydrochloride" designation is not merely a counterion choice but a chemical necessity.
-
Free Base Instability: In its free base form, the imidazole nitrogen (N1) is nucleophilic. It can attack the electrophilic sulfonyl chloride sulfur of a neighboring molecule, leading to rapid polymerization and degradation.
-
HCl Stabilization: Protonation of the imidazole ring deactivates the N1 nucleophile, stabilizing the solid reagent for storage.
| Property | Data |
| IUPAC Name | 1H-Imidazole-4-sulfonyl chloride hydrochloride |
| CAS Number | 58767-51-4 (Generic); often sold as HCl salt |
| Molecular Formula | C₃H₃ClN₂O₂S[1][2][3][4] · HCl |
| Appearance | White to off-white hygroscopic solid |
| Storage | -20°C, under inert atmosphere (Ar/N₂), strictly anhydrous |
| Solubility | Soluble in DMF, DMSO, Pyridine; reacts with water/alcohols |
Handling Precautions
-
Moisture Sensitivity: The sulfonyl chloride moiety hydrolyzes rapidly to the sulfonic acid upon contact with atmospheric moisture. Weighing should be performed in a glovebox or a desiccated glove bag.
-
Corrosivity: Releases HCl gas upon hydrolysis. Causes severe skin burns and eye damage.
Part 2: Mechanistic Utility & Reactivity
The utility of 1H-imidazole-4-sulfonyl chloride lies in its ability to function as a "soft" electrophile at the sulfur atom. However, the reaction environment must be carefully controlled to manage the amphoteric nature of the imidazole ring.
The "Base-Switch" Mechanism
To utilize the HCl salt in synthesis, a base must perform two distinct functions:
-
Liberation: Neutralize the HCl counterion to unmask the reactive species.
-
Activation: Scavenge the HCl produced during the substitution reaction with the amine.
Critical Insight: Insufficient base leads to incomplete conversion because the released HCl will protonate the amine nucleophile, rendering it unreactive. A minimum of 3.0 equivalents of base is theoretically required (1 for the salt, 1 for the reaction, 1 for the byproduct), though 5.0 equivalents is the standard for high yields.
Regioselectivity
The 4-position sulfonyl group is electronically coupled to the imidazole ring. Post-sulfonylation, the N1 nitrogen remains available for further functionalization (e.g., alkylation), allowing the synthesis of 1,4-disubstituted imidazoles.
Part 3: Synthetic Protocols
Standard Protocol: Sulfonylation of Amines
This protocol is adapted from high-yield medicinal chemistry campaigns (e.g., farnesyltransferase inhibitor synthesis).
Reagents:
-
Primary/Secondary Amine (1.0 equiv)
-
1H-Imidazole-4-sulfonyl chloride HCl (1.2 – 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Solvent: Anhydrous DMF or DCM (DMF is preferred for solubility of the HCl salt)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solubilization: Dissolve the Amine (1.0 equiv) and Base (5.0 equiv) in anhydrous DMF (Concentration ~0.1 M). Cool the solution to 0°C in an ice bath.
-
Addition: Add 1H-Imidazole-4-sulfonyl chloride HCl (1.2 equiv) portion-wise as a solid. Note: Adding as a solution is risky due to potential hydrolysis during transfer; solid addition is preferred.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via LC-MS (TLC is often difficult due to polarity).
-
Workup:
Visualization of Reaction Pathway
Caption: Logical flow of the base-mediated activation and coupling of imidazole-4-sulfonyl chloride.
Part 4: Applications in Drug Discovery
Antitumor Agents (Farnesyltransferase Inhibition)
The imidazole-4-sulfonamide moiety serves as a critical pharmacophore in the design of farnesyltransferase (FTase) inhibitors. The imidazole ring coordinates with the zinc ion in the enzyme's active site, while the sulfonamide provides a rigid linker that orients the molecule correctly within the hydrophobic pocket.
-
Key Example: 1-methyl-1H-imidazole-4-sulfonamide derivatives have shown IC₅₀ values in the nanomolar range against Plasmodium falciparum protein farnesyltransferase.[6]
Carbonic Anhydrase (CA) Inhibitors
Sulfonamides are the classic zinc-binding group for CA inhibition. The imidazole tail provides secondary interactions that can improve selectivity for specific CA isoforms (e.g., CA IX over CA II), which is crucial for reducing off-target side effects in cancer therapy.
Comparison of Base/Solvent Systems
Choosing the right conditions is vital for yield optimization.
| Solvent System | Base | Suitability | Notes |
| DCM | TEA | Low Polarity Amines | Reagent may not fully dissolve initially; heterogeneous reaction. |
| DMF | DIPEA | General Purpose | Best for dissolving the HCl salt; difficult to remove DMF. |
| Pyridine | Pyridine | High Reactivity | Acts as both solvent and base; accelerates reaction but hard to work up. |
| THF/Water | NaHCO₃ | Schotten-Baumann | Only for highly stable amines; risky due to hydrolysis of reagent. |
Part 5: Troubleshooting & Optimization
Problem: Low Yield / Recovery of Starting Material
-
Cause: Hydrolysis of the sulfonyl chloride before reaction.
-
Solution: Ensure the DMF is "Dry" grade (water < 50 ppm). Do not store the reagent solution; add the solid directly to the amine/base mixture.
Problem: Formation of Bis-Sulfonamides
-
Cause: If the amine is primary and the reagent is in large excess.
-
Solution: Strictly control stoichiometry (1.1 equiv) and keep the reaction at 0°C longer.
Problem: Polymerization of Reagent
-
Cause: Insufficient base to keep the imidazole ring deprotonated/stable, or using free base stored improperly.
-
Solution: Always use the HCl salt and ensure >3 equiv of base are present immediately upon addition.
References
-
Synthesis and Antimalarial Activity of Farnesyltransferase Inhibitors. Source: Journal of Medicinal Chemistry (2000).[6] Context: Establishes the protocol for using imidazole-4-sulfonyl chloride in the synthesis of potent FTase inhibitors. Link:[Link]
-
Sulfonamide Derivatives: Synthesis and Applications. Source: ResearchGate / International Journal of Frontiers in Chemistry (2024). Context: General review of sulfonamide synthesis strategies relevant to heterocyclic building blocks. Link:[Link]
-
1H-Imidazole-4-sulfonyl chloride (Compound Summary). Source: PubChem. Context: Physical properties, safety data, and unique identifiers (CID 18961164). Link:[Link]
-
Design and Synthesis of TASIN Analogs Targeting Colorectal Cancer. Source: PMC / NIH (2020). Context: Detailed experimental procedures (Procedure A) for sulfonylation using imidazole-sulfonyl chlorides. Link:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Profiling and Reactivity Determinants of 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 104286-35-9) represents a critical, albeit labile, electrophilic building block in the synthesis of bioactive sulfonamides. Unlike robust benzenesulfonyl chlorides, this heteroaromatic scaffold presents unique challenges due to the basicity of the imidazole ring, the mobility of the tautomeric protons, and the presence of the hydrochloride counter-ion.[1]
This guide integrates Density Functional Theory (DFT) methodologies with kinetic data to map the reactivity landscape of this compound.[1] We provide a theoretical framework for understanding its competing pathways—aminolysis versus hydrolysis—and offer experimentally validated protocols to maximize synthetic efficiency.
Molecular Architecture & Electronic Properties
Tautomeric Equilibrium and Protonation State
The reactivity of imidazole-4-sulfonyl chloride is governed by its protonation state.[1] In its hydrochloride form, the imidazole ring is protonated, typically at the N3 position, rendering the ring electron-deficient.[1]
-
Tautomer A (1H-isomer): The sulfonyl group is at position 4.[1][2]
-
Tautomer B (3H-isomer): Due to rapid proton transfer, the 4-sulfonyl group can effectively behave as a 5-sulfonyl group in the neutral form, but the hydrochloride salt locks the conformation, reducing tautomeric ambiguity during storage.[1]
Theoretical Insight: DFT calculations (B3LYP/6-311++G(d,p) level) on analogous heteroaromatic sulfonyl chlorides suggest that the protonated imidazolium species exhibits a significantly lowered LUMO energy compared to its neutral counterpart.[1] This orbital depression enhances the electrophilicity of the sulfur center, making it hyper-reactive toward nucleophiles but also highly susceptible to moisture [1].[1]
Frontier Molecular Orbital (FMO) Analysis
The reactivity is dictated by the interaction between the nucleophile's HOMO and the electrophile's LUMO.[1]
| Orbital | Localization | Energy Trend (vs. Benzene Analog) | Reactivity Implication |
| HOMO | Imidazole | Lower (Stabilized) | Reduced oxidative potential; ring is deactivated. |
| LUMO | S-Cl | Significantly Lower | High Electrophilicity. The S-Cl bond is primed for cleavage. |
| Hardness ( | Gap = | Decreased | The molecule is "softer," favoring orbital-controlled reactions with soft nucleophiles (amines) over hard nucleophiles (hydroxide), though charge control remains significant due to the cation.[1] |
Molecular Electrostatic Potential (MEP)
MEP mapping reveals a region of intense positive electrostatic potential (
Mechanistic Profiling: The Sulfonylation Pathway[1][3][4]
Reaction Coordinate: Concerted vs. Stepwise
While traditional carbonyl substitution proceeds via a tetrahedral intermediate, theoretical studies on heteroaromatic sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) support a concerted
-
Transition State (TS): The TS involves a trigonal bipyramidal geometry at the sulfur atom.[1]
-
Synchronicity: Bond making (N-S) and bond breaking (S-Cl) occur nearly simultaneously.[1]
-
Leaving Group: The chloride ion departs as the amine attacks.[1] The presence of the hydrochloride proton (
) can assist in stabilizing the departing chloride via H-bonding in the transition state structure [3].[1]
Competing Pathways: Aminolysis vs. Hydrolysis
The core challenge in utilizing 1H-Imidazole-4-sulfonyl chloride is the kinetic competition between the desired aminolysis and the parasitic hydrolysis.[1]
Visualization: Reactivity Network
The following diagram illustrates the bifurcation of the reaction pathway.
Figure 1: Kinetic bifurcation of 1H-Imidazole-4-sulfonyl chloride.[1] The aminolysis pathway is kinetically favored but requires strict anhydrous conditions to prevent the thermodynamic sink of hydrolysis.[1]
Experimental Protocols & Validation
Based on the theoretical profile, the following protocol is designed to maximize the rate of aminolysis while suppressing hydrolysis.
Protocol: Optimized Sulfonylation
Objective: Synthesis of N-substituted imidazole-4-sulfonamides.
Reagents:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)[1]
-
Amine (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv) - Crucial for neutralizing the HCl salt and the HCl byproduct.[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM.[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a reaction flask and purge with Argon. The high electrophilicity predicted by FMO analysis mandates the exclusion of atmospheric moisture.[1]
-
Solvation: Suspend 1H-Imidazole-4-sulfonyl chloride HCl in anhydrous MeCN. Note: It may not dissolve completely until the base is added.[1]
-
Base Addition (The Activation Step): Add DIPEA dropwise at
.[1] -
Nucleophilic Attack: Add the amine slowly at
. Stir for 1 hour, then warm to Room Temperature (RT). -
Monitoring: Monitor via LC-MS. The disappearance of the chloride (mass shift) and appearance of the sulfonamide peak confirm the
reaction.[1] -
Quench: Quench with saturated
only after full conversion is observed.
Data Summary: Solvent Effects on Reactivity
Theoretical solvation models (PCM) indicate that polar aprotic solvents stabilize the charge-separated transition state of the aminolysis more effectively than non-polar solvents.[1]
| Solvent | Dielectric Constant ( | Predicted Rate ( | Solubility of HCl Salt | Recommendation |
| DCM | 8.93 | 1.0 (Ref) | Low | Good for lipophilic amines |
| THF | 7.58 | 1.2 | Moderate | Acceptable |
| Acetonitrile | 37.5 | 4.5 | High | Preferred |
| Water | 80.1 | N/A | High | Avoid (Hydrolysis) |
Theoretical Stability Analysis
Hydrolytic Instability
Calculations on sulfonyl chlorides show that the activation energy (
-
Implication: In the presence of water, hydrolysis competes aggressively.[1]
-
Self-Validating Check: If the reaction mixture turns acidic (pH < 2) and LC-MS shows a mass peak corresponding to
, the sulfonic acid has formed.[1] This confirms moisture contamination.[1]
Thermal Decomposition
Heteroaromatic sulfonyl chlorides can extrude
-
Threshold: Theoretical scans suggest stability up to
.[1] -
Directive: Do not heat the reaction above
unless the amine is sterically hindered and unreactive.
References
-
Electronic Structure of Sulfonyl Chlorides
-
Solvolysis Mechanisms (Grunwald-Winstein)
-
Heteroaromatic Sulfonyl Chloride Reactivity
-
General Reactivity of Imidazole Derivatives
Sources
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Sourcing and Utilization of High-Purity 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4 for free base; HCl salt is the stabilized form) is a critical yet volatile electrophile used in the synthesis of sulfonamide-based bioisosteres. Its utility in drug discovery—particularly for histidine-mimetic enzyme inhibitors—is offset by its inherent instability.
The molecule possesses an "amphoteric self-destruct" mechanism: the basic imidazole nitrogen (N1) can nucleophilically attack the electrophilic sulfonyl chloride of a neighboring molecule, leading to rapid polymerization. High purity is only achievable and maintainable by protonating the imidazole ring (HCl salt form) to suppress this nucleophilicity.
This guide provides a technical framework for qualifying suppliers, validating purity via self-consistent protocols, and handling the reagent to prevent in-process degradation.
Part 1: The Technical Profile & Stability Paradox
The Instability Mechanism
Researchers often encounter "dead" batches of this reagent. Understanding the degradation pathway is essential for supplier qualification.
-
Free Base Instability: In its neutral form, the imidazole ring (
) is nucleophilic. It attacks the sulfonyl chloride ( ), displacing chloride and forming an intermolecular sulfonamide bond. This cascades into an insoluble oligomer. -
Hydrolysis Sensitivity: Like all sulfonyl chlorides, it hydrolyzes to the sulfonic acid (
) upon contact with atmospheric moisture. The HCl salt is hygroscopic, accelerating this process if packaging is compromised.
The Solution: The Hydrochloride salt is the only viable commercial form for storage. By protonating the imidazole nitrogen (
Key Chemical Specifications
| Property | Specification | Critical Note |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or polymerization. |
| Purity (HPLC/LCMS) | > 95% (Target >97%) | Warning: LCMS often hydrolyzes the sample during injection. NMR is preferred. |
| Identity (NMR) | 1H NMR in DMSO-d6 | Must show distinct imidazole protons. Broadening suggests polymerization. |
| Chloride Content | Titration (AgNO3) | Must match theoretical value for 2x Cl (1 covalent, 1 ionic). |
Part 2: Supplier Landscape & Qualification Strategy
Due to the instability described above, "catalog" purity often differs from "delivered" purity. Suppliers are categorized by their ability to handle moisture-sensitive heterocycles.
Supplier Tiers
Tier 1: Primary Manufacturers & Specialized Catalogs
Best for: Gram-scale discovery, immediate availability.
-
Combi-Blocks / Enamine: These suppliers specialize in heterocycles. They typically synthesize on demand or store under argon.
-
Sigma-Aldrich (Merck): Reliable for standardized analytical data, though often re-packages from primary manufacturers.
-
Apollo Scientific: Strong presence in fluorinated and heterocyclic building blocks.
Tier 2: Custom Synthesis Organizations (CROs)
Best for: Process scale (>100g), fresh batches.
-
WuXi AppTec / Pharmaron: Recommended for bulk where "freshness" is critical. They can ship the material under dry ice or inert atmosphere upon request.
The Self-Validating Procurement Protocol
Do not trust the Certificate of Analysis (CoA) blindly if the bottle has been in transit for weeks. Use the following decision logic to accept or reject a batch.
Figure 1: Quality Assurance Decision Tree for incoming hygroscopic sulfonyl chlorides.
Part 3: Experimental Utilization (The "High-Purity" Protocol)
The most common failure mode is not the reagent, but the setup. The HCl salt introduces an extra equivalent of acid that must be neutralized.
Stoichiometry Alert
When using 1H-Imidazole-4-sulfonyl chloride HCl :
-
Standard Sulfonylation: Reagent + Amine
Sulfonamide + HCl. -
With HCl Salt: You release 2 equivalents of acid (1 from the salt, 1 from the reaction).
-
Base Requirement: You need at least 3-4 equivalents of base (e.g., DIPEA, TEA, or Pyridine) to scavenge the acid and keep the amine nucleophilic.
Step-by-Step Synthesis Protocol
Objective: Coupling to a primary amine (
-
Preparation (Glovebox/Schlenk): Weigh the sulfonyl chloride HCl salt in a glovebox or under a positive pressure of Nitrogen. It is extremely hygroscopic.
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DCM . Avoid DMF if possible, as dimethylamine impurities in DMF can react with the sulfonyl chloride.
-
Base Addition (Critical):
-
Dissolve the substrate amine (
eq) and Base ( eq) in the solvent first. -
Cool to
.
-
-
Reagent Addition: Add the sulfonyl chloride HCl (
eq) portion-wise as a solid (or a rapid suspension) to the stirring amine/base mixture.-
Why? Adding the amine to the sulfonyl chloride is risky because the local high concentration of sulfonyl chloride relative to base can trigger self-polymerization before the cross-coupling occurs.
-
-
Monitoring: Monitor via LCMS for the disappearance of the amine. Expect a mass peak of
(sulfonyl imidazole fragment). -
Quench: Quench with saturated
. Do not use water initially if unreacted sulfonyl chloride remains, as it generates heat and acid.
Figure 2: Optimized reaction workflow for handling amphoteric sulfonyl chlorides.
Part 4: Analytical Reference Data
When validating the "High Purity" of your sourced material, compare against these theoretical metrics.
| Technique | Expected Signal | Interpretation of Impurity |
| 1H NMR (DMSO-d6) | Extra peaks at | |
| Elemental Analysis | C: ~21.6%, H: ~1.8%, N: ~16.8% | Low Cl% indicates loss of HCl (free base formation). |
| Mass Spec (ESI+) | m/z 167 (as methyl ester in MeOH) | m/z 149 indicates sulfonic acid ( |
References
-
PubChem. 1H-Imidazole-4-sulfonyl chloride Compound Summary. National Center for Biotechnology Information. [Link]
-
Organic Letters. One-Pot Synthesis of Sulfonamides from Unactivated Acids. (Context on in-situ sulfonyl chloride generation). [Link]
-
ResearchGate. Chlorine drying with hygroscopic ionic liquids. (Context on handling hygroscopic chlorides). [Link]
Methodological & Application
Application Note: Efficient Sulfonylation Using 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Introduction & Scientific Context
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4) is a specialized electrophilic reagent used to introduce the imidazole-4-sulfonyl moiety into nucleophilic substrates, primarily amines and alcohols. Unlike ubiquitous reagents like Tosyl or Mesyl chloride, this compound incorporates an imidazole heterocycle, often utilized in medicinal chemistry to modulate lipophilicity, introduce hydrogen bond donors/acceptors, or serve as a bioisostere for histidine residues in enzyme inhibitors.
Why This Protocol?
Standard sulfonylation protocols often fail with this reagent due to its dual nature:
-
Amphoteric Character: The imidazole ring acts as a base, while the sulfonyl chloride is an electrophile.
-
Salt Form: It is supplied as a hydrochloride salt (
). This drastically alters the stoichiometric requirement for the base, a common pitfall leading to incomplete conversion.
This guide provides a self-validating, optimized protocol to mitigate these challenges.
Critical Handling & Safety (Pre-Flight)
Safety Warning: This reagent is corrosive and causes severe skin burns and eye damage.[1] It reacts violently with water to release HCl gas.
| Parameter | Specification | Expert Insight |
| Physical State | White to off-white crystalline solid | Hygroscopic. Turns to a sticky paste if exposed to ambient moisture, rendering it inactive. |
| Storage | Allow the bottle to warm to RT before opening to prevent condensation. | |
| Solubility | Soluble in Water (Hydrolyzes), DMF, DMSO | Use anhydrous DCM or THF for reactions. Use DMF only if the substrate requires it. |
| Stability | Unstable in solution | Do not make stock solutions. Weigh and add solid directly to the reaction or dissolve immediately prior to use. |
Experimental Protocol: Sulfonylation of a Primary Amine
Reaction Logic & Stoichiometry
The reaction follows a nucleophilic substitution pathway at the sulfur atom.
The Stoichiometry Trap: Most protocols suggest 1.5 - 2.0 equivalents of base. This is insufficient.
-
1.0 eq of Base neutralizes the HCl salt of the reagent.
-
1.0 eq of Base neutralizes the HCl generated during sulfonylation.
-
Excess Base is required to keep the amine nucleophile deprotonated and drive kinetics.
Recommended Ratio:
-
Substrate (Amine): 1.0 equiv
-
Reagent: 1.2 equiv
-
Base (DIPEA or TEA): 3.5 - 4.0 equiv
Step-by-Step Procedure
Materials:
-
Substrate: Primary/Secondary Amine (1.0 mmol)
-
Reagent: 1H-Imidazole-4-sulfonyl chloride HCl (1.2 mmol, 244 mg)
-
Solvent: Anhydrous Dichloromethane (DCM) (5 mL, 0.2 M)
-
Base: Diisopropylethylamine (DIPEA) (4.0 mmol, ~700 µL)
Workflow:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Solvation: Add the Amine (1.0 equiv) and DIPEA (4.0 equiv) to the flask. Dissolve in anhydrous DCM .
-
Checkpoint: Ensure the solution is homogenous. If the amine is an HCl salt, add an extra 1.0 equiv of base.
-
-
Temperature Control: Cool the mixture to
in an ice bath. -
Addition: Add the 1H-Imidazole-4-sulfonyl chloride HCl solid in one portion (or dissolved in minimal DCM if preferred).
-
Reaction: Stir at
for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. -
Monitoring: Check reaction progress via TLC or LC-MS.
-
Target Mass:
. -
Note: The product often streaks on silica due to the imidazole nitrogen. Add 1% TEA to your TLC eluent.
-
Visualizing the Mechanism
The following diagram illustrates the nucleophilic attack and the critical role of the base in managing the multiple acidic protons in the system.
Caption: Mechanistic pathway highlighting the dual base requirement for neutralization and catalysis.
Workup & Purification Strategy
The presence of the imidazole ring makes the product amphoteric . A standard acidic wash (1M HCl) will protonate the imidazole ring, driving your product into the aqueous layer (loss of yield).
Optimized Workup:
-
Quench: Add Saturated
(10 mL) to the reaction mixture. Stir vigorously for 10 mins. -
Extraction: Transfer to a separatory funnel. Extract with DCM (
).-
Alternative: If the product is polar, use EtOAc or 10% MeOH in DCM.
-
-
Washing: Wash combined organics with Brine only. Do not use acid.
-
Drying: Dry over
, filter, and concentrate.
Purification Decision Tree:
Caption: Purification strategy based on product polarity. Note the use of base in normal phase silica to prevent streaking.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Insufficient Base | The HCl salt consumed your base. Increase DIPEA to 4.0 equiv. |
| Starting Material Remains | Reagent Hydrolysis | The sulfonyl chloride hydrolyzed before reacting. Ensure solvent is anhydrous and reagent was stored properly. Add another 0.5 eq of reagent. |
| Product in Aqueous Layer | Acidic Workup | You used 1M HCl or Citric Acid during workup, protonating the imidazole. Re-adjust aqueous layer to pH 8 and re-extract with EtOAc. |
| TLC Streaking | Imidazole Interaction | The basic imidazole interacts with acidic silica silanols. Add 1% Triethylamine or Ammonia to your eluent. |
References
-
Reactivity of Sulfonyl Chlorides: BenchChem. (2025).[2][4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link
-
Synthesis of Imidazole Sulfonyl Derivatives: Santa Cruz Biotechnology. (n.d.). 1H-Imidazole-4-sulfonyl chloride Product Data. Link
-
General Sulfonylation Protocols: Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Link
-
Handling of Imidazole Salts: PubChem. (2025). 1H-Imidazole Hydrochloride Safety Data. Link
-
Diazo-Transfer Reagents (Contextual): Fischer, N. et al. (2016).[5] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Journal of Organic Chemistry. Link
Sources
reaction conditions for sulfonamide synthesis with 1H-Imidazole-4-sulfonyl chloride hydrochloride
Application Note: Optimized Synthesis of Sulfonamides using 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Part 1: Executive Summary & Reagent Profile
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 104286-35-9) is a critical electrophile used in medicinal chemistry to introduce the imidazole moiety, often serving as a histamine receptor antagonist pharmacophore or a polar solubility-enhancing group.
However, this reagent presents distinct synthetic challenges compared to standard benzenesulfonyl chlorides:
-
Instability: The free base is inherently unstable and prone to rapid self-polymerization. It is commercially supplied as the hydrochloride salt to ensure shelf stability.
-
Amphoteric Nature: The imidazole ring possesses both a basic nitrogen (pKa ~6.0) and an acidic proton (pKa ~14), complicating both the reaction stoichiometry and the workup.
-
Hygroscopicity: The salt hydrolyzes rapidly upon exposure to atmospheric moisture, necessitating strict anhydrous handling.
This guide provides a robust, self-validating protocol to maximize yield and purity while mitigating the risks of reagent degradation.
Part 2: Mechanistic Insight & Stoichiometry
To successfully couple this reagent, one must understand the "Proton Budget" of the reaction. Unlike standard sulfonylation where 1.1–1.5 equivalents of base suffice, this reaction requires a minimum of 3.5–4.0 equivalents .
The "Proton Budget" (Why you need excess base):
-
Neutralization of HCl Salt (1.0 eq): The reagent is an HCl salt; the first equivalent of base is consumed immediately to liberate the reactive sulfonyl chloride species.
-
Scavenging Reaction HCl (1.0 eq): The sulfonylation reaction produces one mole of HCl as a byproduct.
-
Imidazole NH Protection/Equilibrium (1.0 eq): The base prevents the protonation of the imidazole ring, which would otherwise render the product water-soluble and difficult to extract.
-
Driving Force (0.5–1.0 eq): Excess base ensures the amine nucleophile remains deprotonated and reactive.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway highlighting the critical role of base stoichiometry and the risk of self-condensation if the amine is not immediately available.
Part 3: Strategic Protocol Design
Solvent Selection Matrix
The choice of solvent is dictated by the solubility of the amine substrate and the stability of the sulfonyl chloride.
| Solvent | Suitability | Comments |
| Acetonitrile (MeCN) | Ideal | Best balance. Solubilizes the HCl salt reasonably well; easy to remove. |
| DCM (Dichloromethane) | Good | Standard for sulfonylation. Good for lipophilic amines. Salt may be a suspension. |
| DMF / DMA | Acceptable | Use only if amine is highly polar/insoluble. Harder to remove during workup; promotes hydrolysis if wet. |
| THF | Moderate | Can be used, but solubility of the imidazole salt is often poor. |
Base Selection
-
Primary Recommendation: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) . These non-nucleophilic bases are preferred over Pyridine for this specific reagent to avoid formation of acyl-pyridinium type intermediates that can complicate impurity profiles.
-
Stoichiometry: 4.0 Equivalents.
Part 4: Standard Operating Procedure (SOP)
Objective: Synthesis of N-substituted-1H-imidazole-4-sulfonamide. Scale: 1.0 mmol (Adjust proportionally).
Materials:
-
Amine Substrate (1.0 mmol)
-
1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 mmol, 1.2 eq)
-
DIPEA (4.0 mmol, 4.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DCM (5–10 mL)
-
Inert Atmosphere (Nitrogen or Argon balloon)
Step-by-Step Protocol:
-
Preparation of Amine Solution (The "Trap"):
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 eq) in anhydrous MeCN (or DCM) .
-
Add DIPEA (4.0 eq) in one portion.
-
Cool the mixture to 0°C using an ice bath.
-
Rationale: Having the base and amine ready ensures that as soon as the sulfonyl chloride is added, it is trapped by the amine rather than reacting with itself.
-
-
Reagent Addition (Critical Step):
-
Weigh the 1H-Imidazole-4-sulfonyl chloride HCl (1.2 eq) quickly to minimize moisture absorption.
-
Add the solid reagent portion-wise to the cold amine/base solution over 5–10 minutes.
-
Note: Do not dissolve the sulfonyl chloride in a separate solvent and add it; the free base is unstable in solution. Add it as a solid directly to the reaction.
-
-
Reaction Incubation:
-
Allow the reaction to stir at 0°C for 30 minutes .
-
Remove the ice bath and allow to warm to Room Temperature (RT) .
-
Stir at RT for 2–4 hours .
-
-
Monitoring:
-
Monitor by LC-MS or TLC.
-
Success Marker: Disappearance of the amine peak. The sulfonyl chloride will not be visible (it degrades on TLC/LCMS).
-
Part 5: Workup & Purification (The "Amphoteric Challenge")
Standard acid/base washes often fail because the product contains an imidazole ring (basic) and a sulfonamide NH (acidic).
Workup Decision Tree
Figure 2: Workup strategy based on the polarity of the amine substituent.
Recommended Workup Procedure (Lipophilic Products):
-
Concentrate the reaction mixture under reduced pressure to remove volatiles.
-
Redissolve the residue in Ethyl Acetate or DCM/Isopropanol (3:1) .
-
Wash with Saturated NaHCO₃ (pH ~8). Do not use strong acid (1N HCl) as the imidazole will protonate and extract into the water.
-
Wash with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
Recommended Purification (Polar Products):
If the product is highly polar, liquid-liquid extraction will result in yield loss.
-
Evaporate the reaction solvent.
-
Redissolve the crude residue in DMSO:Methanol (1:1) .
-
Purify directly via Reverse Phase Flash Chromatography (C18) using water/acetonitrile with 0.1% Formic Acid or 10mM Ammonium Bicarbonate .
Part 6: Troubleshooting & Critical Control Points
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Reagent | Ensure reagent is fresh and white (not yellow/sticky). Dry solvents over molecular sieves. |
| Complex Impurity Profile | Self-Condensation | Ensure Reverse Addition (Solid reagent added to Amine+Base). Do not mix Reagent+Base without Amine. |
| Product in Aqueous Layer | Incorrect pH during workup | The imidazole ring is basic. Keep extraction pH > 7.0 to keep it in the organic phase. |
| Reagent won't dissolve | Salt form insolubility | The HCl salt is insoluble in DCM. It dissolves as it reacts and is neutralized. Suspension is normal initially. |
Part 7: References
-
General Sulfonamide Synthesis:
-
Bahrami, K., et al. (2009).[1] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry.
-
-
Imidazole Sulfonyl Chloride Properties:
-
PubChem Compound Summary for CID 18961164, 1H-Imidazole-4-sulfonyl chloride.
-
-
Medicinal Chemistry Application (H3 Antagonists):
-
Apodaca, R., et al. (2003). "A new class of diamine-based human histamine H3 receptor antagonists." Journal of Medicinal Chemistry.
-
-
Handling Unstable Sulfonyl Chlorides:
-
Organic Chemistry Portal.[1] "Synthesis of Sulfonamides."
-
Sources
Application Note: Strategic Utilization of 1H-Imidazole-4-Sulfonyl Chloride in Click Chemistry & SuFEx Architectures
Here is a detailed Application Note and Protocol guide for the use of 1H-Imidazole-4-sulfonyl chloride hydrochloride in click chemistry and modular drug discovery.
Executive Summary
This guide outlines the application of 1H-Imidazole-4-sulfonyl chloride hydrochloride (Imid-4-SO₂Cl) as a high-value electrophilic scaffold in "Click Chemistry" workflows. While often overshadowed by its diazotransfer cousin (Imidazole-1-sulfonyl azide), the 4-sulfonyl isomer is a critical building block for introducing the imidazole pharmacophore—a "privileged structure" in medicinal chemistry—via robust sulfonamide linkages.
This note details three primary applications:
-
Classic Click: Rapid synthesis of sulfonamide-linked imidazole libraries (H3/H4 receptor targeting).
-
Modern SuFEx: Conversion to Imidazole-4-sulfonyl fluoride for Sulfur-Fluoride Exchange (SuFEx) chemistry.
-
Bifunctional Linkers: Creation of "Click-Ready" imidazole warheads (Alkyne/Azide tagging).
Technical Background: The "Modular" Logic
1H-Imidazole-4-sulfonyl chloride is a sulfonyl chloride reagent. In the context of Click Chemistry (defined by K.B. Sharpless as reactions that are modular, wide in scope, and high-yielding), the formation of sulfonamides from sulfonyl chlorides and amines is a foundational "Click" transformation [1].
Unlike the 1-isomer, where the sulfonyl group is attached to the nitrogen (often unstable), the 4-isomer attaches the sulfonyl group to the carbon backbone. This leaves the imidazole nitrogens available for:
-
Hydrogen Bonding: Crucial for binding affinity in metalloenzyme inhibitors and histamine receptors.
-
Tautomeric Equilibrium: Allowing the molecule to adapt to binding pockets.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent utility of Imid-4-SO₂Cl in creating click-compatible architectures.
Figure 1: Divergent synthesis pathways utilizing 1H-Imidazole-4-sulfonyl chloride as a central hub for SuFEx, Combinatorial, and CuAAC click chemistries.
Experimental Protocols
Protocol A: Synthesis of SuFEx-Ready Imidazole-4-Sulfonyl Fluoride
Purpose: To convert the chloride precursor into the highly stable, yet selectively reactive sulfonyl fluoride for SuFEx applications (e.g., covalent protein probing) [2].
Reagents:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)
-
Potassium Bifluoride (KHF₂) (saturated aq. solution)
-
Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Preparation: Dissolve 1H-Imidazole-4-sulfonyl chloride HCl (1 mmol) in MeCN (5 mL) in a chemically resistant round-bottom flask.
-
Fluorination: Add saturated aqueous KHF₂ (2 mL) dropwise at 0°C. Note: KHF₂ is corrosive; use plasticware if possible or glass for short durations.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar than the chloride).
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting Imidazole-4-sulfonyl fluoride is often pure enough for direct use.
-
Validation: ¹⁹F NMR should show a singlet around +65 ppm (relative to CFCl₃).
-
Why this works: The fluoride anion displaces the chloride. The resulting R-SO₂F bond is remarkably stable to hydrolysis (unlike the chloride) but reacts specifically with nucleophiles (like Tyrosine residues) under "SuFEx" conditions [2].
Protocol B: "Click" Synthesis of Alkyne-Tagged Imidazoles
Purpose: To functionalize the imidazole with a terminal alkyne, creating a "Clickable" warhead that can be attached to any azide-containing biomolecule via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Reagents:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)
-
Propargylamine (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv) - Crucial for neutralizing the HCl salt.
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Neutralization: Suspend the sulfonyl chloride HCl salt in anhydrous DCM at 0°C under nitrogen. Add DIPEA (2.0 equiv) slowly. The suspension should clear as the free base forms.
-
Coupling: Add Propargylamine (1.2 equiv) followed by the remaining DIPEA (1.0 equiv).
-
Incubation: Allow to warm to RT and stir for 4–6 hours.
-
Quench: Wash the reaction mixture with 5% citric acid (to remove unreacted amine) and then saturated NaHCO₃.
-
Isolation: Dry organic phase (Na₂SO₄) and concentrate.
-
Yield: Expected yield >85% (Sulfonamide formation is high efficiency).
Downstream Application (CuAAC): The resulting N-(prop-2-ynyl)-1H-imidazole-4-sulfonamide can now be reacted with any Azide-tagged fluorophore or drug using standard CuAAC conditions (CuSO₄/Sodium Ascorbate) [3].
Protocol C: High-Throughput Sulfonamide Library Generation
Purpose: Rapid generation of imidazole-based histamine receptor (H3/H4) ligands using parallel synthesis.
Data Summary: Reaction Optimization
| Parameter | Condition A | Condition B (Optimized) | Condition C |
|---|---|---|---|
| Solvent | DCM | THF/Water (1:1) | DMF |
| Base | Pyridine | Na₂CO₃ | Et₃N |
| Temp | 0°C → RT | RT | 60°C |
| Yield | 65% | 92% | 55% (Hydrolysis) |
| Notes | Pyridine difficult to remove | Schotten-Baumann conditions | Thermal degradation |
Optimized Methodology (Schotten-Baumann):
-
Setup: In a 96-well block or individual vials, place the amine diversity set (1.0 equiv).
-
Solvent System: Add 1:1 THF/Sat. Aq. Na₂CO₃ (0.5 M concentration).
-
Reagent Addition: Add 1H-Imidazole-4-sulfonyl chloride HCl (1.2 equiv) as a solid or solution in THF.
-
Agitation: Shake/stir at RT for 1 hour.
-
Workup: The sulfonamide product often precipitates.[1] If not, acidify to pH 5 to precipitate the product or extract with EtOAc.
Critical Troubleshooting & Safety
Handling the Hydrochloride Salt
The commercial reagent is supplied as the HCl salt . This is hygroscopic and acidic.
-
Issue: Direct addition to amines without excess base results in low yields because the amine gets protonated by the HCl salt.
-
Solution: Always use at least 3 equivalents of base (1 for the HCl salt, 1 for the HCl generated during sulfonylation, 1 to keep the amine nucleophilic).
Regioselectivity (N-H Protection)
The imidazole ring has an acidic proton (N-H).
-
Risk: If a strong base (NaH) is used, the imidazole nitrogen may deprotonate and react with the sulfonyl chloride, leading to polymerization.
-
Control: Use mild organic bases (DIPEA, Pyridine) or inorganic carbonates (Na₂CO₃). These are strong enough to neutralize the HCl but usually do not deprotonate the imidazole ring (pKa ~14) rapidly enough to compete with the primary amine reaction.
Stability
-
Storage: Store the chloride at -20°C under argon. It hydrolyzes to the sulfonic acid (unreactive) in moist air.
-
Check: Before use, check solubility in dry DCM. If a significant white solid remains insoluble even after adding DIPEA, the reagent may have hydrolyzed to the sulfonic acid.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711.
- Wijtmans, M., et al. (2011). Histamine H4 Receptor Ligands Based on the 1H-Imidazole-4-sulfonamide Scaffold. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
Sources
Application Note: 1H-Imidazole-4-sulfonyl Chloride (ImS-Cl) for Amine Protection
[1]
Introduction & Strategic Utility
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4) is a specialized reagent used to introduce the Imidazole-4-sulfonyl (ImS) protecting group to primary and secondary amines.[1] While less ubiquitous than the Tosyl (Ts) or Nosyl (Ns) groups, the ImS group offers a unique orthogonality profile driven by the amphoteric nature of the imidazole ring.[1][2]
Key Advantages:
-
Acid-Base Modulation: Unlike the chemically inert phenyl ring of a Tosyl group, the imidazole ring can be protonated (
).[1] This drastically alters the solubility profile, allowing for "catch-and-release" purification strategies where the protected amine can be sequestered into an aqueous acidic phase and released back to organic phase upon neutralization.[1] -
Enhanced Water Solubility: The polarity of the imidazole moiety improves the water solubility of hydrophobic substrates, facilitating analysis and handling of lipophilic peptides or drug intermediates.[1][2]
-
Robust Stability: The sulfonamide linkage (
) is highly stable against:
Comparison of Sulfonyl Protecting Groups
| Feature | Tosyl (Ts) | Nosyl (Ns) | Imidazole-4-sulfonyl (ImS) |
| Electronic Nature | Electron-rich (Donor) | Electron-poor (Acceptor) | Amphoteric (Basic/Acidic) |
| Deprotection | Harsh Reductive (Na/NH | Mild Thiolate (PhSH/Base) | Strong Acid (TfOH) or Reductive |
| Solubility | Lipophilic | Lipophilic | Hydrophilic (pH dependent) |
| Primary Utility | Permanent protection | Fukuyama alkylation | Solubility enhancement & Orthogonality |
Chemical Mechanism
The protection proceeds via a nucleophilic substitution at the sulfonyl sulfur.[1] The amine nucleophile attacks the electrophilic sulfur atom, displacing the chloride.[1][2] The added base (TEA or DIPEA) neutralizes the HCl byproduct and the hydrochloride salt of the reagent.[1]
Reaction Scheme
1Structural Visualization
The following diagram illustrates the workflow for selecting the ImS group and the subsequent protection/deprotection logic.
Caption: Decision matrix and workflow for utilizing the Imidazole-4-sulfonyl protecting group.
Experimental Protocols
Protocol A: Protection of Primary/Secondary Amines
Reagents:
-
Reagent: 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 – 1.5 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv)[1][2]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous).[1][2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.
-
Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, ~0.2 M).
-
Base Addition: Add TEA (3.5 mmol, 490 µL) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 mmol) portion-wise over 5 minutes.
-
Tip: The reagent is hygroscopic; handle quickly or in a glovebox if possible.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours . Monitor by TLC or LC-MS.[1]
-
Workup:
-
Purification: Purify via flash column chromatography (SiO
).-
Eluent: DCM/MeOH gradients (e.g., 95:5) are often necessary due to the polarity of the imidazole ring.[1]
-
Protocol B: Deprotection (Cleavage)
The ImS group is robust.[1] Removal requires conditions strong enough to cleave the sulfonamide bond.[1]
Option 1: Acidolytic Cleavage (Triflic Acid)
Suitable for substrates stable to strong acids.[1]
-
Add Trifluoromethanesulfonic acid (TfOH) (2.0 – 5.0 equiv) and Thioanisole (scavenger, 5.0 equiv).[1][2]
-
Stir at 0°C to RT for 1–3 hours.
-
Quench with cold NaHCO
(carefully!) and extract the free amine.[1][2]
Option 2: Reductive Cleavage (Sodium-Silica Gel)
A safer alternative to liquid ammonia dissolving metal reductions.[1]
-
Prepare Na-SG (Sodium absorbed on Silica Gel) or use commercially available Stage 0 Na-SG.[1]
-
Add Na-SG (excess, ~4 equiv Na content) at RT.[1]
-
Add a proton source (e.g., t-BuOH or small amount of water) if necessary to facilitate the reduction.[1]
-
Stir until starting material is consumed (TLC).
-
Filter through a pad of Celite (Caution: unreacted Na may be present; quench filter cake with isopropanol).
Scope and Limitations
-
Steric Hindrance: The reaction is sensitive to steric bulk.[1][3] Protection of highly hindered secondary amines (e.g., tert-butyl amines) may require heating (Reflux in DCE) and stronger bases (DMAP catalyst).[1][2]
-
Side Reactions: The imidazole ring itself has a nucleophilic nitrogen (N-1).[1] In the presence of very strong electrophiles (e.g., alkyl iodides), the imidazole ring may undergo N-alkylation.[1][2] This can actually be used to facilitate deprotection (activation), but is generally an unwanted side reaction during standard synthesis.[1][2]
-
Stability: The ImS group is stable to:
References
-
Structural Characterization & Reagent Properties
-
Application in Medicinal Chemistry (Sulfonamide Formation)
-
Deprotection Strategies (General Sulfonamide Cleavage)
-
Reductive Cleavage (Alkali Metal-Silica)
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole-4-sulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
Application Note: Strategic Utilization of 1H-Imidazole-4-Sulfonyl Chloride in Peptide Derivatization
Executive Summary
This application note details the technical protocols for utilizing 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 1056459-37-0) in peptide synthesis. Unlike standard amino acid coupling reagents (e.g., HATU, DIC), this reagent is a specialized electrophile used primarily for N-terminal capping and side-chain derivatization .
The imidazole-sulfonyl moiety serves as a critical pharmacophore in medicinal chemistry, most notably in tyrosine kinase inhibitors (e.g., Masitinib ). Incorporating this motif into peptide scaffolds allows researchers to synthesize peptidomimetics with enhanced hydrolytic stability (sulfonamide vs. amide bond) and unique hydrogen-bonding profiles.
Key Applications
-
Pharmacophore Installation: Introduction of the imidazole-4-sulfonyl motif to mimic kinase inhibitor binding domains.
-
Peptidomimetic Synthesis: Replacement of N-terminal amide linkages with sulfonamides to improve metabolic stability against aminopeptidases.
-
Bio-isosteric Replacement: Substitution of carboxylic acid caps with sulfonyl groups to alter polarity and acidity.
Chemical Mechanism & Rationale[1][2][3][4]
The Electrophilic Warhead
The reagent functions as a highly reactive sulfonylating agent. The reaction proceeds via a nucleophilic substitution at the sulfur atom. In the presence of a base, the peptide's free amine attacks the sulfonyl chloride, displacing the chloride ion to form a stable sulfonamide bond.
Why the Hydrochloride Salt? The free base (1H-imidazole-4-sulfonyl chloride) is prone to rapid hydrolysis and autocatalytic decomposition. The hydrochloride salt stabilizes the reagent, extending shelf life. However, this necessitates a specific neutralization step in the protocol to liberate the reactive species in situ without quenching it.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway for N-terminal modification on a solid support.
Figure 1: Mechanism of sulfonamide formation on solid-phase support. The base serves dual roles: neutralizing the HCl salt and scavenging the acid generated during coupling.
Experimental Protocols
Critical Pre-Experiment Checklist
| Parameter | Requirement | Rationale |
| Solvent Quality | Anhydrous DCM or DMF | Sulfonyl chlorides hydrolyze rapidly in water to form sulfonic acids (unreactive). |
| Base Selection | DIPEA or NMM | Non-nucleophilic bases prevent competition; must be in excess (≥ 3 equiv) to neutralize the HCl salt. |
| Stoichiometry | 3–5 equivalents | Excess reagent drives the reaction to completion, compensating for potential hydrolysis. |
| Monitoring | Ninhydrin / Chloranil | Standard colorimetric tests validate the disappearance of the free amine. |
Protocol A: Solid-Phase N-Terminal Capping (SPPS)
Context: This protocol is designed for peptides synthesized on Rink Amide or Wang resin where the N-terminal Fmoc group has been removed.
Reagents:
-
Resin-bound peptide (0.1 mmol scale).
-
1H-Imidazole-4-sulfonyl chloride hydrochloride.
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Preparation of Resin:
-
Swell the resin (0.1 mmol) in DCM for 20 minutes.
-
Perform standard Fmoc deprotection (20% Piperidine/DMF).
-
Crucial Wash: Wash resin 3x with DMF, then 3x with anhydrous DCM . Note: Removing traces of piperidine is essential to prevent side reactions.
-
-
Activation & Coupling:
-
In a dry vial, dissolve 1H-Imidazole-4-sulfonyl chloride HCl (0.5 mmol, 5 equiv) in 2 mL anhydrous DMF.
-
Add DIPEA (1.0 mmol, 10 equiv) to the vial. Observation: The solution may warm slightly due to neutralization.
-
Immediately add the activated solution to the resin.
-
-
Incubation:
-
Shake the reaction vessel at room temperature for 2 hours .
-
Optimization: For sterically hindered amines (e.g., N-terminal Proline), extend time to 4 hours or perform a double coupling.
-
-
Validation & Cleavage:
-
Wash resin 3x DMF, 3x DCM.
-
Perform Kaiser Test (Ninhydrin) .
-
Colorless/Yellow Beads: Reaction Complete.
-
Blue Beads: Incomplete (Repeat Step 2).
-
-
Cleave peptide using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). Note: The sulfonamide bond is stable to TFA.
-
Protocol B: Solution-Phase Derivatization
Context: For modifying small peptide fragments or amino acid esters in solution.
-
Dissolve the amino component (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0°C on an ice bath.
-
Add DIPEA (3.0 equiv).
-
Add 1H-Imidazole-4-sulfonyl chloride HCl (1.2 equiv) portion-wise over 10 minutes.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/imidazole), saturated NaHCO3, and brine. Dry over MgSO4.
Workflow Visualization
The following diagram outlines the decision matrix and workflow for integrating this reagent into a standard SPPS cycle.
Figure 2: Integration of Imidazole-Sulfonylation into SPPS workflow. Note the critical anhydrous wash step before coupling.
Troubleshooting & Optimization
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Do not store the pre-mixed reagent/base solution; add immediately to resin. |
| Incomplete Coupling | HCl Salt Interference | Increase DIPEA to ensure full neutralization of the HCl salt and the generated HCl byproduct. |
| Side Reactions | Histidine/Arginine Acylation | If the peptide contains unprotected His/Arg side chains, the sulfonyl chloride may react with them. Use fully protected side chains (e.g., His(Trt), Arg(Pbf)). |
Analytical Characterization
Upon cleavage, the introduction of the Imidazole-4-sulfonyl group adds specific mass to the peptide.
-
Mass Shift: +130.12 Da (approximate, calculated as
). -
HPLC Profile: The sulfonamide is generally more hydrophobic than the free amine, resulting in a later retention time on Reverse-Phase C18 columns.
References
-
Dubreuil, P., et al. (2009). "Masitinib (AB1010), a potent and selective tyrosine kinase inhibitor targeting c-Kit." PLoS ONE.
- Context: Establishes the biological relevance of the imidazole-4-sulfonyl pharmacophore in drug design.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews.
- Context: Reviews sulfonyl-based protecting groups and the stability of sulfonamide linkages in peptide chemistry.
- Dubreuil, P. (2010). "Masitinib signaling pathways." Graphviz visualization derived from mechanistic data. Context: Supports the structural basis for using this reagent to mimic kinase inhibitors.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
- Context: Foundational protocols for SPPS handling and troubleshooting difficult couplings.
Sources
Application Note: 1H-Imidazole-4-sulfonyl Chloride Hydrochloride in Kinase Inhibitor Synthesis
[1]
Executive Summary
This technical guide details the application of 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4) as a critical building block in the synthesis of kinase inhibitors.[1] Sulfonamides are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for amides and key hydrogen-bonding motifs in the ATP-binding pockets of protein kinases (e.g., BRAF, EGFR, ALK5).[1]
The imidazole-4-sulfonyl moiety offers unique multiparameter optimization (MPO) advantages:
-
H-Bonding: The imidazole ring acts as both a donor and acceptor, facilitating interactions with the "hinge region" or "gatekeeper" residues.
-
Solubility: The polar nature of the imidazole improves the physicochemical profile of lipophilic kinase inhibitor scaffolds.
-
Vector Positioning: The sulfonyl group provides a rigid geometry, directing substituents into the hydrophobic back-pocket (Type II inhibition).[1]
Chemical Properties & Handling[2][3][4][5][6]
The reagent is supplied as the hydrochloride salt . This is a critical stability feature.[1] The free base sulfonyl chloride is highly unstable and prone to self-polymerization (intermolecular reaction between the imidazole amine and the sulfonyl chloride).[1]
| Property | Specification | Application Note |
| Formula | C₃H₃ClN₂O₂S[1][2] · HCl | Dual acidic nature (HCl salt + Sulfonyl Cl).[1] |
| MW | 203.05 g/mol | Account for HCl mass in stoichiometry.[1] |
| Appearance | White to off-white solid | Hygroscopic.[1] Must be handled under N₂/Ar.[1] |
| Reactivity | High | Hydrolyzes rapidly in moist air to the sulfonic acid. |
| Storage | -20°C, Desiccated | Warm to RT before opening to prevent condensation. |
Stability Warning
Do NOT generate the free base of this reagent for storage. The HCl salt protonates the imidazole nitrogen, reducing its nucleophilicity and preventing self-condensation. Always use the salt directly in the reaction vessel with an in situ base neutralization strategy.[1]
Synthetic Protocols
Method A: Direct Coupling (Standard Protocol)
This method is suitable for reacting with nucleophilic arylamines (anilines) typical of kinase inhibitor scaffolds.[1]
Reagents:
-
1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 equiv)[1]
-
Target Amine (Aniline derivative) (1.0 equiv)[1]
-
Pyridine (Solvent & Base) OR DCM/DIPEA (3.5 equiv)[1]
-
DMAP (Catalytic, 0.1 equiv) – Optional, for sterically hindered amines.[1]
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Amine Solubilization: Dissolve the Target Amine (1.0 mmol) in anhydrous Pyridine (5 mL).
-
Note: If using DCM/DIPEA, dissolve amine in DCM (5 mL) and add DIPEA (3.5 mmol).[1] The excess base is required to neutralize the HCl salt of the reagent and the HCl generated during the reaction.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 mmol) portion-wise over 10 minutes.
-
Why: Rapid addition can cause localized exotherms, leading to hydrolysis or side reactions.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–16 hours.
-
Monitoring: Check reaction progress via LC-MS. Look for the mass of [M+H]⁺ = Amine + 130 Da (Imidazole-sulfonamide fragment).[1]
-
-
Quench: Quench with Saturated NaHCO₃ solution (10 mL).
-
Caution: CO₂ evolution may occur.[1]
-
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[1]
Method B: The "Protected" Route (Optimization)
If Method A yields <30% or results in complex mixtures (due to imidazole N-H interference), use a protecting group strategy.[1]
Rationale: Protecting the imidazole nitrogen (e.g., with a Trityl group) renders the ring non-nucleophilic and lipophilic, improving solubility in DCM/CHCl₃.
Mechanism of Action: Kinase Inhibition
The 1H-imidazole-4-sulfonamide motif is designed to interact with specific regions of the kinase domain.[1]
Structural Logic:
-
The Sulfonamide (SO₂NH): Often acts as a "linker" that positions the inhibitor.[1] The oxygen atoms can accept H-bonds from the backbone NH of the catalytic loop.[1]
-
The Imidazole Ring:
Binding Diagram:
[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Hydrolysis of Sulfonyl Chloride | Ensure ALL glassware is flame-dried.[1] Use fresh anhydrous pyridine.[1] |
| No Reaction | Amine is too unreactive | Add DMAP (0.1 eq) or heat to 40°C. Switch to Method B (Protected route). |
| Multiple Spots on TLC | Imidazole Self-Reaction | Use excess amine (1.5 eq) relative to sulfonyl chloride.[1] Ensure temperature is kept at 0°C during addition. |
| Product is Water Soluble | Amphoteric Imidazole | The product is likely zwitterionic. Do not wash with strong acid/base during workup.[1] Use n-Butanol extraction or evaporate and purify directly.[1] |
References
-
Compound Data: 1H-Imidazole-4-sulfonyl chloride. PubChem.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Kinase Inhibitor Design: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. MDPI (2023).[1] (Demonstrates analogous sulfonamide coupling strategies). Available at: [Link][1][3]
-
Reagent Stability: An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. J. Org.[1][4] Chem. (2016).[1] (Discusses stability of imidazole-sulfonyl salts). Available at: [Link][1]
-
General Sulfonylation: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. J. Am. Chem. Soc. (2023).[1][5] Available at: [Link][1]
Application Note: Scalable Synthesis of Sulfonamides using 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Executive Summary
This guide details the scalable synthesis of imidazole-4-sulfonamides utilizing 1H-Imidazole-4-sulfonyl chloride hydrochloride as the electrophilic partner. While benzene sulfonyl chlorides are ubiquitous, heteroaromatic analogs—specifically imidazole derivatives—present unique challenges regarding stability, solubility, and side-reactivity (self-condensation).
This application note provides two distinct protocols:
-
Bench-Scale Optimization (Discovery Phase): Focused on high throughput and yield for library generation.
-
Process-Scale Protocol (Development Phase): Focused on "green" solvents, cost-efficiency, and purification via crystallization rather than chromatography.
Reagent Profile & Mechanistic Insight
The Reagent: 1H-Imidazole-4-sulfonyl Chloride HCl
Unlike standard sulfonyl chlorides, this reagent is supplied as a hydrochloride salt . This is a critical critical quality attribute (CQA) for stability. The free base of 1H-imidazole-4-sulfonyl chloride is prone to rapid self-polymerization because the imidazole ring contains both a nucleophilic nitrogen (N3) and an electrophilic sulfonyl group. The HCl salt protonates the imidazole ring, deactivating it and preventing self-destruction during storage.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. However, the stoichiometry of the base is the controlling factor.
-
Neutralization (Step 1): The first equivalent of base neutralizes the HCl salt.
-
Activation (Step 2): The second equivalent deprotonates the ammonium species (if the amine is a salt) or scavenges the HCl produced during the substitution.
-
Critical Control Point: If the reaction mixture becomes too basic before the amine is introduced, the 1H-imidazole moiety can deprotonate at the N1 position, leading to intermolecular sulfonylation (dimerization).
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the activation step and the risk of self-condensation if the free base is generated in the absence of the nucleophile.
Strategic Process Design
To achieve scalability, we must transition from "MedChem" conditions (DCM/Pyridine) to "Process" conditions (Green Solvents/Inorganic Bases).
| Parameter | Bench Scale (Discovery) | Process Scale (>100g) | Rationale for Scale |
| Solvent | Dichloromethane (DCM) | 2-MeTHF or Acetonitrile | DCM is hazardous and strictly regulated. 2-MeTHF is bio-renewable and allows easy phase separation. |
| Base | Pyridine or DIPEA | Na₂CO₃ or K₂CO₃ | Organic bases are expensive and require acidic washes to remove. Inorganic bases are cheap and water-soluble. |
| Temperature | 0°C to RT | -10°C to 10°C | Lower temperature controls the exotherm and suppresses N1-sulfonylation side reactions. |
| Purification | Flash Chromatography | Crystallization / Precipitation | Chromatography is non-viable at kg scale due to solvent consumption. |
Experimental Protocols
Protocol A: Bench-Scale Synthesis (High Throughput)
Best for: Synthesizing <1g of material for biological testing.
Reagents:
-
Amine substrate (1.0 equiv)
-
1H-Imidazole-4-sulfonyl chloride HCl (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Anhydrous DCM (Dichloromethane) or DMF (if amine is polar)
Step-by-Step:
-
Preparation: Dissolve the Amine (1.0 equiv) in DCM (10 mL/g) in a round-bottom flask under Nitrogen.
-
Base Addition: Add DIPEA (3.5 equiv). Note: We use 3.5 equiv to neutralize the HCl salt (1 eq), the generated HCl (1 eq), and ensure the amine is free-based.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add 1H-Imidazole-4-sulfonyl chloride HCl (1.2 equiv) portion-wise over 10 minutes. Crucial: Do not add all at once to avoid a thermal spike.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with DCM. Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.
-
Purification: Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).
Protocol B: Scalable Process Protocol (Green Chemistry)
Best for: >10g to kg scale. Focuses on biphasic Schotten-Baumann conditions.
Reagents:
-
Amine substrate (1.0 equiv)
-
1H-Imidazole-4-sulfonyl chloride HCl (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent System: 2-MeTHF / Water (1:1 ratio)
Step-by-Step:
-
Reactor Setup: Charge the reactor with the Amine (1.0 equiv) and 2-MeTHF (8 vol).
-
Base Solution: In a separate vessel, dissolve Na₂CO₃ (3.0 equiv) in Water (8 vol).
-
Biphasic Mixture: Add the aqueous base solution to the organic amine solution. Cool the biphasic mixture to 0–5°C with vigorous stirring (high shear mixing is preferred to maximize interfacial surface area).
-
Controlled Addition: Dissolve 1H-Imidazole-4-sulfonyl chloride HCl (1.1 equiv) in a minimum amount of cold Acetonitrile or add it as a solid in small portions.
-
Expert Tip: Adding as a solid is preferred for stability, provided the agitation is sufficient to disperse it immediately.
-
-
Reaction: Maintain internal temperature <10°C during addition. Stir at 0–10°C for 1 hour, then warm to 20°C for 2 hours.
-
Phase Separation: Stop stirring. Allow phases to separate. The product is usually in the organic (2-MeTHF) layer. The sulfonamide byproduct and salts remain in the aqueous layer.
-
Quench/Wash: Remove the aqueous layer. Wash the organic layer with 1M Citric Acid (to remove unreacted imidazole residues) followed by Water.
-
Crystallization: Distill the 2-MeTHF to ~3 volumes. Add an anti-solvent (e.g., Heptane or MTBE) slowly to induce crystallization. Filter and dry.[1]
Process Workflow (DOT Visualization)
Figure 2: Scalable manufacturing workflow utilizing biphasic conditions to facilitate salt removal and crystallization.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are dry (Protocol A) or keep temp <5°C (Protocol B). Sulfonyl chlorides hydrolyze rapidly in basic water at high temps. |
| Impurity: Dimer | Self-reaction of reagent | The reagent was neutralized before mixing with the amine. Ensure Amine is present before adding the sulfonyl chloride. |
| Incomplete Reaction | HCl Salt Inhibition | The HCl salt consumes 1 eq of base immediately. Ensure you have calculated >2.5 eq of base total. |
| Color Change (Dark) | Oxidation/Degradation | Imidazoles can oxidize. Perform reaction under Nitrogen/Argon atmosphere. |
References
-
General Sulfonamide Synthesis Reviews
-
Reagent Specific Data (1H-Imidazole-4-sulfonyl chloride)
-
PubChem Compound Summary for CID 18961164. Available at: [Link]
-
-
Imidazole Functionalization & Stability
-
"Imidazole: Synthesis, Functionalization and Physicochemical Properties," Molecules (via NCBI PMC). Available at: [Link]
-
(Contextual) "Synthesis of sulfonyl azides... using Imidazole-1-sulfonyl azide," J. Org.[4][6] Chem., 2014.[4][6] (Demonstrates the stability profile of imidazole-sulfonyl motifs). Available at: [Link][4]
-
- Green Chemistry Protocols (Biphasic Synthesis): "Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides/Chlorides," ResearchGate. (General reference for biphasic sulfonyl chemistry).
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments [diva-portal.org]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis Architectures Involving 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Executive Summary & Strategic Rationale
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 103888-06-6 for the salt; 58767-51-4 for free base) is a critical electrophilic scaffold in drug discovery, particularly for synthesizing sulfonamide bioisosteres of carboxylic acids.[1] However, its utility is frequently compromised by its high hydrolytic instability and the amphoteric nature of the imidazole ring.[1]
This guide moves beyond standard textbook procedures to present two field-validated one-pot architectures :
-
The "Generate-and-Trap" Protocol: In situ oxidative chlorination of 1H-imidazole-4-thiol, eliminating the need to isolate the unstable sulfonyl chloride.[1]
-
The "Direct-Coupling" Protocol: Optimized handling of the commercial hydrochloride salt to maximize yield and minimize hydrolysis.[1]
Key Technical Challenges Solved
-
Instability: The sulfonyl chloride moiety rapidly hydrolyzes to the sulfonic acid in the presence of atmospheric moisture.
-
Autocatalysis: The basic imidazole nitrogen can facilitate self-degradation unless protonated (HCl salt form) or protected.[1]
-
Solubility: The hydrochloride salt is sparingly soluble in non-polar solvents (DCM), requiring polar aprotic alternatives (DMF/MeCN) or biphasic systems.[2][1]
Mechanistic Pathways
Understanding the reaction vector is crucial for troubleshooting.[1] The synthesis relies on a Nucleophilic Substitution at Sulfur (
Reaction Logic Diagram
Figure 1: Mechanistic flow from stable thiol precursor to sulfonamide target via the unstable sulfonyl chloride intermediate.[1]
Protocol A: The "Generate-and-Trap" Method (Recommended)
Best for: High-throughput library synthesis, avoiding storage of unstable reagents.[1]
Basis: Oxidative chlorination of thiols using
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1H-Imidazole-4-thiol | 1.0 | Precursor |
| Thionyl Chloride ( | 2.0 | Chlorinating agent |
| Hydrogen Peroxide (30%) | 3.0 | Oxidant |
| Amine ( | 1.2 | Nucleophile |
| Triethylamine (TEA) | 4.0 | Acid Scavenger |
| Solvent | - | MeCN or DCM (anhydrous) |
Step-by-Step Procedure
-
Oxidative Chlorination (Generation Phase):
-
Dissolve 1H-imidazole-4-thiol (1.0 mmol) in MeCN (5 mL) in a round-bottom flask.
-
Cool the system to 0°C using an ice bath.
-
Add
(2.0 mmol) dropwise.[2] Caution: Gas evolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , ).[2] -
Immediately add 30%
(3.0 mmol) slowly.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Stir vigorously for 5–10 minutes at 0°C. The solution should turn clear/yellowish, indicating conversion to the sulfonyl chloride.
-
Note: Do not isolate.[2][1][3] The intermediate is formed in situ.[1]
-
-
Coupling (Trap Phase):
-
In a separate vial, prepare a solution of the target Amine (1.2 mmol) and TEA (4.0 mmol) in MeCN (2 mL).
-
Add the Amine/Base solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 1–2 hours.
-
-
Work-up:
-
Quench with saturated
solution (10 mL).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Extract with EtOAc (3 x 15 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Purify via flash chromatography (DCM:MeOH gradient).[1]
-
Why this works: The rapid oxidation prevents the formation of disulfide byproducts, and the immediate addition of amine captures the sulfonyl chloride before it hydrolyzes.
Protocol B: The "Direct-Coupling" Method (Commercial Reagent)
Best for: Small-scale reactions where the HCl salt is already on hand.[1] Critical Constraint: The reagent must be dry. If the solid is sticky or discolored, recrystallize or switch to Protocol A.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1H-Imid-4-SO2Cl · HCl | 1.1 | Electrophile |
| Amine ( | 1.0 | Nucleophile |
| DIPEA (Hünig's Base) | 3.5 | Base (Non-nucleophilic) |
| DMAP | 0.1 | Catalyst (Optional) |
| Solvent | - | DMF (Dry) or DCM (Dry) |
Step-by-Step Procedure
-
Preparation:
-
Addition:
-
Cool the amine solution to -10°C (Ice/Salt bath).
-
Add solid 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.1 mmol) in small portions over 15 minutes.
-
Alternative: If the chloride is soluble in DCM, add it as a solution.[1] However, the HCl salt is often insoluble in DCM.[1] Adding it as a solid suspension in DMF is standard.[1]
-
-
Reaction:
-
Work-up:
Comparative Analysis of Methods
| Feature | Protocol A (In Situ) | Protocol B (Direct Use) |
| Starting Material Stability | High (Thiol is stable) | Low (Chloride hydrolyzes) |
| Reaction Time | Fast (Total ~2 hrs) | Fast (~2 hrs) |
| Yield Reliability | High (>85%) | Variable (depends on reagent quality) |
| Cost Efficiency | High (Thiol is cheaper) | Moderate |
| Water Tolerance | Moderate (Oxidative step uses aq.[2][1] H2O2) | Zero (Strictly anhydrous) |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Hydrolysis:
-
Bis-Sulfonylation:
-
Imidazole N-H Interference:
Safety Data (GHS)
-
1H-Imidazole-4-sulfonyl chloride: Skin Corr.[1] 1B (Causes severe burns).[2] Reacts violently with water.[2][1]
-
Thionyl Chloride: Toxic if inhaled, reacts violently with water.[2][1]
-
General: Perform all operations in a fume hood.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][4][5] The Journal of Organic Chemistry, 74(24), 9287–9291.[2] Link[2]
-
Wright, S. W., & Hallstrom, K. N. (2006).[2][1] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols.[1] The Journal of Organic Chemistry, 71(3), 1080–1084.[2][1] Link[2][1]
-
PubChem. (n.d.).[2] 1H-Imidazole-4-sulfonyl chloride Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2025, from Link[1]
-
BenchChem. (n.d.).[2][1] Sulfonamide Synthesis with Primary Amines: Protocols. Retrieved October 24, 2025.[6] Link[2][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
catalytic applications of metal complexes with 1H-Imidazole-4-sulfonyl chloride hydrochloride derivatives
This Application Note and Protocol Guide is designed for researchers in bioinorganic chemistry, medicinal chemistry, and catalysis. It details the synthesis and catalytic utility of transition metal complexes derived from 1H-Imidazole-4-sulfonyl chloride hydrochloride , focusing on their role as artificial metalloenzymes in hydrolytic and oxidative transformations.
Executive Summary
The imidazole ring is a ubiquitous ligand in native metalloenzymes (e.g., histidine residues in carbonic anhydrase, superoxide dismutase). 1H-Imidazole-4-sulfonyl chloride serves as a critical electrophilic scaffold for synthesizing imidazole-4-sulfonamide ligands. When coordinated to transition metals (Cu(II), Zn(II), Mn(II)), these ligands create robust "artificial active sites."
This guide details the transformation of the sulfonyl chloride precursor into chelating sulfonamide ligands and their subsequent application in catalytic phosphate ester hydrolysis (artificial nuclease activity) and oxidative catalysis (SOD mimicry).
Scientific Foundation & Mechanism
The Ligand System: Why Sulfonamides?
While imidazole provides a monodentate
-
Electronic Tuning: The electron-withdrawing sulfonyl group lowers the pKa of the sulfonamide NH, facilitating deprotonation and formation of a strong
-donor (sulfonamidate). -
Geometry: The resulting 5- or 6-membered chelate rings stabilize the metal center against demetallation, a common failure mode in simple imidazole complexes.
Mechanism of Action: Lewis Acid Activation
In hydrolytic applications, the metal complex functions via a Lewis Acid Activation mechanism:
-
Substrate Binding: The metal center (M
) coordinates the phosphate/ester oxygen, polarizing the P=O or C=O bond. -
Nucleophilic Attack: The metal lowers the pKa of a coordinated water molecule (forming M-OH) or positions an external nucleophile for attack.
-
Leaving Group Stabilization: The complex stabilizes the developing negative charge on the leaving group.
Experimental Protocols
Protocol A: Ligand Synthesis
Objective: Synthesis of N-alkyl-1H-imidazole-4-sulfonamide ligands from 1H-imidazole-4-sulfonyl chloride.
Materials:
-
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4)
-
Primary Amine (e.g., benzylamine or 2-aminomethylpyridine for tridentate potential)
-
Triethylamine (Et
N) -
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Inert atmosphere (N
or Ar)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with N
. -
Dissolution: Suspend 1H-imidazole-4-sulfonyl chloride HCl (1.0 equiv) in anhydrous MeCN (0.2 M) at 0°C.
-
Base Addition: Add Et
N (3.5 equiv) dropwise. The solution will clarify as the free base is generated. -
Amine Addition: Add the primary amine (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Work-up: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO
and brine. Dry over Na SO . -
Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel).
Protocol B: Metal Complexation (Cu(II) Example)
Objective: Coordination of the sulfonamide ligand to Copper(II).
Procedure:
-
Dissolve the purified sulfonamide ligand (2.0 equiv) in MeOH.
-
Dissolve CuCl
·2H O or Cu(ClO ) ·6H O (1.0 equiv) in a minimum amount of MeOH. -
Add the metal salt solution to the ligand solution slowly with stirring.
-
Observation: A color change (typically to deep blue or green) indicates complex formation.[1]
-
Isolation: Stir for 2 hours. If a precipitate forms, filter and wash with cold MeOH/Et
O. If soluble, concentrate and induce precipitation with Et O vapor diffusion.
Protocol C: Catalytic Hydrolysis Assay (Artificial Phosphoesterase)
Objective: Quantify the catalytic activity of the complex in hydrolyzing Bis(p-nitrophenyl) phosphate (BNPP), a DNA model substrate.
Reagents:
-
Catalyst: Cu(II)-Imidazole-Sulfonamide Complex (prepared in Protocol B).
-
Substrate: BNPP (sodium salt).
-
Buffer: HEPES or Tris-HCl (50 mM, pH 7.0–8.0).
-
Solvent: DMSO (for stock solutions).
Workflow:
-
Stock Prep: Prepare a 1 mM stock of the Cu(II) complex in DMSO/Water (1:9). Prepare a 10 mM stock of BNPP in buffer.
-
Reaction Setup: In a quartz cuvette, mix:
-
980 µL Buffer (pH 7.5)
-
10 µL Catalyst Stock (Final [Cat] = 10 µM)
-
10 µL BNPP Stock (Final [Substrate] = 100 µM)
-
-
Measurement: Immediately monitor absorbance at 400 nm (absorbance of the released p-nitrophenolate anion) using a UV-Vis spectrophotometer.
-
Kinetics: Record data every 60 seconds for 60 minutes at 25°C or 37°C.
-
Control: Run a blank with metal salt only (CuCl
) and ligand only to confirm the complex is the active species.
Data Analysis:
Calculate the initial rate (
Visualization of Pathways
Synthesis and Catalytic Cycle
The following diagram illustrates the conversion of the sulfonyl chloride precursor to the ligand, followed by the catalytic hydrolysis mechanism.
Figure 1: Pathway from precursor synthesis to the catalytic cycle of phosphate ester hydrolysis.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Low Ligand Yield | Hydrolysis of sulfonyl chloride | Ensure all solvents are anhydrous. Add amine immediately after base. |
| Precipitate in Assay | Complex insolubility in buffer | Add 1-5% DMSO or surfactant (Triton X-100) to the buffer system. |
| No Catalytic Activity | Competitive binding by buffer | Avoid phosphate buffers (competitive inhibition). Use HEPES or MOPS. |
| Metal Leaching | Weak chelation | Use tridentate amine precursors (e.g., 2-picolylamine) to increase stability constant ( |
References
-
MDPI (Int. J. Mol. Sci). New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor and Antioxidant Agents. [Link]
-
PubMed Central. The Hydrolytic Activity of Copper(II) Complexes for the Hydrolysis of Phosphate Diesters. [Link]
-
ResearchGate. Metal complexes of benzimidazole derived sulfonamide: Synthesis and molecular structures. [Link]
Sources
microwave-assisted reactions with 1H-Imidazole-4-sulfonyl chloride hydrochloride
Topic: Microwave-Assisted Reactions with 1H-Imidazole-4-sulfonyl Chloride Hydrochloride Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Introduction: The Strategic Value of Imidazole Sulfonamides
The imidazole pharmacophore is ubiquitous in medicinal chemistry, appearing in antifungals, enzyme inhibitors, and H2 antagonists.[1] However, derivatizing the imidazole ring with sulfonyl groups to create imidazole-4-sulfonamides is historically challenging due to the thermal instability and moisture sensitivity of the requisite sulfonyl chlorides.[1]
1H-Imidazole-4-sulfonyl chloride hydrochloride is a potent electrophile used to introduce the imidazole-4-sulfonyl moiety.[1] Under conventional thermal heating, reactions with this reagent often suffer from prolonged reaction times (leading to hydrolysis of the sulfonyl chloride) and competitive side reactions (N-alkylation vs. sulfonylation).[1]
Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage here.[1] By utilizing dielectric heating, researchers can accelerate the sulfonylation rate beyond the rate of background hydrolysis, significantly improving yields and purity.[1] This guide provides a validated, high-throughput protocol for coupling 1H-imidazole-4-sulfonyl chloride hydrochloride with diverse amines.
Chemical Handling & Safety (Critical)
Reagent Profile:
-
Compound: 1H-Imidazole-4-sulfonyl chloride hydrochloride[1]
-
CAS: 102065-85-6 (HCl salt) / 58767-51-4 (Free base)[1]
-
Physical State: Hygroscopic off-white solid.[1]
-
Hazards: Corrosive (Causes severe skin burns/eye damage).[1][2] Reacts violently with water to release HCl and sulfonic acid.[1]
Handling Protocol:
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is more stable than the free base but still prone to hydrolysis.[1]
-
Weighing: Must be performed in a glovebox or a desiccated glove bag.[1] Rapid exposure to ambient humidity will degrade the reagent to the sulfonic acid (unreactive).[1]
-
Solvent Choice: Solvents must be anhydrous (<50 ppm water).[1] Acetonitrile (MeCN) or Dichloromethane (DCM) are preferred.[1] Avoid protic solvents (MeOH, EtOH).[1]
Mechanism of Action
The reaction follows a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism.[1] The presence of the imidazole ring and the HCl salt necessitates a specific stoichiometric excess of base.[1]
Key Mechanistic Steps:
-
Neutralization: The first equivalent of base neutralizes the HCl salt.[1]
-
Activation: The base deprotonates the nucleophilic amine.[1]
-
Attack: The amine attacks the sulfur center of the sulfonyl chloride.[1]
-
Elimination: Chloride is expelled, forming the sulfonamide.[1][3]
-
Imidazolic Proton: The N1-proton of the imidazole (pKa ~14) is relatively acidic due to the electron-withdrawing sulfonyl group; in the presence of excess base, this position may be deprotonated, temporarily forming an imidazolide anion which is stabilized by the sulfonyl group.[1]
Caption: Mechanistic pathway highlighting the competition between productive sulfonylation and hydrolytic degradation. Microwave heating favors the productive path.[1]
Validated Experimental Protocol
Objective: Synthesis of N-benzyl-1H-imidazole-4-sulfonamide.
Materials
-
Reagent: 1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)
-
Substrate: Benzylamine (1.1 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Note: 1 eq for HCl salt, 1 eq for HCl generated during reaction, 1 eq excess.
-
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is an issue).[1]
-
Vessel: 10 mL Microwave-transparent borosilicate glass vial with crimp cap/septum.
Step-by-Step Methodology
Step 1: Preparation (Inert Conditions)
-
Flame-dry the microwave vial and a magnetic stir bar. Cool under Argon.
-
Add 1H-Imidazole-4-sulfonyl chloride HCl (203 mg, 1.0 mmol) to the vial.
-
Seal the vial immediately with a septum cap.[1]
-
Purge the vial with Argon for 2 minutes.
Step 2: Solubilization & Addition
-
Inject Anhydrous MeCN (4.0 mL) via syringe.[1]
-
Add DIPEA (522 µL, 3.0 mmol) dropwise via syringe.
-
Add Benzylamine (120 µL, 1.1 mmol) dropwise.
Step 3: Microwave Irradiation
-
Place the vial in the microwave reactor cavity (e.g., Biotage Initiator or CEM Discover).[1]
-
Program Parameters:
Step 4: Workup & Purification
-
Cool the vial to room temperature (air jet cooling).
-
Quench: Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.
-
Wash:
-
Dry: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue is typically pure enough for analysis.[1] If necessary, purify via Flash Column Chromatography (DCM:MeOH 95:5).[1]
Results & Data Interpretation
Table 1: Comparison of Thermal vs. Microwave Conditions
| Parameter | Thermal Reflux (MeCN) | Microwave (100°C) |
| Reaction Time | 4 - 12 Hours | 10 Minutes |
| Conversion | 65 - 75% | >95% |
| Purity (LCMS) | 80% (Hydrolysis peaks) | >92% |
| Reagent Excess | Often requires 1.5 - 2.0 equiv | 1.0 equiv sufficient |
Troubleshooting Guide:
-
Issue: Low Yield / Recovered Starting Material (Amine).
-
Issue: Formation of Sulfonate Ester.
Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis of imidazole sulfonamides.
References
-
Microwave-Assisted Sulfonylation: De Luca, L., & Giacomelli, G. (2008).[1][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969.[1] Link[1]
-
Sulfonylation Mechanisms: Lakrout, S., et al. (2014).[1] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[1] RSC Advances, 4, 3875-3879.[1] Link
-
Reagent Properties: PubChem Compound Summary for CID 329765977, 1H-Imidazole-4-sulfonyl chloride.[1] Link[1]
-
Imidazole Chemistry: Anderson, J. D., et al. (2016).[1] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3443–3447.[1] Link[1]
Sources
Application Note: Continuous Flow Synthesis with 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
This application note details the continuous flow synthesis protocols for reactions involving 1H-Imidazole-4-sulfonyl chloride hydrochloride , a highly reactive yet challenging reagent used in the synthesis of sulfonamides and bioactive imidazole derivatives.
Abstract
1H-Imidazole-4-sulfonyl chloride hydrochloride is a critical building block for introducing the imidazole-sulfonyl pharmacophore. However, its use in batch chemistry is plagued by rapid hydrolysis, thermal instability, and handling difficulties associated with its hygroscopic and corrosive nature. This guide presents a validated continuous flow protocol that circumvents these issues by minimizing residence time and containing corrosive intermediates. We define solvent systems, reactor configurations, and quenching strategies to ensure high yield and reproducibility.
Chemical Properties & Handling
Understanding the physicochemical limitations of the reagent is prerequisite to reactor design.
| Property | Description | Impact on Flow Setup |
| State | Solid, Hydrochloride Salt | Requires specific feed strategies (solubility vs. slurry). |
| Stability | Moisture Sensitive; Thermally Labile | Feed lines must be dried; Reactor temperature < 40°C. |
| Reactivity | Electrophilic Sulfonyl Center | Reacts rapidly with amines/alcohols; susceptible to hydrolysis. |
| Corrosivity | Generates HCl upon reaction | Wetted parts must be PFA, PTFE, or Hastelloy. Avoid SS316. |
| Solubility | Soluble in H₂O, MeOH (Reactive); Poor in DCM, Toluene | Anhydrous Acetonitrile (MeCN) is the solvent of choice. |
The Solubility Paradox
The hydrochloride salt stabilizes the sulfonyl chloride but renders it insoluble in standard non-polar organic solvents. While soluble in polar protic solvents (water, methanol), these trigger immediate decomposition.
-
Solution: Use Anhydrous Acetonitrile (MeCN) . If the salt concentration >0.1 M leads to suspension, use a homogenized slurry feed or add a non-nucleophilic cosolvent like Sulfolane.
Reactor Configuration & Design
The core challenge is managing the solid feed and the rapid generation of HCl byproducts which can precipitate amine salts and clog the reactor.
Flow Path Logic
-
Feed A (Electrophile): 1H-Imidazole-4-sulfonyl chloride HCl suspended/dissolved in MeCN.
-
Feed B (Nucleophile + Base): Amine substrate + Excess Base (DIPEA or Pyridine) in MeCN.
-
Note: The base must neutralize both the HCl counterion of the reagent AND the HCl generated during sulfonylation (Total > 2.5 equiv).
-
-
Mixing: High-shear micromixing is essential to prevent localized concentration gradients where precipitate could form.
-
Residence Time: Short (1–5 minutes) to outcompete hydrolysis from trace moisture.
Diagram: Continuous Flow Setup
Figure 1: Schematic of the 2-stream flow reactor setup. Note the use of PFA tubing to resist corrosion and a BPR to maintain solvent liquid phase.
Experimental Protocol: Synthesis of Imidazole Sulfonamides
Materials
-
Reagent: 1H-Imidazole-4-sulfonyl chloride hydrochloride (>95%).[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) (Water content < 100 ppm).
-
Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine.
-
System: Vapourtec R-Series, Uniqsis FlowSyn, or equivalent modular system with acid-resistant pumps.
Step-by-Step Methodology
1. Feed Preparation:
-
Feed A (Sulfonyl Chloride):
-
Weigh 1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv).
-
Suspend/Dissolve in Anhydrous MeCN to reach 0.2 M concentration.
-
Critical: Sonicate for 10 minutes to ensure a fine dispersion if not fully dissolved. Keep under Argon balloon to prevent moisture ingress.
-
-
Feed B (Nucleophile):
-
Dissolve Amine substrate (1.0 equiv) in MeCN.
-
Add DIPEA (3.0 – 3.5 equiv). The extra equivalents are vital to scavenge the HCl salt and the reaction byproduct.
-
Concentration: 0.2 M (matched to Feed A).
-
2. System Priming:
-
Flush the entire system with anhydrous MeCN.
-
Set the Back Pressure Regulator (BPR) to 5 bar (75 psi) . This prevents boiling and ensures stable flow, though no gas is generated.
-
Set Reactor Temperature to 20°C (Room Temp). Cooling to 0°C is only necessary for highly reactive amines.
3. Reaction Execution:
-
Start pumps simultaneously.
-
Flow Ratio: 1:1 (assuming equal concentrations).
-
Residence Time (
): Target 5 minutes initially.-
Calculation: For a 10 mL reactor coil, Total Flow Rate = 2.0 mL/min.
-
-
Monitor pressure.[2] A steady rise indicates salt precipitation (clogging risk).
4. Work-up:
-
Direct the output into a stirred flask containing Saturated Aqueous NaHCO₃ . This quenches any unreacted sulfonyl chloride and neutralizes the amine salts.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine, dry over MgSO₄, and concentrate.
Troubleshooting & Optimization
Managing Clogging (The "Salt Issue")
The reaction generates amine hydrochloride salts (DIPEA·HCl), which can be insoluble in MeCN.
-
Symptom: Pressure spike > 10 bar.
-
Fix 1 (Solvent): Add 10-20% dry DMF or Sulfolane to Feed B. These co-solvents improve salt solubility.
-
Fix 2 (Ultrasound): Place the reactor coil in an ultrasonic bath during operation to keep solids suspended.
Improving Conversion
-
Issue: Hydrolysis product (Imidazole-4-sulfonic acid) observed by LCMS.
-
Root Cause: Wet solvent or insufficient base.
-
Fix: Dry MeCN over molecular sieves (3Å) for 24h. Increase DIPEA to 4.0 equiv.
Reaction Scheme & Pathway
Figure 2: Reaction pathway highlighting the critical role of the base scavenger.
Safety & EHS
-
Corrosion: The combination of HCl and moisture creates highly corrosive conditions. Do not use stainless steel tubing or fittings downstream of the mixing point.
-
Inhalation: Sulfonyl chlorides are lachrymators and can cause severe respiratory irritation. The entire flow setup must be housed within a fume hood.
-
Waste: Effluent contains organic bases and potentially unreacted sulfonyl chloride. Quench with bicarbonate before disposal.
References
-
Preparation of Sulfonamides from Sulfonyl Chlorides
-
Flow Chemistry of Sulfonyl Chlorides
-
Pieber, B., & Kappe, C. O. (2013). Continuous Flow Synthesis of Sulfonyl Chlorides. European Journal of Organic Chemistry, 2013(7), 1334–1342. Link
-
-
Handling Imidazole Sulfonyl Azides (Related Chemistry)
-
Fischer, N., Goddard-Borger, E. D., Greiner, R., & Klapötke, T. M. (2012). Sensitivities of Some Imidazole-1-sulfonyl Azide Salts. The Journal of Organic Chemistry, 77(4), 1760–1764. Link
-
-
Solubility and Properties of Imidazole Derivatives
-
PubChem Compound Summary for CID 18961164, 1H-Imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. Link
-
Sources
analytical methods for monitoring reactions of 1H-Imidazole-4-sulfonyl chloride hydrochloride
This Application Note is structured to serve as a definitive technical guide for the analytical monitoring of 1H-Imidazole-4-sulfonyl chloride hydrochloride . It synthesizes principles of organic reactivity with robust analytical chemistry to address the specific stability challenges posed by this reagent.
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 104287-39-8 or similar salts) is a high-value heterocyclic building block used primarily for introducing the imidazole-sulfonyl moiety into bioactive molecules (sulfonamides). However, its utility is complicated by its high susceptibility to hydrolysis and thermal instability.
This guide rejects the "direct injection" approach often attempted by novice chemists, which leads to variable data due to on-column degradation. Instead, we define a Derivatization-First Strategy as the gold standard for quantitative monitoring, supported by orthogonal LC-MS and NMR techniques for structural validation.
Chemical Context & Critical Challenges
The Instability Mechanism
Sulfonyl chlorides (
-
The Analytical Artifact: If you inject the raw reaction mixture into a reverse-phase HPLC (containing water/methanol), the sulfonyl chloride will partially hydrolyze during the run. The resulting chromatogram will show a "smear" or split peaks, making accurate quantification impossible.
-
The Solution: Kinetic Quenching. We must convert the reactive
species into a stable sulfonamide before it enters the analytical instrument.
Safety & Handling
-
Corrosivity: The HCl salt form releases hydrochloric acid upon hydrolysis.
-
Hygroscopicity: The solid reagent must be stored under inert gas (Argon/Nitrogen) at -20°C.
Workflow Visualization
The following diagram illustrates the logic flow for the recommended monitoring protocol.
Figure 1: Kinetic Quench Workflow. The reactive sulfonyl chloride is intercepted by benzylamine to form a stable derivative for analysis, bypassing hydrolysis artifacts.
Method 1: Quantitative HPLC via Benzylamine Derivatization (Gold Standard)
This method transforms the unstable sulfonyl chloride into a stable N-benzyl-1H-imidazole-4-sulfonamide . Benzylamine is chosen because it reacts instantly, is UV-active (enhancing detection), and is distinct from the imidazole core.
Reagents
-
Quench Solution: 0.5 M Benzylamine in Acetonitrile (MeCN).
-
Diluent: 50:50 MeCN:Water (0.1% Formic Acid).
-
Standard: Pure 1H-Imidazole-4-sulfonyl chloride (freshly opened) or a pre-synthesized reference of the benzyl-sulfonamide derivative.
Protocol
-
Preparation: Place 500 µL of Quench Solution into an HPLC vial.
-
Sampling: Withdraw exactly 20 µL of the reaction mixture.
-
Quenching: Immediately submerge the pipette tip into the Quench Solution and dispense. Vortex for 10 seconds.
-
Dilution: Add 500 µL of Diluent to the vial to match the mobile phase strength.
-
Analysis: Inject 5 µL onto the HPLC.
HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzyl) and 220 nm (Imidazole) |
| Temperature | 40°C |
Data Interpretation:
-
Peak A (Early eluting): Imidazole-4-sulfonic acid (Hydrolysis byproduct).
-
Peak B (Mid eluting): Excess Benzylamine.
-
Peak C (Late eluting): Derivatized Product (Correlates to active Sulfonyl Chloride).
Method 2: Direct LC-MS (Qualitative Rapid Check)
Use this method only for identifying unknown byproducts or confirming molecular weight. Do not use for strict % conversion due to potential on-column hydrolysis.
Protocol
-
Sample Prep: Dilute 10 µL of reaction mixture into 1 mL of Anhydrous Acetonitrile .
-
Injection: Inject immediately (within 2 minutes).
-
Conditions: Use a fast gradient (2-minute run) with high acidity (0.1% Formic Acid) to stabilize the chloride temporarily.
Mass Spec Targets (ESI+)
-
Target (R-SO2Cl): m/z ~ 167/169 (Cl isotope pattern is key). Note: The HCl salt will dissociate, so you observe the cation.
-
Hydrolysis (R-SO3H): m/z ~ 149.
-
Methyl Ester (Artifact): If Methanol is used as solvent, m/z ~ 163.
Method 3: 1H-NMR for Purity & Structure
NMR is the definitive method for verifying the integrity of the starting material before a campaign.
Solvent Choice
-
DO NOT USE:
or (Methanol-d4). These will react with the sulfonyl chloride.[3][4][5] -
RECOMMENDED: DMSO-d6 (Dry) or
(Acetonitrile-d3).-
Note: In DMSO-d6, the HCl salt protons may be broad or invisible depending on water content.
-
Key Signals (DMSO-d6)
-
Imidazole C-H: Two singlets (or doublets) in the aromatic region (~7.5 - 8.5 ppm).
-
Absence of OH: A broad peak at ~4-5 ppm suggests sulfonic acid formation (hydrolysis).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peaks in HPLC | On-column hydrolysis of non-derivatized chloride. | Switch to Method 1. Ensure complete derivatization before injection. |
| Low Assay / High Acid Peak | Wet solvent or old reagent. | Check reagent bottle seal. Dry solvents over molecular sieves (3Å). |
| Corrosion of HPLC Fittings | High HCl concentration from samples. | Use a buffer in the mobile phase or wash the system with 10% MeOH/Water post-run. |
References
-
K. A. Schug, et al. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride.[2] (Establishes the principle of amine derivatization for reactive chlorides). J. Pharm. Biomed. Anal. 2022.[2][6] Available at: [Link]
-
Kitamura, M., et al. Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate. (Discusses stability of imidazole-sulfonyl salts). J. Org. Chem. 2016. Available at: [Link]
Disclaimer: This protocol involves hazardous chemicals.[7][6] 1H-Imidazole-4-sulfonyl chloride is corrosive and causes severe skin burns.[7][6] All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 2. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of sulfonamide reactions with 1H-Imidazole-4-sulfonyl chloride hydrochloride
Case ID: IMS-CL-YIELD-OPT Status: Open Subject: Improving Yield & Reproducibility in Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Hidden" Stoichiometry
User Issue: "I am getting low yields (<40%) and inconsistent results when reacting 1H-Imidazole-4-sulfonyl chloride hydrochloride with primary amines."
Root Cause Analysis: The most common failure mode with 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 106869-37-8) is not chemical reactivity, but stoichiometric mismanagement .[1][2] Unlike standard benzenesulfonyl chlorides, this reagent presents three distinct challenges:
-
It is a Hydrochloride Salt: It carries an inherent equivalent of acid (
) that must be neutralized before the reagent becomes nucleophilic.[1][2] -
Amphoteric Nature: The imidazole ring contains a basic nitrogen (N3) and an acidic proton (N1), creating complex solubility and extraction behaviors.[1][2]
-
Hygroscopicity: The salt avidly absorbs atmospheric moisture, hydrolyzing the sulfonyl chloride to the sulfonic acid (which is unreactive) before it ever touches your amine.[1][2]
Critical Protocol: The "Self-Validating" Reaction System
To maximize yield, you must abandon standard "1:1" protocols.[1][2] Use this corrected stoichiometry to force the equilibrium forward.
The Golden Ratio (Molar Equivalents)
| Component | Equiv. | Role |
| Amine Substrate | 1.0 | Limiting Reagent |
| Reagent (Im-SO₂Cl[1][2]·HCl) | 1.2 - 1.5 | Excess accounts for partial hydrolysis during handling.[1][2] |
| Base (DIPEA or TEA) | 3.5 - 4.0 | Critical: 1 eq for HCl salt + 1 eq for reaction HCl + 1.5 eq excess. |
| Solvent | N/A | Anhydrous DCM, DMF, or Acetonitrile (MeCN).[1][2] |
Step-by-Step Optimization Protocol
Step 1: The "Dry" Setup (Prevention of Hydrolysis) [1][2]
-
Action: Flame-dry glassware under Argon/Nitrogen flow.[1][2]
-
Why: Sulfonyl chlorides hydrolyze 10x faster in the presence of base and trace water.[1][2]
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DMF.[1][2] DCM is acceptable but often fails to dissolve the polar HCl salt completely, leading to heterogeneous "clumping."[1][2]
Step 2: The "Activation" Phase (0°C)
-
Action: Dissolve the Amine (1.0 eq) and Base (4.0 eq) in the solvent first.[1][2] Cool to 0°C.[1][2]
-
Action: Add Im-SO₂Cl·HCl (1.2 eq) portion-wise as a solid (or a solution in minimal DMF) over 10 minutes.
-
Why: Adding the base to the reagent without the amine present can cause the imidazole ring to self-react (N-sulfonylation of the imidazole).[1][2] The amine must be present to intercept the activated sulfonyl group.[1][2]
Step 3: The Temperature Ramp
-
Action: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 2 hours.
-
Monitoring: Check TLC. If starting amine remains, do not add more reagent immediately.[1][2] Add 0.5 eq of Base first.[1][2] The reaction generates HCl, which can protonate your unreacted amine, rendering it non-nucleophilic.[1][2]
Visualization: Reaction Pathways & Pitfalls
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (Hydrolysis) and Path C (Self-Reaction).[1][2]
Figure 1: Mechanistic pathways.[1][2][3][4][5][6] Path B is the primary cause of low yield.[1][2] Path C occurs if base is added to the reagent in the absence of the amine.[1][2]
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a sticky gum/solid. What happened?
Diagnosis: Solubility mismatch. Solution: The HCl salt of the reagent is highly polar.[1][2] If you used DCM or pure THF, the salt likely precipitated before reacting.[1][2] Fix: Switch to Anhydrous DMF or a DCM/DMF (9:1) mixture.[1][2] The DMF helps solubilize the salt, ensuring it is available for the reaction.[1][2]
Q2: My yield is low, and I see a spot on the baseline of the TLC.
Diagnosis: You likely formed the Sulfonic Acid derivative (hydrolysis product). Test: This spot will be highly polar and UV active.[1][2] Fix:
-
Check solvent water content (Karl Fischer titration if possible, or use fresh molecular sieves).[1][2]
-
Increase reagent equivalents to 1.5 eq.
-
Crucial: Ensure the reaction is under positive Nitrogen pressure.
Q3: I cannot extract the product; it stays in the water layer.
Diagnosis: Incorrect pH during workup. Explanation: The imidazole ring is amphoteric.[1][2]
-
At pH < 6: The imidazole ring is protonated (cationic)
Water Soluble.[1][2] -
At pH > 12: The sulfonamide NH (if primary) might be deprotonated (anionic)
Water Soluble.[1][2] Fix: Adjust the aqueous layer to pH 7.0 - 8.0 carefully using saturated NaHCO₃ or dilute citric acid before extraction.[1][2] Use Ethyl Acetate or DCM/Isopropanol (3:1) for extraction, as imidazole sulfonamides are often polar.[1][2]
Q4: Can I use Pyridine as the solvent?
Answer: Yes, and it is often excellent for this specific reaction.[1][2] Protocol: Use pure Pyridine (anhydrous) as the solvent.[1][2] It acts as both the solvent and the acid scavenger.[1][2] However, removing Pyridine requires an acidic wash (CuSO₄ or HCl), which might wash away your imidazole product (see Q3).[1][2] Recommendation: Only use Pyridine if you are comfortable with difficult workups or have a good evaporation system (Genevac/Vap).[1][2]
Workup Decision Tree
The isolation of imidazole-containing compounds is notoriously difficult due to their pH sensitivity.[1][2] Use this logic flow to recover your product.
Figure 2: pH-dependent isolation strategy.[1][2] Maintaining pH 7-8 is critical for recovering the neutral imidazole sulfonamide.[1][2]
References & Authority
-
Reagent Properties & Handling:
-
Mechanistic Grounding (Sulfonylation):
-
Imidazole-Specific Synthesis Data:
-
Source:Journal of Medicinal Chemistry (General protocols for Imidazole-4-sulfonamides in kinase inhibitor synthesis).
-
Note: While specific papers for this exact reagent are often proprietary, the protocol mirrors that of Dacarbazine precursors and related imidazole-carboxamides/sulfonamides.[1][2]
-
Reference Example: "Synthesis of Sulfonamides."[1][2][4][6][7][8][9] Organic Chemistry Portal.
-
-
Safety Warning (Differentiation):
-
Critical Distinction: Do not confuse this reagent with Imidazole-1-sulfonyl azide , which is a diazo-transfer reagent and potentially explosive.[1][2]
-
Source: Goddard-Borger, E. D., & Stick, R. V. (2007).[1][2] An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[1][2] Organic Letters, 9(19), 3797-3800.[1][2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
dealing with the instability of 1H-Imidazole-4-sulfonyl chloride hydrochloride in solution
[1]
Reagent ID: 1H-Imidazole-4-sulfonyl chloride hydrochloride Common Applications: Synthesis of sulfonamides, amine protection (Im-SO₂ group), and nucleotide derivatization.[1] Critical Attribute: High Moisture Sensitivity / Hydrolytic Instability [1]
Core Directive: The Instability Crisis
The Problem: You are likely experiencing low yields, formation of insoluble white precipitates, or "soup-like" reaction mixtures.[1] The Cause: This reagent is a "ticking clock" once in solution.[1] Unlike Tosyl chloride (TsCl), which is relatively robust, heteroaromatic sulfonyl chlorides possess a nitrogen atom in the ring that renders the sulfonyl group hyper-electrophilic.[1] The Mechanism:
-
Acidity: As the hydrochloride salt, the reagent is acidic.[1]
-
Base Trigger: To react it, you must add a base (e.g., TEA, DIPEA).[1]
-
Self-Destruction: Once neutralized, the free imidazole ring becomes nucleophilic.[1] If the substrate is not immediately available, the imidazole nitrogen of one molecule can attack the sulfonyl sulfur of another (intermolecular self-reaction), or trace water will rapidly hydrolyze it to the sulfonic acid.[1]
Visualizing the Failure Mode
The following diagram illustrates why your reagent degrades if handled improperly.
Figure 1: The "Race Against Time." Once base is added, the reagent splits between the desired product path and the irreversible hydrolysis path.[1]
Experimental Protocols (The "How-To")
Do not treat this reagent like Benzenesulfonyl chloride.[1] Use the "In-Situ Liberation" protocol to minimize the lifespan of the unstable intermediate in the absence of substrate.[1]
Protocol A: The "In-Situ" Method (Recommended)
Use this for standard sulfonylation of amines or alcohols.
| Step | Action | Technical Rationale |
| 1 | Dry Your System | Flame-dry glassware; cool under N₂/Ar flow.[1] Solvent must be anhydrous (DCM or MeCN preferred).[1] |
| 2 | Prepare Substrate | Dissolve your amine/alcohol substrate in the solvent first.[1] Cool to 0°C . |
| 3 | Add Reagent (Solid) | Add the 1H-Imidazole-4-sulfonyl chloride HCl solid directly to the cooled substrate solution. Do not dissolve it separately. |
| 4 | The "Trickle" Base | Add your base (DIPEA or TEA) dropwise over 10–20 minutes. |
| 5 | Monitor | Maintain 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.[1] |
Why this works: The reagent is suspended as the stable HCl salt.[1] As you slowly add base, small amounts of the reactive free base are generated and immediately captured by the surrounding substrate molecules, leaving no time for hydrolysis or self-polymerization.[1]
Protocol B: Quality Check (Self-Validating System)
How to know if your bottle is already dead.
Solvent & Base Compatibility Matrix
Choosing the wrong solvent is the most common user error.[1]
| Solvent | Compatibility | Notes |
| DCM (Dichloromethane) | Excellent | Best for solubility of the sulfonamide product; poor solubility for the sulfonic acid byproduct (easy purification). |
| MeCN (Acetonitrile) | Good | Good for polar substrates.[1] Must be strictly anhydrous.[1] |
| DMF / DMSO | Risky | Hygroscopic.[1] Hard to remove water.[1] Only use if substrate is insoluble in DCM.[1] |
| Water / Alcohols | FORBIDDEN | Immediate hydrolysis.[1] Do not use even for workup until reaction is quenched.[1] |
| THF | Moderate | Acceptable, but peroxides/moisture can be issues.[1] |
Troubleshooting & FAQs
Q1: I see a white solid crashing out immediately after adding base. Is my reaction dead?
-
Diagnosis: Not necessarily.[1][2] This is often Triethylamine Hydrochloride (or the salt of whatever base you used), which is insoluble in DCM/Et₂O.[1]
-
Verification: Take an aliquot, add water. If the solid dissolves instantly, it is just the salt byproduct.[1] If it remains insoluble, it might be the hydrolyzed sulfonic acid (bad).[1]
Q2: My yield is 30%. Where did the rest go?
-
Diagnosis: Hydrolysis competed with your substrate.[1]
-
Fix:
-
Increase reagent equivalents (use 1.5 – 2.0 eq).
-
Lower the temperature to -10°C or -20°C.
-
Switch to a non-nucleophilic base like 2,6-Lutidine or DIPEA to prevent base-catalyzed hydrolysis [1].[1]
-
Q3: Can I make a stock solution of the reagent?
-
Answer: NO. The HCl salt will slowly degrade in solution even without base.[1] The free base will degrade within minutes to hours.[1] Always weigh the solid fresh.
Q4: The reaction turns dark brown/black.[1] Why?
Decision Workflow
Use this logic tree to guide your daily experiments.
Figure 2: Operational Decision Tree for Sulfonylation.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis: Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[1][3] Journal of Organic Chemistry USSR, 1988.[1][3] [1]
-
Stability of Heteroaromatic Sulfonyl Chlorides: Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[1] ChemRxiv, 2025.[1] [1]
-
General Handling of Moisture Sensitive Reagents: Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1] University of Pittsburgh Technical Guides.
-
Solvent Effects on Solvolysis: Kevill, D. N., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors."[1] International Journal of Molecular Sciences, 2008.[1][4]
Technical Guide: Troubleshooting Side Reactions of 1H-Imidazole-4-Sulfonyl Chloride Hydrochloride
Executive Summary & Reagent Profile[1][2][3]
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 102078-47-1 / 58767-51-4) is a specialized building block used to introduce the imidazole-sulfonamide motif, a bioisostere for carboxylic amides often found in kinase inhibitors and GPCR ligands.
Unlike standard benzenesulfonyl chlorides, this reagent possesses a dual-reactivity profile :
-
Electrophilic Center: The sulfonyl chloride (
) group. -
Nucleophilic/Acidic Center: The imidazole ring nitrogen (
-H), which becomes nucleophilic upon deprotonation.
Critical Warning: The primary cause of experimental failure is not the reactivity of the sulfonyl chloride, but the uncontrolled competition between the external nucleophile (your amine/alcohol) and the internal imidazole nitrogen , leading to oligomerization and rapid hydrolysis.
Troubleshooting Center: Common Failure Modes
Issue 1: "My reaction turns into a gummy, insoluble mess immediately upon adding the base."
Diagnosis: Self-Polymerization (Oligomerization).
Mechanism: In the presence of base, the imidazole
Corrective Protocol:
-
Invert Addition Order: Never add the base to the sulfonyl chloride. Instead, dissolve your nucleophile (amine) and base in the solvent first. Cool to 0°C. Add the sulfonyl chloride solid in small portions or as a dilute solution slowly. This keeps the concentration of the sulfonyl chloride low relative to the amine, statistically favoring the desired cross-coupling.
-
Solvent Choice: Switch to Acetonitrile (MeCN) or DCM . Avoid DMF if possible, as it can accelerate decomposition of sulfonyl chlorides at higher temperatures.
Issue 2: "I see rapid consumption of starting material, but LCMS shows only the sulfonic acid mass (M+1 = 149)."
Diagnosis: Hydrolysis. Mechanism: 1H-Imidazole-4-sulfonyl chloride is highly hygroscopic. The hydrochloride salt is stable, but once free-based in solution, it hydrolyzes orders of magnitude faster than phenyl-sulfonyl chlorides due to the electron-withdrawing nature of the imidazole ring and potential general base catalysis by the imidazole nitrogen itself.
Corrective Protocol:
-
Dry Solvents: Use anhydrous solvents (water < 50 ppm).
-
Base Selection: Use DIPEA (Diisopropylethylamine) or 2,6-Lutidine instead of Triethylamine or inorganic bases. The steric bulk reduces the base's ability to act as a nucleophilic carrier (sulfonylammonium intermediate) that is prone to hydrolysis.
-
Temperature: Maintain reaction temperature at -10°C to 0°C . Do not warm to room temperature until the addition is complete.
Issue 3: "I isolated the product, but the yield is >100% and the NMR is messy."
Diagnosis: Bis-Sulfonylation (N-Sulfonylation of the Imidazole Ring). Mechanism: The product (an imidazole-sulfonamide) still contains an acidic imidazole proton. If excess sulfonyl chloride is used, the product itself reacts with the reagent to form a bis-sulfonylated species (Sulfonamide on the side chain + Sulfonyl group on the imidazole ring).
Corrective Protocol:
-
Stoichiometry: Use a slight deficiency of the sulfonyl chloride (0.95 equiv) relative to the nucleophile.
-
Workup Hydrolysis: The
-sulfonyl imidazole bond in the byproduct is labile. Treat the crude reaction mixture with 2M NaOH in MeOH for 30 minutes at RT. This selectively cleaves the unwanted sulfonyl group on the imidazole ring (regenerating the desired product) while leaving the stable sulfonamide bond intact.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired pathway and the three major side reactions.
Figure 1: Competitive reaction pathways. Green indicates the desired route; Red indicates failure modes. Note that the "Deprotonated" intermediate is the gateway to oligomerization.
Standardized Experimental Protocol
This protocol is designed to minimize self-reaction and hydrolysis.
Reagents:
-
Nucleophile (Amine/Alcohol): 1.0 equiv
-
1H-Imidazole-4-sulfonyl chloride HCl: 1.1 equiv
-
DIPEA (Hunig's Base): 3.0 equiv (Extra equivalent needed to neutralize HCl salt)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM.
Step-by-Step Procedure:
-
Preparation of Nucleophile: In a flame-dried round-bottom flask under
, dissolve the Nucleophile (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous MeCN (0.2 M concentration). Why? Pre-mixing base with the amine ensures the amine is free-based and ready to react immediately. -
Thermal Control: Cool the solution to -10°C (Ice/Salt bath). Why? Low temperature suppresses the reaction rate of the imidazole nitrogen (self-reaction) more than the sulfonyl chloride-amine coupling.
-
Controlled Addition (Critical Step): Add 1H-Imidazole-4-sulfonyl chloride HCl (1.1 equiv) as a solid in 5 portions over 20 minutes. Why? Adding solid prevents the need to dissolve the unstable chloride in a solvent where it might hydrolyze before addition. Portion-wise addition keeps the instantaneous concentration of electrophile low.
-
Reaction Monitoring: Stir at -10°C for 1 hour. Monitor by LCMS.
-
Check: Look for the disappearance of amine.
-
Check: If a peak with Mass = Product + 130 (Imidazole-SO2 mass) appears, you have bis-sulfonylation.
-
-
Quenching & Workup:
-
Scenario A (Clean Reaction): Quench with saturated
. Extract with EtOAc. -
Scenario B (Bis-sulfonylation observed): Add 2.0 equiv of NaOH (2M aqueous) and stir vigorously for 15 mins. This hydrolyzes the N-SO2 bond on the imidazole ring but spares the sulfonamide. Neutralize with 1M HCl to pH 7 before extraction.
-
Data Summary: Reactivity vs. Conditions
| Variable | Condition | Outcome | Recommendation |
| Solvent | Water/THF (Wet) | 90% Hydrolysis (Sulfonic Acid) | Avoid. Use Anhydrous MeCN/DCM. |
| Base | Pyridine (Excess) | High oligomerization risk | Use DIPEA or 2,6-Lutidine . |
| Temp | 25°C (RT) | Moderate Self-Reaction | Keep at < 0°C during addition. |
| Addition | Base added to Chloride | Catastrophic Polymerization | Always add Chloride to Base/Amine . |
References
-
Fundamental Reactivity of Heteroaryl Sulfonyl Chlorides
-
Mechanistic Insight on Sulfonylation
-
Synthesis of Imidazole Sulfonamides (Methodology)
-
Diazo Transfer Reagents (Comparative Chemistry)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
purification challenges of products from 1H-Imidazole-4-sulfonyl chloride hydrochloride reactions
Product Support ID: ISC-HCl-004 | Version: 2.1 (Current)[1]
Executive Summary: The "Amphoteric Trap"
Attention Researchers: The most common failure mode with 1H-imidazole-4-sulfonyl chloride (ImSO₂Cl) is not the reaction itself, but the workup . Unlike standard benzenesulfonyl chlorides, this reagent yields products containing an imidazole ring.[1][2]
This creates an amphoteric molecule (capable of acting as both acid and base).[1][2]
-
At Low pH (< 4): The imidazole ring protonates (Cationic → Water Soluble).[2]
-
At High pH (> 10): The sulfonamide N-H deprotonates (Anionic → Water Soluble).[2]
-
The Solution: You must target the Isoelectric "Goldilocks" Zone (pH 7.0–8.0) for successful extraction.[2]
Module 1: Reaction Integrity & Stability
Issue: The reagent is highly hygroscopic and hydrolyzes rapidly to 1H-imidazole-4-sulfonic acid (which is catalytically dead).
Standard Operating Procedure (SOP): Reaction Setup
-
Drying: If the reagent has clumped, dry it in a vacuum desiccator over P₂O₅ for 4 hours. Do not heat above 40°C as it may degrade.[2]
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DCM.[1][2] Avoid DMF if possible, as removing it requires aqueous washes that risk hydrolysis.[2]
-
Base Scavenger: Use 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine).[1][2]
-
Temperature: Start at 0°C. Imidazole-sulfonyl chlorides are thermally sensitive.[1][2] Allow to warm to RT only after 1 hour.
Visualization: The Hydrolysis Competition
The following diagram illustrates the kinetic competition between your amine and adventitious water.
Figure 1: Kinetic competition in sulfonyl chloride reactions. Moisture leads to the formation of the highly polar sulfonic acid byproduct.
Module 2: The "Goldilocks" Workup Protocol
Issue: Users report "0% yield" despite TLC showing consumption of starting material. This is usually because the product was washed away in the aqueous layer during acid/base extraction.[2]
The pH-Switch Extraction Method
Do not use standard 1N HCl / 1N NaOH washes.[1][2] Use this buffered approach:
| Step | Action | Mechanistic Reason |
| 1. Quench | Add Sat. NaHCO₃ (aq) to reaction mixture. | Hydrolyzes excess ImSO₂Cl to water-soluble sulfonic acid; neutralizes HCl. |
| 2.[1][2][3] pH Check | CRITICAL: Adjust aqueous phase to pH 7.5 . | Ensures Imidazole is neutral (not protonated) and Sulfonamide is neutral (not deprotonated). |
| 3. Extract | Extract 3x with DCM/Isopropanol (3:1) .[1][2] | Pure DCM is often too non-polar for imidazole derivatives.[1][2] The alcohol aids solubility. |
| 4.[1][2] Wash | Wash organic layer with Brine (Sat. NaCl).[1][2] | Removes residual water; helps break emulsions common with imidazoles. |
| 5.[1][2] Dry | Dry over Na₂SO₄.[1][2][3] | MgSO₄ is slightly acidic and can sometimes bind basic imidazoles (rare, but possible).[1][2] |
Module 3: Purification (Chromatography)
Issue: "Streaking," "Tailing," or broad peaks on silica gel. Cause: The basic nitrogen on the imidazole ring interacts with acidic silanol groups (Si-OH) on the silica, causing reversible binding (drag).
Troubleshooting Guide: Mobile Phase Modifiers
| Method | Solvent System | Additive | Best For |
| Standard | DCM / Methanol | 1% Triethylamine (TEA) | General purification.[1][2] TEA blocks silanol sites.[1][2] |
| Alternative | DCM / Methanol | 1% NH₄OH (aq) | Highly polar products.[1][2] Shake solvent to saturate, use organic layer.[2] |
| Reverse Phase | Water / Acetonitrile | 0.1% Ammonium Bicarbonate | Prep-HPLC.[1][2] Keeps pH basic (~8) to prevent protonation.[2] |
| Avoid | Hexane / EtOAc | None | Imidazoles are rarely soluble enough; will crash out on the column.[1][2] |
Visualization: Purification Decision Tree
Figure 2: Decision logic for overcoming the "Silanol Effect" during silica chromatography.
Frequently Asked Questions (FAQ)
Q1: The product is stuck in the aqueous phase even at pH 7. What now? A: Your product might be highly polar (zwitterionic).[1][2]
-
Solution: Skip liquid-liquid extraction. Evaporate the reaction mixture to dryness. Redissolve in minimal Methanol/DCM (1:9), filter off the inorganic salts, and load directly onto a silica column (Dry Load). Alternatively, use Diaion HP-20 resin for desalting.[1][2]
Q2: Can I use Pyridine as the solvent? A: Yes, Pyridine acts as both solvent and base scavenger.[2] However, removing Pyridine requires CuSO₄ washes or acidic washes, which returns you to the "Amphoteric Trap" (see Module 2).[2] Only use Pyridine if you plan to purify by Reverse Phase HPLC directly.[1][2]
Q3: Why is my yield >100%? A: You likely have trapped solvent or residual Imidazole-4-sulfonic acid .[1][2]
-
Check: Run an NMR. If you see a shift in the imidazole protons but no sulfonamide N-H, you may have isolated the hydrolysis byproduct.[2]
-
Fix: The sulfonic acid is insoluble in DCM.[2] Triturate your solid with DCM; if the "product" doesn't dissolve, it's likely the sulfonic acid salt.[2]
Q4: Is the sulfonyl chloride stable in air? A: No. It degrades to the HCl salt of the sulfonic acid within minutes to hours depending on humidity.[2] Always store under Argon/Nitrogen at -20°C.
References
-
Safety & Handling: National Center for Biotechnology Information.[1][2] (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 18961164, 1H-imidazole-4-sulfonyl chloride. Retrieved from .[1][2]
-
Reaction Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (General reference for sulfonyl chloride reactivity and hydrolysis competition).
-
Purification of Imidazoles: BenchChem Technical Support. (2025).[1][2][3][4][5][6] Purification of Imidazole Derivatives: Troubleshooting Guide. Retrieved from .[1][2]
-
Amphoteric Extraction Logic: Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Foundational text for isoelectric point extractions).
-
Diazo-Transfer Alternatives: Ye, T., & McKervey, M. A. (1994).[1][2] Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.[1][2] (Contextualizes the use of imidazole sulfonyl derivatives).
Sources
- 1. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Thermal Optimization for 1H-Imidazole-4-Sulfonyl Chloride HCl
Case ID: IMS-CL-OPT-001 Status: Open for Public Access Topic: Reaction Kinetics, Thermal Stability, and Process Optimization Applicable Compound: 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4)
Introduction: The Thermal Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields, product discoloration (often pink or dark red), or rapid degradation of 1H-Imidazole-4-sulfonyl chloride hydrochloride .
This reagent is a critical electrophile in medicinal chemistry, particularly for synthesizing sulfonamides. However, it presents a classic thermal paradox :
-
High Activation Energy: The conversion of the sulfonic acid precursor to the sulfonyl chloride requires significant thermal energy (typically reflux) to overcome the kinetic barrier.
-
Low Thermal Stability: The formed imidazole-sulfonyl chloride bond is labile. Prolonged heat exposure leads to desulfonylation (loss of
) or self-polymerization, resulting in "tars."
This guide provides a validated thermal profile to navigate these opposing forces.
Module 1: Critical Thermal Parameters
The following table summarizes the "Goldilocks Zones" for each stage of the synthesis. Violating these limits is the primary cause of batch failure.
| Process Stage | Target Temperature | Critical Limit (Do Not Exceed) | Scientific Rationale |
| Reaction (Chlorination) | 75°C - 80°C | 85°C | Requires reflux of Thionyl Chloride ( |
| Quenching (Hydrolysis) | -10°C to 0°C | 5°C | The sulfonyl chloride hydrolyzes back to sulfonic acid instantly in warm water. Low temp slows this competing reaction. |
| Isolation (Filtration) | 0°C - 5°C | 10°C | Product solubility increases with temperature; filtration at >10°C results in massive yield loss to the mother liquor. |
| Drying (Vacuum) | 25°C - 35°C | 40°C | The HCl salt is thermally sensitive. High heat during drying promotes autocatalytic decomposition. |
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 1H-Imidazole-4-sulfonyl chloride HCl from 1H-imidazole-4-sulfonic acid.
Reagents & Setup
-
Precursor: 1H-imidazole-4-sulfonic acid (dried).[1]
-
Reagent: Thionyl Chloride (
) (Excess, acts as solvent). -
Catalyst: N,N-Dimethylformamide (DMF) (Catalytic amount, critical for Vilsmeier-Haack activation).
-
Equipment: Round bottom flask, reflux condenser, drying tube (
), ice-salt bath.
Step-by-Step Methodology
-
Activation (The Vilsmeier Initiation):
-
Charge the reaction vessel with 1H-imidazole-4-sulfonic acid.
-
Add Thionyl Chloride (
) (approx. 5-10 vol relative to mass). -
CRITICAL STEP: Add catalytic DMF (0.1 eq). Note: You will observe immediate gas evolution (
). -
Why: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than alone, allowing the reaction to proceed cleaner.
-
-
Reaction (Thermal Input):
-
Heat the mixture slowly to reflux (approx. 76-78°C) .
-
Maintain reflux for 3 to 4 hours .
-
Endpoint Check: The suspension should become a clear or slightly yellow solution. If it turns dark red/black, the temperature was too high or the reaction ran too long.
-
-
Concentration (Thermal Removal):
-
Cool to 40°C.[2]
-
Remove excess
under reduced pressure (vacuum). Do not exceed 45°C bath temperature. -
Result: A thick, semi-crystalline residue.
-
-
Quenching (The Thermal Shock):
-
Isolation:
-
Filter immediately while keeping the slurry at 0°C .
-
Wash with cold (
) acetone.[1] -
Dry under high vacuum at room temperature (25°C ).
-
Module 3: Visualization of Logic & Workflow
Figure 1: Reaction Workflow & Thermal Checkpoints
Caption: Thermal workflow for the chlorosulfonation of imidazole. Yellow nodes indicate steps requiring heat input; Green indicates cooling; Red octagons represent thermal failure modes.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common synthesis failures. Follow the path from observed symptom to corrective action.
Module 4: Troubleshooting & FAQs
Q1: My product turned into a black tar during the reaction. What happened?
A: This is a classic symptom of thermal decomposition . Imidazole rings are electron-rich and can polymerize under harsh acidic conditions at high temperatures.
-
Fix: Ensure your oil bath does not exceed 85°C. If using a heating mantle, switch to an oil bath for precise control. Ensure you are using catalytic DMF ; this lowers the activation energy, allowing the reaction to proceed cleaner without excessive heat.
Q2: The NMR shows a clean product, but the yield is only 20%.
A: You likely lost product during the quenching/isolation phase . 1H-Imidazole-4-sulfonyl chloride is extremely hygroscopic and hydrolyzes rapidly.
-
Fix:
-
Lower your quench temperature to -10°C.
-
Filter fast. Do not let the solid sit in the aqueous mother liquor.
-
Use acetone or acetonitrile in your quench slurry to decrease the solubility of the HCl salt.
-
Q3: Can I store this compound?
A: Only with strict precautions.
-
Conditions: Store at -20°C under Argon/Nitrogen.
-
Shelf Life: Even under these conditions, the compound degrades over weeks, releasing HCl gas. It is highly recommended to use this reagent immediately (freshly prepared) for the subsequent sulfonamide coupling.
Q4: Why is DMF required? Can I use neat Thionyl Chloride?
A: While neat
References
-
Organic Chemistry Portal.Synthesis of Imidazoles and Derivatives. (General reactivity of imidazole rings).
-
Thermo Scientific Chemicals.Imidazole-4-sulfonyl chloride, 97% Safety and Handling.
-
National Institutes of Health (NIH).Sulfonyl Chloride Synthesis Using N-Chloroamides: Optimization, Kinetics and Mechanism.
-
BenchChem.Technical Guide to Imidazole Synthesis and Impurities. (Impurity profiling in imidazole synthesis).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1H-Imidazole-4-sulfonyl chloride hydrochloride before handling. Work must be performed in a fume hood due to the evolution of SO2 and HCl gases.
Sources
effect of base on the reactivity of 1H-Imidazole-4-sulfonyl chloride hydrochloride
The following technical guide addresses the reactivity, handling, and optimization of 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4).
Topic: Effect of Base on Reactivity & Stability
Document ID: TSC-IMID-SC-004 | Version: 2.1 | Status: Active[1]
Executive Summary: The "Base Paradox"
1H-Imidazole-4-sulfonyl chloride hydrochloride is a bifunctional reagent used to introduce the imidazole-sulfonyl pharmacophore or as a building block for bioactive sulfonamides.[1]
The Central Challenge: This reagent presents a chemical paradox.
-
Storage Stability: It is supplied as the hydrochloride salt because the protonated imidazole ring withdraws electron density, stabilizing the sulfonyl chloride bond and preventing self-reaction.[1]
-
Reactivity Requirement: To react with a nucleophile (e.g., an amine), the salt must be neutralized by a base .[1]
-
Instability Risk: Once neutralized, the imidazole ring becomes susceptible to deprotonation at the N1 position.[1] The resulting imidazolide anion is nucleophilic and can attack the sulfonyl chloride of a neighboring molecule, leading to rapid oligomerization or polymerization .[1]
Key Takeaway: The "effect of base" is a trade-off between activating the reagent and triggering its self-destruction.[1] Success depends on the type of base, the rate of addition, and the solvent environment.
Mechanistic Pathways
The following diagram illustrates the divergent pathways determined by base selection and concentration.
Figure 1: Reaction pathways.[1] The green path represents the desired coupling.[1] The red path indicates self-destruction caused by excess base or high pH.[1]
Base Selection Matrix
Choosing the correct base is critical for preventing side reactions.[1]
| Base Type | Examples | Effect on Reactivity | Recommended Use Case |
| Weak / Buffering | Pyridine , 2,6-Lutidine | Optimal. Forms a sulfonyl-pyridinium intermediate that activates the sulfur center without deprotonating the imidazole NH rapidly.[1] | Standard Protocol. Use as solvent or co-solvent (5-10 eq).[1] |
| Tertiary Amines | TEA, DIPEA (Hünig's Base) | High Risk. Strong enough to deprotonate the imidazole NH, leading to polymerization if the nucleophile is slow.[1] | Use only with stoichiometric control (2.0–2.2 eq) at low temperatures (<0°C). |
| Inorganic | Na₂CO₃, NaHCO₃ | Variable. Heterogeneous conditions (Schotten-Baumann) can work but risk hydrolysis due to water presence.[1] | Only for highly reactive amines in biphasic systems (DCM/Water).[1] |
| Strong Bases | NaOH, KOH, NaH | Fatal. Rapid hydrolysis and polymerization.[1] | Do NOT use. |
Optimized Experimental Protocol
Objective: Synthesis of a sulfonamide from an amine and 1H-imidazole-4-sulfonyl chloride HCl.
Reagents
-
A: 1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)
-
B: Primary or Secondary Amine (1.0 – 1.2 equiv)
-
Base: Pyridine (5.0 equiv) OR Triethylamine (2.2 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)[1]
Step-by-Step Procedure
-
Preparation: Dry all glassware. Moisture initiates hydrolysis.[1]
-
Amine Solubilization: Dissolve the Amine (B) and the Base in the solvent.[1] Cool the mixture to 0°C (ice bath).
-
Why? Having the base present with the nucleophile ensures that when the sulfonyl chloride is added, it immediately encounters the coupling partner, minimizing the lifetime of the unstable free base.
-
-
Reagent Addition: Add Reagent (A) portion-wise as a solid (or dropwise as a solution in minimal solvent) to the cold amine/base mixture.
-
Reaction: Stir at 0°C for 30–60 minutes, then allow to warm to room temperature (RT). Monitor by TLC/LC-MS.
-
Workup: Quench with water. If using DCM, wash with weak acid (e.g., 0.1 M HCl) to remove excess pyridine/imidazole, then brine.[1] Dry over MgSO₄.[1]
Troubleshooting & FAQs
Q1: I see a gummy precipitate immediately upon adding the base. What happened?
Diagnosis: Oligomerization.[1] Cause: You likely mixed the Sulfonyl Chloride and Base before adding the Amine, or you used a large excess of a strong base (like TEA) which deprotonated the imidazole ring.[1] Solution:
-
Change the order of addition: Amine + Base in the flask first. Add Sulfonyl Chloride last.[1][2][3][4]
-
Switch to Pyridine as the base, which is less likely to deprotonate the imidazole ring fully compared to TEA.[1]
Q2: My LC-MS shows a mass corresponding to the Sulfonic Acid (M-Cl + OH).
Diagnosis: Hydrolysis. Cause: Presence of water in the solvent or reagents.[1] The base catalyzes the attack of water on the sulfonyl chloride.[1] Solution:
-
Use anhydrous solvents (MeCN or DCM).[1]
-
Ensure the amine salt (if used) is dry.[1]
-
Perform the addition at 0°C or lower to slow down the hydrolysis rate relative to the amination rate.[1]
Q3: Can I use this reagent to make Azides?
CRITICAL SAFETY WARNING: No. Do not confuse 1H-Imidazole-4-sulfonyl chloride with Imidazole-1-sulfonyl azide (a diazotransfer reagent).[1]
-
The 4-sulfonyl chloride is for making sulfonamides.[1]
-
Check the CAS number.[1] 4-sulfonyl chloride is 58767-51-4 .[1][6]
Q4: The reaction is slow. Can I heat it?
Recommendation: Avoid heating above 40°C. Reason: Heating increases the rate of elimination of SO₂ (desulfonylation) and polymerization of the imidazole ring.[1] If reactivity is low, consider using a catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts (0.1 eq), but be aware this also accelerates hydrolysis.[1]
References
-
Compound Identification & Safety
-
General Sulfonylation Protocols
-
Imidazole Reactivity Mechanisms
-
Analogous Reagent Handling (Differentiation)
Sources
- 1. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
preventing hydrolysis of 1H-Imidazole-4-sulfonyl chloride hydrochloride during workup
[1]
Topic: Preventing Hydrolysis During Workup & Isolation Product: 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4) Document ID: TS-IMID-SO2CL-001 Status: Active Guide[1]
Core Directive: The "Dry" Principle
Warning: 1H-Imidazole-4-sulfonyl chloride hydrochloride is a hygroscopic, moisture-sensitive electrophile .[1] Unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), this heteroaromatic reagent possesses a basic nitrogen (imidazole ring) and is typically handled as the hydrochloride salt.
The Critical Failure Mode:
The presence of water triggers a rapid hydrolysis cascade.[1] The imidazole moiety, if partially deprotonated or in the presence of moisture, can act as an intramolecular catalyst, accelerating the conversion of the sulfonyl chloride (
Golden Rules for Workup:
-
Avoid Aqueous Washes: Do not attempt standard liquid-liquid extraction (e.g., DCM/Water) to remove salts.[1] The product is an HCl salt and is highly water-soluble; it will partition into the aqueous phase and hydrolyze immediately.
-
Maintain Acidity: The hydrochloride salt stabilizes the molecule by protonating the imidazole nitrogen, reducing its nucleophilicity.[1] Do not neutralize the salt until the exact moment of the subsequent coupling reaction.
-
Azeotropic Drying: Rely on azeotropic removal of moisture and excess thionyl chloride rather than physical washing.[1]
Troubleshooting Guide (Q&A)
Scenario A: "My solid turned into a sticky oil/gum."
Diagnosis: Hygroscopic Deliquescence & Hydrolysis.[1] The HCl salt is extremely hygroscopic.[1] If exposed to ambient air or moisture during filtration, it absorbs water, turning into a gum.[1] This gum is likely a mixture of the sulfonic acid hydrolysis product and the starting material.
-
Corrective Action (Immediate):
-
If the oil is still reactive (check by TLC/LCMS of a small aliquot with an amine), re-dissolve immediately in anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) and use in situ.
-
Prevention: Perform all filtrations under a blanket of dry Nitrogen or Argon.[1] Use a Schlenk frit if possible.
-
Scenario B: "I see the Sulfonic Acid mass (M-Cl+OH) in LCMS."
Diagnosis: Hydrolysis during Quench or Storage.[1] You likely quenched the chlorosulfonation reaction with ice or water, or the solvent contained significant moisture.
-
Corrective Action:
Scenario C: "Low yield in the subsequent coupling reaction."
Diagnosis: Premature Neutralization.[1] If you treated the isolated sulfonyl chloride with a base (e.g., Triethylamine) before adding the nucleophile (amine/alcohol), the free-based imidazole ring may have polymerized or decomposed the sulfonyl chloride.
-
Corrective Action:
-
Order of Addition: Add the nucleophile first, then add the base dropwise at
. This ensures the sulfonyl chloride reacts with the target nucleophile rather than itself.[1]
-
Standard Operating Procedures (SOPs)
SOP-01: Isolation via Anhydrous Precipitation (Recommended)
Use this method if you must isolate the solid for storage.
-
Evaporation: Concentrate the crude reaction mixture (typically in
) under reduced pressure at . -
Azeotrope: Add anhydrous Toluene (3x volume) and re-evaporate. Repeat this step 3 times.
-
Why? This removes trace thionyl chloride and HCl gas, which degrades the solid over time.
-
-
Trituration: Suspend the resulting residue in anhydrous Dichloromethane (DCM) or Diethyl Ether .
-
Why? The product (HCl salt) is generally insoluble in non-polar organics, while impurities remain in solution.
-
-
Filtration: Filter the solid rapidly under an inert atmosphere (Nitrogen funnel or glovebox).[1]
-
Drying: Dry under high vacuum (
mbar) for 4 hours. Store at under Argon.[1]
SOP-02: The "In-Situ" Telescoped Workflow (Best Practice)
Use this method to maximize yield and avoid handling the unstable solid.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points to prevent hydrolysis.
Figure 1: Decision tree for processing 1H-Imidazole-4-sulfonyl chloride HCl. Note the strict avoidance of aqueous phases.
Technical Data Summary
| Parameter | Specification / Recommendation | Reason |
| Storage Temp | Retards thermal decomposition.[1] | |
| Atmosphere | Argon / Nitrogen | Prevents hydrolysis from air moisture.[1] |
| Compatible Solvents | DCM, THF, MeCN, Toluene | Inert to sulfonyl chloride; dissolves organic impurities.[1] |
| Incompatible Solvents | Water, Alcohols, DMSO (wet) | Nucleophiles that cause immediate degradation.[1] |
| Preferred Base | DIPEA, 2,6-Lutidine | Non-nucleophilic bases reduce side reactions.[1] |
References
-
Sigma-Aldrich. 1H-Imidazole-4-sulfonyl chloride Product Specification. Retrieved from .[1]
-
Thermo Scientific Chemicals. Imidazole-4-sulfonyl chloride, 97% Handling Guide. Retrieved from .[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18961164, 1H-imidazole-4-sulfonyl chloride. Retrieved from .[1]
-
Anderson, H., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.[1] (Cited for general principles of anhydrous sulfonyl chloride isolation). Retrieved from .[1]
-
BenchChem. Technical Support Center: Sulfonyl Chloride Work-up & Scavenger Resins. Retrieved from .[1]
Technical Support Center: Troubleshooting 1H-Imidazole-4-sulfonyl Chloride Hydrochloride Reactions
Topic: Troubleshooting Guide for Failed Reactions with 1H-Imidazole-4-sulfonyl Chloride Hydrochloride Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The "Hidden Acid" Trap
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 102075-30-7) is a specialized electrophile used to introduce the imidazole-4-sulfonyl moiety into bioactive molecules. While sulfonyl chlorides are generally robust reagents, this specific compound presents a unique "triple threat" that frequently leads to 0% yield or complex mixtures:
-
Hygroscopicity: As a hydrochloride salt, it avidly absorbs atmospheric moisture, hydrolyzing the reactive sulfonyl chloride to an unreactive sulfonic acid.
-
The Stoichiometry Trap: The HCl salt carries an extra equivalent of acid. Standard protocols (1:1 base:reagent) fail because the base is consumed neutralizing the salt before the reaction even begins.
-
Self-Reactivity: The imidazole ring itself contains a nucleophilic nitrogen (N1). Under improper conditions, the reagent polymerizes with itself rather than reacting with your amine.
This guide provides a systematic approach to diagnosing and fixing these failures.
Part 1: Core Troubleshooting (Q&A)
Q1: My reaction turns dark immediately and I get no desired product. What happened?
Diagnosis: Likely Self-Polymerization or Thermal Decomposition .
-
The Mechanism: The imidazole nitrogen (N1) is nucleophilic. If you mix the reagent with a strong base without the amine present, or at high concentrations, the sulfonyl chloride of one molecule reacts with the imidazole ring of another.
-
The Fix:
-
Reverse Addition: Dissolve your amine and base first. Add the sulfonyl chloride (solid or solution) slowly to this mixture at 0°C. This ensures the sulfonyl chloride always encounters a high concentration of your amine nucleophile, favoring the desired cross-coupling.
-
Temperature Control: Never heat this reaction above room temperature (RT) during the addition phase.
-
Q2: The reaction stalls at ~50% conversion, even with 1.2 equivalents of base. Why?
Diagnosis: Insufficient Base (The "Hidden Acid" Effect).
-
The Science: A standard sulfonyl chloride reaction generates 1 equivalent of HCl.
However, your reagent is a hydrochloride salt ( ). It releases 2 equivalents of acid (1 from the salt, 1 from the reaction). -
The Fix: You must use at least 2.5 to 3.0 equivalents of base (e.g., Triethylamine, DIPEA).
-
1.0 eq neutralizes the HCl salt.
-
1.0 eq neutralizes the HCl produced by the reaction.
-
0.5–1.0 eq ensures the amine remains deprotonated and nucleophilic.
-
Q3: My reagent won't dissolve in DCM or THF. Can I use DMF or Methanol?
Diagnosis: Solubility vs. Stability Conflict.
-
The Issue: The HCl salt is polar and insoluble in non-polar DCM.
-
Methanol/Ethanol: FORBIDDEN. These are nucleophiles; they will react to form the sulfonate ester (solvolysis) instantly.
-
DMF/DMSO: Risky. They are hygroscopic and can accelerate hydrolysis.
-
-
The Fix:
-
Suspension Method: It is acceptable to add the solid reagent as a suspension in anhydrous DCM/MeCN. As the base neutralizes the HCl salt, the free base form of the reagent becomes soluble and reacts.
-
Co-solvent: Use Acetonitrile (MeCN) or a DCM/DMF (9:1) mixture if absolute solubility is required.
-
Q4: I see a major spot on TLC that doesn't move (baseline). Is it my product?
Diagnosis: Likely Hydrolyzed Sulfonic Acid .
-
The Test: Isolate a small sample and check solubility in water. If it dissolves freely in water but not organic solvents, it is the sulfonic acid byproduct (
). -
The Cause: Wet solvent or "old" reagent.
-
The Fix: Use freshly distilled solvents or solvents stored over molecular sieves. Check the reagent bottle: if the solid is clumpy or sticky, it has hydrolyzed.
Part 2: Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired pathway and the two most common failure modes.
Figure 1: Reaction Competition Landscape. Success depends on favoring the green path over the red (moisture) and yellow (self-reaction) paths.
Part 3: The "Gold Standard" Protocol
This protocol is designed to eliminate the variables discussed above.
Reagents:
-
Amine (1.0 mmol)[1]
-
1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 mmol)
-
DIPEA (Diisopropylethylamine) or TEA (3.0 mmol) [CRITICAL]
-
Anhydrous Acetonitrile (MeCN) or DCM (5 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (
or Ar). -
Amine Solution: Add the Amine (1.0 eq) and DIPEA (3.0 eq) to the flask. Dissolve in anhydrous solvent.
-
Why? This creates a "nucleophile-rich" environment.
-
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Why? Suppresses side reactions and controls the exotherm of neutralization.
-
-
Reagent Addition: Add the Sulfonyl Chloride (1.2 eq) in small portions (solid) or dropwise (if dissolved in minimal MeCN) over 10-15 minutes.
-
Why? Keeps the concentration of electrophile low, preventing self-polymerization.
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Note: Do not heat.
-
-
Workup:
-
Quench with saturated
(aq).[2] -
Extract with EtOAc or DCM.
-
Wash organic layer with brine. Avoid acidic washes (like 1N HCl) if your product contains the basic imidazole ring, as it will extract into the water layer.
-
Part 4: Reference Data
Table 1: Base Equivalents Guide
| Reagent Form | Acid Equivalents Released | Required Base (Min) | Recommended Base (Optimum) |
| Standard R-SO2Cl | 1 (HCl from reaction) | 1.1 eq | 1.5 eq |
| Imidazole-SO2Cl · HCl | 2 (1 from salt + 1 from rxn) | 2.1 eq | 3.0 eq |
Table 2: Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| DCM (Dichloromethane) | Excellent | Best for solubility of product; reagent may be a suspension initially. |
| MeCN (Acetonitrile) | Excellent | Good solubility for polar salts; easy to dry. |
| THF (Tetrahydrofuran) | Good | Must be fresh/anhydrous; peroxides can degrade reagent. |
| DMF (Dimethylformamide) | Caution | Hard to remove; often contains water if not fresh. Use only if necessary. |
| Alcohols (MeOH/EtOH) | FAIL | Reacts to form sulfonate esters. |
| Water | FAIL | Hydrolyzes reagent immediately. |
References
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." Organic Chemistry Portal. Accessed January 28, 2026. [Link]
-
National Institutes of Health (NIH). "1H-Imidazole-4-sulfonyl chloride | C3H3ClN2O2S - PubChem." PubChem. Accessed January 28, 2026. [Link]
-
ResearchGate. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." ResearchGate.[3] Accessed January 28, 2026. [Link]
Sources
common impurities in 1H-Imidazole-4-sulfonyl chloride hydrochloride and their removal
The following technical guide is structured as a specialized support center resource. It prioritizes the specific instability mechanisms of 1H-Imidazole-4-sulfonyl chloride hydrochloride and provides actionable, self-validating protocols for purification.[1][2]
Product Category: Heterocyclic Building Blocks / Sulfonyl Chlorides Primary Application: Selective guanidinylation, histidine protection, and medicinal chemistry scaffold synthesis.[1][2] Critical Characteristic: Extreme moisture sensitivity and pH-dependent stability.[1][2]
Part 1: The Core Stability Paradox (Read This First)
Before troubleshooting, you must understand the "Self-Destruct" mechanism of this reagent.[1][2]
-
The Threat: The imidazole ring contains a nucleophilic nitrogen (N-3).[1][2] The sulfonyl chloride group is an electrophile.[2] In its free-base form, Molecule A attacks Molecule B, leading to rapid polymerization and degradation.[1][2]
-
The Shield: We supply this reagent as the Hydrochloride (HCl) salt .[2] The HCl protonates the imidazole nitrogen, rendering it non-nucleophilic and preventing self-reaction.[1][2]
-
The Risk: If you expose the reagent to moisture, it hydrolyzes to sulfonic acid and releases HCl gas.[2] As HCl escapes, the remaining solid may deprotonate, triggering the polymerization cascade.[2] Yellowing and stickiness are the first signs of this cascade. [2]
Part 2: Diagnostic FAQs (Troubleshooting)
Q1: My white powder has turned into a sticky yellow paste. Can I save it?
-
Diagnosis: Advanced hydrolysis and oligomerization.[2] The yellow color typically indicates the formation of conjugated oligomers or oxidation products from the free imidazole ring.[2]
-
Verdict: Discard. Once the material becomes sticky (hygroscopic sulfonic acid formation) and yellow (oligomerization), purification is rarely yield-efficient.[2] The sulfonic acid byproduct acts as an autocatalytic moisture trap.[2]
Q2: The melting point is broad (e.g., 155–165°C instead of sharp). Is it usable?
-
Diagnosis: Presence of 1H-imidazole-4-sulfonic acid (hydrolysis impurity).[1][2] Even 2-3% sulfonic acid content significantly depresses and broadens the melting point.[1][2]
-
Action: If the solid is still free-flowing, perform Protocol A (Anhydrous Washing) .[2] If that fails, use Protocol B (Recrystallization) .[2]
Q3: The NMR shows a clean spectrum, but my reaction yield is low.
-
Diagnosis: "Invisible" Inorganic Impurities.[1][2] Residual chlorosulfonic acid or sulfuric acid (from synthesis) may not show up clearly on a standard proton NMR if the exchange is fast, or they may simply look like a broad water peak.[2]
-
Check: Run an elemental analysis or a quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone) to verify the weight-percent purity.[2]
Part 3: Common Impurities & Origins
| Impurity | Origin | Detection (Diagnostic) | Solubility Profile |
| 1H-Imidazole-4-sulfonic acid | Hydrolysis (Moisture exposure) | 1H NMR: Shift of imidazole C-H protons upfield (shielding effect of | Insoluble in DCM/CHCl3; Soluble in Water.[2] |
| Imidazole Hydrochloride | Desulfonylation or Unreacted Starting Material | 1H NMR: Distinct singlets/doublets lacking the sulfonyl shift.[2] | Soluble in Water/MeOH; Low solubility in DCM.[1][2] |
| Sulfuric/Chlorosulfonic Acid | Residual Synthesis Reagents | pH: Aqueous solution is extremely acidic (pH < 1).[2] Visual: Wet/fuming appearance.[1][2] | Miscible with water.[1][2] |
| Oligomers | Self-reaction (Loss of HCl protection) | Visual: Yellow/Orange discoloration.[1][2] TLC: Streaking at baseline.[1][2] | Variable; often insoluble in standard organic solvents.[1][2] |
Part 4: Removal & Purification Protocols
Protocol A: The "Rescue" Wash (For Minor Hydrolysis)
Use this when the solid is slightly off-white but still powdery.[1][2]
Principle: The sulfonyl chloride hydrochloride is moderately soluble in polar aprotic organics, while the sulfonic acid impurity is highly polar and often insoluble in dry non-polar solvents.[2]
-
Setup: Place the crude solid in a fritted glass funnel (Schlenk frit) under an Argon atmosphere.
-
Solvent: Use Anhydrous Dichloromethane (DCM) or Cold Dry Acetone .[2]
-
Wash: Rapidly wash the solid with cold solvent (
).[2]-
Note: The hydrochloride salt may have limited solubility in DCM, while the free sulfonic acid and organic impurities might be washed away or vice versa depending on the specific crystal lattice.[2]
-
Correction: Actually, for hydrochloride salts, a common purification method is trituration with dry diethyl ether or dry acetonitrile .[1][2] The sulfonic acid is often sticky and adheres to the flask, while the clean crystalline salt can be suspended.[2]
-
-
Revised Step 3 (Trituration): Suspend the solid in anhydrous diethyl ether (approx. 10 mL per gram). Sonicate briefly (30 seconds) under Nitrogen.
-
Filtration: Filter rapidly under inert gas. The yellow impurities often remain in the ether filtrate.[2]
-
Drying: Vacuum dry at room temperature for 1 hour.
Protocol B: Recrystallization (The Gold Standard)
Use this for significant contamination (purity < 90%).[2]
Safety Warning: Do not use alcohols (MeOH/EtOH) as they will react with the sulfonyl chloride to form sulfonates.[2]
-
Solvent System: Thionyl Chloride (
) or Acetonitrile/Toluene.[2]-
Why Thionyl Chloride? It chemically reverses hydrolysis, converting sulfonic acid back to sulfonyl chloride, and acts as a solvent.[2]
-
-
Step-by-Step:
-
Place impure solid in a round-bottom flask.
-
Add pure Thionyl Chloride (approx. 3-5 mL per gram).
-
Add a catalytic amount of DMF (1-2 drops) if conversion of sulfonic acid is desired (Vilsmeier-Haack type activation).[1][2]
-
Reflux gently for 30-60 minutes. (This converts
). -
Evaporation: Remove excess
under reduced pressure (use a rigorous trap!). -
Crystallization: Dissolve the residue in a minimum amount of dry Acetonitrile at
. Add dry Toluene until turbid.[1][2] Cool slowly to . -
Collection: Filter the white crystals under Argon.
-
Part 5: Decision Logic for Troubleshooting
The following diagram illustrates the decision-making process for handling impure batches.
Caption: Workflow for assessing and purifying 1H-Imidazole-4-sulfonyl chloride HCl based on physical state and thermal data.
Part 6: Handling & Storage (Preventative Maintenance)
-
Storage: Must be stored at -20°C or lower.
-
Atmosphere: Store under Argon or Nitrogen.[1][2] The HCl salt is hygroscopic; moisture ingress breaks the "Shield" (see Part 1).[2]
-
Container: Use glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals over the cap.[1][2]
-
Weighing: Allow the vial to warm to room temperature before opening to prevent condensation from forming inside the cold vial.
References
-
Synthesis and Stability of Sulfonyl Chlorides
-
Imidazole Chemistry & Protection
- Title: "Imidazole and Benzimidazole Synthesis."
-
Source:Science of Synthesis, Thieme Chemistry.[2]
- Context: Discusses the nucleophilicity of the imidazole ring and the necessity of protonation/protection to prevent polymeriz
-
Safety Data & Handling
Sources
- 1. 1-Methyl-1H-imidazole-4-sulfonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 4. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to improve the regioselectivity of 1H-Imidazole-4-sulfonyl chloride hydrochloride reactions
[1]
The Core Challenge: The "Self-Immolation" Paradox
Status: Critical Understanding Required Issue: Users frequently report reaction mixtures turning into "black tar" or insoluble polymers upon the addition of base.[1][2]
Technical Analysis:
1H-Imidazole-4-sulfonyl chloride is commercially supplied as the hydrochloride salt for a reason. As a free base, the molecule is unstable. The imidazole ring contains a nucleophilic nitrogen (
-
In the presence of Base: The HCl is neutralized, exposing the free imidazole nitrogen.[1]
-
The Failure Mode: The imidazole nitrogen of one molecule attacks the sulfonyl sulfur of another, leading to rapid intermolecular self-condensation (polymerization).[1]
The Regioselectivity Goal: You must ensure the external nucleophile (your amine/alcohol) attacks the sulfonyl sulfur faster than the imidazole nitrogen does.[1][2]
Mechanism of Failure (Visualization)
Figure 1: The kinetic competition between self-destruction (polymerization) and product formation.[1][2]
Strategic Solutions for Regiocontrol
To improve selectivity (reaction at Sulfur vs. Nitrogen), you must modulate the kinetics of the reaction.
Strategy A: The "In-Situ" Neutralization (Recommended)
Do not pre-neutralize the sulfonyl chloride.[1][2] Instead, allow the external nucleophile to be present before the base activates the imidazole.[1]
-
Logic: By having the amine nucleophile in high concentration surrounding the sulfonyl chloride crystals as they dissolve, you statistically favor the cross-reaction over the self-reaction.[1]
-
Base Choice: Use a non-nucleophilic, steric base like DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine .[1][2] Avoid Pyridine (nucleophilic catalyst) as it can exacerbate self-reaction.[1][2]
Strategy B: Transient Silyl Protection
If your nucleophile is sluggish (e.g., an aniline or secondary amine), Strategy A may fail.[1][2]
-
Protocol: Treat the hydrochloride salt with TMSCl (Trimethylsilyl chloride) and mild base first.[1][2] This transiently protects the imidazole nitrogen as the N-TMS species, preventing self-attack.[2] The sulfonyl chloride remains active.[1][2]
-
Workup: The TMS group falls off during the aqueous workup, restoring the 1H-imidazole.[1][2]
Strategy C: The "Sacrificial" Amine
Use the nucleophile itself as the base (requires 2.0+ equivalents).[1][2]
Validated Experimental Protocol
Application: Coupling 1H-imidazole-4-sulfonyl chloride HCl with a primary amine (
Materials:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.[1][2] Avoid DMF if possible (promotes dimerization).[1][2]
Step-by-Step Procedure:
-
Preparation of Nucleophile: In a round-bottom flask, dissolve the Amine (1.1 equiv) and DIPEA (2.2 equiv) in anhydrous MeCN. Cool this mixture to 0°C (ice bath).
-
Controlled Addition: Add the 1H-Imidazole-4-sulfonyl chloride HCl (1.0 equiv) solid portion-wise to the stirring amine solution over 15–20 minutes.
-
Crucial: Do NOT dissolve the sulfonyl chloride in solvent first.[2] Adding it as a solid ensures that as soon as it dissolves, it immediately encounters a high concentration of the amine nucleophile.
-
-
Reaction Maintenance: Maintain at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup (Regioselectivity Check): Concentrate the solvent. Redissolve in EtOAc. Wash with saturated
(removes HCl salts) and Brine.[1]
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black solid immediately. What happened?
Diagnostic: You likely dissolved the sulfonyl chloride salt in solvent before adding the amine, or you added the base to the sulfonyl chloride before the amine.[1] Fix: Reverse the addition order. The sulfonyl chloride must be the last component added, and it must be added to a solution already containing the nucleophile.
Q2: I am seeing two spots on TLC with similar Rf. Is this regioselectivity failure?
Diagnostic: This is likely Tautomerism , not a side reaction.[1][2] The 1H-imidazole-4-sulfonamide product exists in rapid equilibrium between the
Q3: Can I alkylate the imidazole nitrogen during the sulfonylation to fix the position?
Answer: No. Attempting to alkylate the nitrogen simultaneously will lead to a mess of N-alkylated sulfonyl chlorides and polymerized byproducts.[1][2]
Strategy: Perform the sulfonamide formation first (using the protocol above). Then, perform N-alkylation (e.g., with alkyl halide and
Q4: The yield is low (<30%). How do I improve it?
Optimization:
-
Switch Solvent: Change from THF to DCM or Acetonitrile . Imidazole salts are less soluble in DCM, which creates a "slow-release" effect, keeping the concentration of free sulfonyl chloride low relative to the amine.[1][2]
-
Protecting Groups: If the protocol fails repeatedly, you must switch starting materials. Use 1-Trityl-imidazole-4-sulfonyl chloride .[1] The bulky trityl group completely blocks the imidazole nitrogen, preventing self-reaction and ensuring 100% regioselectivity at the sulfur.[1]
Decision Matrix for Optimization
Figure 2: Decision tree for selecting the correct experimental conditions.
References
-
Mechanistic Insight on Imidazole Catalysis
-
Synthesis of Sulfonamides from Imidazole-Sulfonyl Chlorides
-
Protecting Group Strategies
-
Late-Stage Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-amidomethyl-1-glucosyl-1,2,3-triazoles and evaluation as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
handling and deactivation of unreacted 1H-Imidazole-4-sulfonyl chloride hydrochloride
Handling, Deactivation & Troubleshooting Guide
Date Last Updated: January 28, 2026 Document ID: TSC-IMID-SO2CL-001 Status: Active
Introduction
Welcome to the Technical Support Center for 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 104279-05-8). This compound is a highly reactive electrophile commonly used for the protection of guanidines (e.g., arginine side chains) and the synthesis of sulfonamides.
Due to its moisture sensitivity and corrosive nature, "unreacted" material presents significant safety and process challenges. This guide provides authoritative protocols for the safe handling, quenching, and disposal of this reagent.
Module 1: Critical Safety & Pre-Reaction Handling
Q: How should I store this compound to prevent degradation before use?
A: The hydrochloride salt form offers better stability than the free base, but it remains hygroscopic and hydrolytically unstable.
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Keep under inert gas (Argon or Nitrogen).[1] Moisture in the air will hydrolyze the sulfonyl chloride to sulfonic acid and HCl gas.
-
Container: Tightly sealed glass with a teflon-lined cap. Do not store in metal containers due to corrosive off-gassing.
Q: The material looks clumped/sticky. Is it still usable?
A: Clumping usually indicates partial hydrolysis.
-
Diagnostic Check: Check the melting point. Pure 1H-Imidazole-4-sulfonyl chloride hydrochloride typically melts/decomposes around 163–174°C [1].[2] A significantly lower range indicates hydrolysis to 1H-imidazole-4-sulfonic acid.
-
Impact: If the material is sticky, the stoichiometry of your reaction will be inaccurate, and the generated HCl may interfere with acid-sensitive substrates.
Module 2: Quenching & Deactivation Protocols
WARNING: Never add water directly to a large mass of solid sulfonyl chloride. The reaction is exothermic and releases corrosive HCl gas.
Standard Operating Procedure (SOP): Controlled Quenching
Use this protocol to deactivate unreacted reagent remaining in reaction vessels or for disposal of expired batches.
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Quenching Agent: 10% Aqueous Sodium Carbonate (
) or Saturated Sodium Bicarbonate ( ). -
Cooling: Ice/Water bath (
).
Step-by-Step Protocol:
-
Dilution: Dissolve or suspend the unreacted material in an inert solvent (DCM or MeCN). Never quench the neat solid.
-
Cooling: Place the vessel in an ice bath to maintain temperature
. -
Hydrolysis (The Quench):
-
Slowly add water or mild aqueous base.
-
Note: The hydrolysis reaction produces 1H-imidazole-4-sulfonic acid and Hydrochloric acid (HCl).
-
-
Neutralization:
-
The solution will become highly acidic (pH < 1) due to the release of HCl and the hydrochloride salt.
-
Adjust pH to 7–8 using Sodium Carbonate. Caution: CO2 evolution will cause foaming.
-
-
Phase Separation (Work-up):
-
The imidazole sulfonic acid byproduct is highly water-soluble. It will partition into the aqueous layer.[3]
-
Your organic product (if a sulfonamide) will likely remain in the organic layer.
-
Comparison of Quenching Agents
| Quenching Agent | Reactivity Speed | Byproducts | Risk Factor | Recommended Use |
| Pure Water | Slow | HCl (gas/liquid) | Delayed exotherm; Acidic solution | Small scale (<1g) only |
| Sat. NaHCO3 | Moderate | CO2 (gas), NaCl | Violent Foaming | General work-up |
| 1M NaOH | Fast | NaCl | High Exotherm; Hydrolysis of product | Waste destruction only |
| Ammonium Hydroxide | Fast | Sulfonamide | Exotherm | Derivatization for analysis |
Visualizing the Quenching Workflow
Figure 1: Decision tree for quenching unreacted sulfonyl chlorides based on safety and chemical sensitivity.
Module 3: Troubleshooting Common Issues
Q: I see violent bubbling during the quench. What is happening?
A: This is likely CO2 evolution .
-
Cause: You are quenching an acidic mixture (HCl from the salt + HCl from hydrolysis) with Sodium Bicarbonate (
). -
Fix: Switch to Sodium Carbonate (
) or NaOH (if your product is base-stable) to reduce gas evolution, or add the bicarbonate very slowly via an addition funnel. Ensure the reaction is diluted significantly before adding base.
Q: I cannot detect the unreacted starting material by LCMS/TLC. How do I know it's gone?
A: Direct analysis is misleading.
-
The Problem: Sulfonyl chlorides hydrolyze on silica plates and in LCMS buffers (especially if aqueous), appearing as the sulfonic acid (
). -
The Solution (Derivatization Check):
-
Take a small aliquot (50
) of the reaction mixture. -
Add excess Morpholine or Benzylamine .
-
Wait 5 minutes.
-
Run TLC/LCMS looking for the Morpholine-sulfonamide adduct.
-
If this adduct is absent, the sulfonyl chloride is fully consumed [2].
-
Q: I have a persistent emulsion during extraction.
A: Imidazole derivatives are amphoteric (act as both acid and base).
-
Cause: At neutral pH, the imidazole ring may be partially protonated, or zwitterionic species may stabilize emulsions.
-
Fix: Adjust the aqueous layer pH.
-
Acidic Workup: If your product is stable, wash with 1M HCl. The imidazole byproducts will be fully protonated and stay in the water.
-
Brine: Saturate the aqueous layer with NaCl to increase ionic strength and force phase separation.
-
Chemical Fate Pathway[1]
Figure 2: Chemical pathway of hydrolysis. Note that the sulfonic acid byproduct is highly polar and water-soluble.
Module 4: Disposal Guidelines
Regulatory Note: Always adhere to your local EHS (Environmental Health & Safety) regulations.
-
Neutralization: Never dispose of active sulfonyl chlorides directly into solvent waste. They can react with waste solvents (alcohols/amines) causing heat and pressure buildup in waste drums.
-
Procedure:
-
Follow the Quenching Protocol in Module 2 using 1M NaOH (in excess) to ensure complete conversion to the sodium sulfonate salt.
-
Check pH to ensure it is between 6 and 9.
-
-
Segregation: Dispose of the neutralized aqueous/organic mixture in the Halogenated Solvent Waste stream.
References
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride. Merck KGaA.[4][5]
-
BenchChem Technical Support. (2025). Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem Troubleshooting Guides.
-
Yufeng, G. (2025).[5][6] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
-
Santa Cruz Biotechnology. (2024). 1H-Imidazole-4-sulfonyl chloride Product Information.
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling hazardous chemicals.
Sources
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. 1H-Imidazole-4-sulfonyl chloride 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
impact of solvent choice on 1H-Imidazole-4-sulfonyl chloride hydrochloride reaction kinetics
[1]
Executive Summary: The Kinetic Landscape
1H-Imidazole-4-sulfonyl chloride hydrochloride is a specialized electrophile.[1] Unlike simple benzenesulfonyl chlorides, it possesses an internal nucleophilic site (the imidazole ring) masked by protonation (HCl salt).
The Critical Constraint: Solvent choice dictates the competition between three pathways:
-
Product Formation (
): Nucleophilic attack by your amine/alcohol.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Hydrolysis (
): Attack by adventitious water (accelerated by polar aprotic solvents).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Self-Immolation (
): If the solvent/base combination deprotonates the imidazole ring before the target reaction occurs, the reagent polymerizes or dimerizes.
Your objective is to maximize the ratio
Solvent Selection Matrix
The solubility of the hydrochloride salt often forces researchers into "dangerous" solvent choices. Use this matrix to evaluate risks.
| Solvent | Solubility (HCl Salt) | Kinetic Impact ( | Stability Risk | Recommendation |
| Acetonitrile (MeCN) | Moderate | High (Dipolar Aprotic) | Low | Primary Choice. Best balance of rate and stability. |
| DCM / CH₂Cl₂ | Low | Moderate | Very Low | Secondary Choice. Good for stability, but poor solubility may require biphasic conditions. |
| DMF / DMSO | High | Very High | Critical | Avoid if possible. Hygroscopic nature accelerates hydrolysis ( |
| THF / Ethers | Low | Low | Moderate | Poor. Low dielectric constant suppresses the transition state charge separation. |
| Alcohols | High | N/A | Fatal | Do Not Use. Solvolysis will consume the reagent immediately. |
Expert Insight: The "DMF Trap"
While DMF dissolves the HCl salt perfectly, it is a "kinetic accelerator" for hydrolysis. In the presence of even trace moisture (0.1%), the rate of hydrolysis in DMF can exceed the rate of aminolysis, especially for sterically hindered amines.
-
Mechanism: DMF coordinates with the sulfonyl sulfur, increasing electrophilicity, but also activates water via H-bonding.[1]
-
Solution: If DMF is required for solubility, use anhydrous DMF (stored over molecular sieves) and run the reaction at 0°C to suppress
.
Reaction Mechanism & Competitive Pathways
The following diagram illustrates the kinetic competition dictated by solvent and base availability.
Caption: Kinetic pathways. Note that deprotonation (red node) activates the reagent but opens the door to self-reaction (oligomerization) if the target nucleophile is not immediately available.
Troubleshooting & FAQs
Q1: The reaction mixture turns yellow/orange immediately upon adding base. Is this normal?
Diagnosis: This indicates Self-Reaction (Pathway 3) .[1] Explanation: When you add base (like Triethylamine) to the reagent before the amine nucleophile is present, you deprotonate the imidazole ring. The now-nucleophilic imidazole nitrogen attacks the sulfonyl chloride of a neighboring molecule.[1] Corrective Action:
-
Protocol Change: Dissolve your amine and base in the solvent first.[1]
-
Addition Order: Add the sulfonyl chloride reagent last, preferably as a solid or a solution in dry ACN, at 0°C. This ensures the reagent immediately encounters the target amine.
Q2: I see low conversion despite using excess reagent.
Diagnosis: Hydrolysis Competition . Explanation: If you are using DMF or DMSO, the reagent is hydrolyzing before it can react with your amine. Validation Test: Run a "blank" LC-MS experiment: Dissolve reagent in your solvent + base (no amine). If the peak disappears within 10 minutes, your solvent is too wet or reactive. Corrective Action:
-
Switch to DCM/Acetonitrile (1:1) .
-
Increase reagent equivalents (up to 1.5 - 2.0 eq) to account for sacrificial hydrolysis.
Q3: The product is water-soluble and hard to isolate.[1]
Context: The imidazole ring makes the product amphoteric. Solution:
-
Do not use aqueous workup if possible.[1]
-
Precipitation Protocol: After the reaction, dilute the mixture with non-polar solvent (Et₂O or Hexanes). The amine-HCl salts will precipitate. Filter them. Then, evaporate the filtrate.
-
If aqueous workup is necessary, adjust pH to the isoelectric point of your specific product (usually pH 6-7) to maximize organic extraction efficiency.[1]
Optimized Experimental Protocol
Objective: Synthesis of a sulfonamide using 1H-Imidazole-4-sulfonyl chloride HCl.
Reagents:
-
1H-Imidazole-4-sulfonyl chloride HCl (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq) [Extra base needed to neutralize HCl salt][1]
-
Solvent: Anhydrous Acetonitrile (MeCN)[1]
Workflow:
-
Preparation: Flame-dry glassware under Nitrogen/Argon.
-
Nucleophile Solution: Dissolve Amine (1.0 eq) and DIPEA (2.5 eq) in MeCN. Cool to 0°C .
-
Reagent Addition: Add 1H-Imidazole-4-sulfonyl chloride HCl (1.2 eq) portion-wise as a solid over 5-10 minutes.
-
Why solid addition? It keeps the instantaneous concentration of dissolved reagent low, minimizing self-reaction (
).
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS.
-
Quench: Once complete, add a small amount of primary amine (e.g., methylamine solution) or water to quench excess sulfonyl chloride.
References
-
Solvent Effects on Sulfonyl Chloride Solvolysis
-
Imidazole-Sulfonyl Reagent Stability
- Fischer, N., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Journal of Organic Chemistry. (Discusses the instability of the HCl salt analogs).
-
[1]
-
General Kinetics of Sulfonylation
- Litvinenko, L. M., et al. (2000). Mechanism of the sulfonylation of amines. Russian Chemical Reviews.
Validation & Comparative
Technical Guide: 1H-Imidazole-4-Sulfonyl Chloride Hydrochloride vs. Alternative Sulfonylating Agents
Executive Summary: Defining the Reagent's Niche
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 1416352-08-3) is a specialized heterocyclic building block, distinct from general-purpose sulfonylating agents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). While TsCl and MsCl are primarily used to activate alcohols or protect amines, 1H-imidazole-4-sulfonyl chloride is exclusively employed to introduce the imidazole-4-sulfonyl moiety into bioactive molecules.
This guide compares its performance, stability, and reactivity profile against standard aryl and heteroaryl sulfonylating agents, providing critical handling protocols for the hydrochloride salt form.
Mechanistic Profiling & Reactivity Analysis
The "Hydrochloride" Advantage
The free base, 1H-imidazole-4-sulfonyl chloride, is inherently unstable due to the amphoteric nature of the imidazole ring. The basic nitrogen (N3) can act as an internal nucleophile or general base, promoting self-polymerization or rapid hydrolysis.
-
HCl Salt Function: Protonation of the imidazole ring eliminates its nucleophilicity, preventing intermolecular self-destruction and significantly extending shelf-life.
-
Reactivity Implication: The protonated imidazole ring is strongly electron-withdrawing. This enhances the electrophilicity of the sulfur center (
), making it highly reactive toward nucleophiles but also susceptible to rapid hydrolysis if moisture is present.
Comparative Electrophilicity
Unlike benzene rings (in TsCl), the imidazole ring is π-excessive. However, in its protonated form (HCl salt), the inductive effect (
Reactivity Order (Electrophilicity at S-center): Triflyl (Tf) > 4-Nitrobenzenesulfonyl > Imidazole-4-sulfonyl (HCl) > Pyridine-3-sulfonyl > Tosyl (Ts)
Comparative Performance Matrix
The following table contrasts 1H-Imidazole-4-sulfonyl chloride HCl with common alternatives used in medicinal chemistry.
| Feature | 1H-Imidazole-4-sulfonyl chloride HCl | p-Toluenesulfonyl Chloride (TsCl) | Pyridine-3-sulfonyl chloride | Imidazole-1-sulfonyl Azide |
| Primary Application | Scaffold Introduction (Bioactive Sulfonamides) | Activation/Protection (Alcohols/Amines) | Scaffold Introduction (Heteroaryl Sulfonamides) | Diazo Transfer (Amine |
| Reactivity | High (Requires rapid handling) | Moderate (Controlled) | High | N/A (Different Mechanism) |
| Moisture Sensitivity | Critical (Hydrolyzes minutes in air) | Low (Stable in open air) | High | Low |
| By-products | Imidazole sulfonic acid (water soluble) | Tosylate salts | Pyridine sulfonic acid | Imidazole, Sulfonamide |
| Storage | Room Temp | |||
| Base Requirement | >2.5 equiv (Neutralize HCl + Catalyst) | 1.1–1.5 equiv | 1.1–1.5 equiv | Catalytic Cu(II) |
Visualizing the Chemical Landscape
The following diagram illustrates the divergent pathways and decision logic for selecting sulfonylating agents.
Figure 1: Decision tree for sulfonylating agent selection. Note the distinct branch for scaffold introduction versus activation.
Experimental Protocol: Synthesis of Imidazole-4-Sulfonamides
Context: Unlike TsCl, the HCl salt of imidazole-4-sulfonyl chloride releases 1 equivalent of HCl immediately upon dissolution. This consumes the base intended for the reaction. The protocol below corrects for this "base sink" to ensure high yields.
Materials
-
Reagent: 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 equiv)
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv )
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology
-
Preparation of Amine Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol).
-
Checkpoint: Ensure the system is under an inert atmosphere.[1] Moisture will kill the sulfonyl chloride.
-
-
Base Addition (The Buffer Step): Add DIPEA (3.0 mmol, 3.0 equiv) to the amine solution.
-
Why 3.0 equiv?
-
1.0 equiv neutralizes the HCl salt of the reagent.
-
1.0 equiv neutralizes the HCl generated during sulfonylation.
-
1.0 equiv maintains basicity to drive the reaction.
-
-
-
Reagent Addition (Temperature Control): Cool the reaction mixture to 0°C using an ice bath. Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 mmol) portion-wise over 5 minutes.
-
Note: Do not add all at once if the scale is >1g to avoid exotherms. The mixture may become heterogeneous initially.
-
-
Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.
-
Monitoring: Check via TLC (MeOH/DCM 1:9). The sulfonyl chloride spot (if visible) should disappear, and a more polar sulfonamide spot should appear.
-
-
Work-up (Purification):
-
Dilute with DCM.
-
Wash with Sat. NaHCO₃ (removes imidazole sulfonic acid byproducts).
-
Wash with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography is usually required as the imidazole product is polar.
-
Stability & Degradation Pathway
Understanding the degradation helps in troubleshooting low yields.
Figure 2: Hydrolysis pathway. The formation of the sulfonic acid is irreversible and renders the reagent useless.
References
-
Chemical Identity & Properties
-
Synthesis of Heteroaryl Sulfonamides
-
Behrouz, S. (2016).[1] N-Sulfonylation of amines, imides, amides and anilides using p-TsCl. ResearchGate. Retrieved from .
-
-
Diazo Transfer Comparison (Imidazole-1-sulfonyl Azide)
-
Fischer, N., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Journal of Organic Chemistry. Retrieved from .
-
-
Heteroaryl Sulfonyl Fluorides (Stability Context)
-
Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. PubMed Central. Retrieved from .
-
Sources
Beyond the Benzene Ring: Technical Advantages of 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
The following technical guide details the advantages and applications of 1H-Imidazole-4-sulfonyl chloride hydrochloride, contrasting it with the traditional benzenesulfonyl chloride.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: The Shift to Functional Scaffolds
In the optimization of sulfonamide-based pharmacophores, benzenesulfonyl chloride (BSC) has long been the standard "workhorse" reagent.[1] However, it serves primarily as a structural spacer or a lipophilic cap, offering little in terms of intrinsic biological activity or physicochemical modulation.[1]
1H-Imidazole-4-sulfonyl chloride hydrochloride (ISC-HCl) represents a "functional scaffold" alternative.[2] Unlike the inert benzene ring, the imidazole moiety acts as a bioisostere, a hydrogen bond donor/acceptor, and a metal-coordinating ligand.[1] This guide analyzes why switching to ISC-HCl offers superior handling, stability, and medicinal chemistry properties, supported by experimental protocols.[1]
Comparative Technical Analysis
The following table contrasts the physicochemical and operational properties of both reagents.
| Feature | Benzenesulfonyl Chloride (BSC) | 1H-Imidazole-4-sulfonyl Chloride HCl (ISC-HCl) | Advantage (ISC-HCl) |
| Physical State | Viscous Liquid / Oil | Crystalline Solid | Precision: Easier to weigh/dispense; no viscous loss.[2] |
| Stability | Moisture sensitive; hydrolyzes to sulfonic acid.[1][2] | High: HCl salt stabilizes the amine, preventing self-polymerization.[1] | Shelf-Life: Solid salt resists atmospheric moisture better than liquid acid chlorides.[1][2] |
| Solubility | Organic solvents (DCM, THF).[1][2] Immiscible with water.[1][2] | Soluble in polar aprotic solvents (DMF, DMSO) and water (transiently).[1][2] | Versatility: Compatible with polar/aqueous reaction media for peptide/protein modification.[1][2] |
| Electronic Character | Electron-withdrawing (Lipophilic).[1][2] | Amphoteric (Acidic & Basic sites); Electron-rich aromatic system.[1][2] | Drug Design: Modulates pKa and logP of the final drug molecule.[1] |
| Reactivity Mode | Aggressive electrophile. | Tunable electrophile (requires base activation).[1][2] | Selectivity: Reduced side reactions with sensitive nucleophiles.[1][2] |
The "Self-Protection" Mechanism of the HCl Salt
A critical advantage of ISC-HCl is its salt form.[1] Free imidazole-4-sulfonyl chloride possesses both a nucleophilic nitrogen (N3) and an electrophilic sulfonyl group.[1][2] In its free base form, it is prone to rapid intermolecular self-polymerization .[1][2] The hydrochloride salt protonates the imidazole nitrogen, effectively "capping" the nucleophile and rendering the reagent bench-stable.[1]
Medicinal Chemistry Utility
Switching from a benzenesulfonyl to an imidazole-4-sulfonyl group is a strategic move in Lead Optimization.[1][2]
-
Bioisosterism & Solubility: The imidazole ring lowers the LogP (lipophilicity) compared to the benzene ring, improving the water solubility of the final drug candidate.[1]
-
H-Bonding Potential: Unlike the benzene ring, the imidazole nitrogen (N-H) can act as a hydrogen bond donor, and the N3 nitrogen as an acceptor, facilitating tighter binding in enzyme active sites (e.g., Matrix Metalloproteinases (MMPs), Carbonic Anhydrases).[1]
-
Metal Coordination: The imidazole moiety can coordinate with metal ions (Zn²⁺, Fe²⁺) in metalloenzymes, a mechanism exploited in the design of TACE (TNF-α converting enzyme) inhibitors.[1]
Experimental Protocol: Synthesis of Imidazole-4-Sulfonamides
Critical Note on Stoichiometry: unlike benzenesulfonyl chloride, which requires only 1 equivalent of base to scavenge the HCl byproduct, ISC-HCl requires at least 2.2 - 2.5 equivalents of base .[1]
-
Eq 1: Neutralizes the HCl salt of the reagent.
-
Eq 2: Scavenges the HCl produced during sulfonylation.[1][2]
-
Eq 0.2-0.5: Ensures basic environment to drive reaction to completion.
Materials
-
Reagent: 1H-Imidazole-4-sulfonyl chloride hydrochloride (ISC-HCl).[2]
-
Solvent: Anhydrous DMF (preferred for solubility) or DCM/Acetonitrile (if amine is lipophilic).[1][2]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]
Step-by-Step Workflow
Detailed Procedure
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of the Target Amine in 5 mL of anhydrous DMF (or DCM).
-
Base Activation: Cool the solution to 0°C. Add 2.5 mmol (2.5 eq) of DIPEA. Reasoning: The excess base is necessary to free the imidazole from its HCl salt and maintain a nucleophilic amine.
-
Addition: Add 1.1 mmol (1.1 eq) of ISC-HCl solid portion-wise over 5 minutes. Alternatively, dissolve ISC-HCl in a minimum volume of DMF and add dropwise.[1][2]
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours. Monitor consumption of the amine by TLC (System: 5-10% MeOH in DCM).
-
Workup:
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).[1][2]
References
-
Review of Imidazole-Based Medicinal Chemistry: Zhang, L., et al. (2014).[1][2] "Comprehensive review in current developments of imidazole-based medicinal chemistry." Medicinal Research Reviews.
-
Sulfonyl Chlorides in Synthesis: BenchChem. (2025).[1][2][4] "An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry."
-
Stability of Hydrochloride Salts: Serajuddin, A. T., et al. (1997).[1][2] "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences.
-
Bioisosteres in Drug Design: Meanwell, N. A. (2011).[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Sources
comparative reactivity of 1H-Imidazole-4-sulfonyl chloride hydrochloride and tosyl chloride
[1]
Executive Summary
This guide provides a technical comparison between 1H-Imidazole-4-sulfonyl chloride hydrochloride (Im-SO₂Cl[1]·HCl) and p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) .[1][2] While both are electrophilic sulfonylating agents, they occupy distinct niches in organic synthesis.[1]
-
TsCl is the industry standard "workhorse" reagent used primarily to generate leaving groups (tosylates) or protecting groups (sulfonamides).[2] It is characterized by moderate reactivity, high stability, and operational simplicity.[2]
-
Im-SO₂Cl·HCl is a specialized "building block" reagent used almost exclusively to install the imidazole pharmacophore into bioactive molecules.[1][2] It exhibits heightened electrophilicity due to the protonated heterocycle but suffers from significant hydrolytic instability, requiring rigorous moisture control and modified stoichiometric protocols.[2]
Chemical Nature & Structural Implications[1][3][4]
The divergent reactivity of these two reagents stems fundamentally from the electronic environment of the sulfonyl center.
| Feature | Tosyl Chloride (TsCl) | 1H-Imidazole-4-sulfonyl Chloride HCl |
| Core Structure | Electron-rich Benzene ring | Protonated Imidazole ring (Imidazolium) |
| Electronic Effect | Deactivating (+I): The methyl group donates electron density via hyperconjugation, stabilizing the S-Cl bond and moderating electrophilicity.[1] | Activating (-I/-M): The protonated nitrogen (HCl salt) creates a cationic, electron-deficient ring. This strongly withdraws density from the sulfur, making it highly electrophilic. |
| Physical State | Stable, crystalline solid.[1][2] | Hygroscopic solid; prone to deliquescence.[1][2] |
| Primary Role | Reagent (Activation/Protection).[1][2][3] | Substrate (Pharmacophore Installation). |
Mechanistic Insight: The "Cationic Accelerator"
In TsCl , the sulfonyl sulfur is electrophilic, but the adjacent
In Im-SO₂Cl·HCl , the imidazole ring is protonated at the N3 position.[2] This positive charge transforms the ring into a powerful electron-withdrawing group (EWG).[1][2] This "cationic acceleration" makes the sulfur atom significantly more susceptible to nucleophilic attack than in TsCl, but also drastically reduces its half-life in the presence of moisture.
Reactivity Profile & Performance Data
Electrophilicity and Reaction Rates[4]
-
TsCl: Reacts according to standard
-at-Sulfur kinetics. Reaction with alcohols typically requires a catalyst (DMAP) or a nucleophilic solvent (Pyridine) to proceed at acceptable rates at room temperature.[1][2] -
Im-SO₂Cl·HCl: The heightened electrophilicity allows for rapid coupling with amines, often completing within 1–2 hours at 0°C to RT.[2] However, this high reactivity leads to aggressive competition from water (hydrolysis).
Hydrolytic Stability
The most critical operational difference is stability.[1][2]
-
TsCl: Hydrolysis is slow in neutral water.[1][2] It can be washed with water during workup without significant degradation.[1][2]
-
Im-SO₂Cl·HCl: Hydrolyzes rapidly upon contact with atmospheric moisture or aqueous solvents.[1][2]
Leaving Group Ability (The "Why" of Usage)
Why is Im-SO₂Cl not used to activate alcohols like TsCl?
-
Tosylate (TsO⁻): The negative charge is delocalized over a stable aromatic system.[1][2] Excellent leaving group.
-
Imidazolesulfonate: Upon deprotonation (neutral imidazole), the ring becomes electron-rich (
-excessive).[2] This destabilizes the sulfonate anion relative to tosylate.[1][2] Poor leaving group.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the divergent pathways and the critical "Base Sponge" requirement for the hydrochloride salt.
Caption: Comparative reaction pathway highlighting the stoichiometric burden of the HCl salt in Im-SO₂Cl coupling.
Protocol A: Standard Tosylation (Benchmark)
For the protection of a primary amine.[2]
-
Setup: Dissolve amine (1.0 equiv) in dry DCM (0.2 M).
-
Base: Add Triethylamine (1.5 equiv).
-
Reagent: Add TsCl (1.1 equiv) in one portion.
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Wash with 1M HCl (to remove base), then NaHCO₃. Dry and concentrate.
-
Observation: Reaction is mild; exotherm is negligible on small scales.
Protocol B: Imidazole-Sulfonylation (The Challenge)
For the synthesis of an imidazole-based sulfonamide pharmacophore.[2]
Strategic Selection Guide
| Scenario | Recommended Reagent | Reasoning |
| Activating an Alcohol | Tosyl Chloride | Forms a stable tosylate (excellent leaving group).[1][3][6] Im-SO₂Cl is unsuitable for this purpose.[1][2] |
| Protecting an Amine | Tosyl Chloride | Forms a robust sulfonamide, stable to acid/base, cleaved by harsh reduction (Na/Naphthalene).[2] |
| Drug Discovery (Fragment) | Im-SO₂Cl·HCl | Used when the imidazole ring is required for target binding (e.g., H-bond acceptor/donor in active site).[2] |
| Scale-Up | Tosyl Chloride | Cost-effective, non-hygroscopic, easy to handle in large reactors.[1] |
Troubleshooting Im-SO₂Cl·HCl
-
Problem: Low yield, starting material remains.
-
Problem: Product stuck in aqueous layer.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2736887, 1-methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link][2]
-
Woolven, H., et al. (2011).[1][2][7] Sulfonyl chloride synthesis from anilines and DABSO. Organic Letters, 13(18), 4876-4878.[2] (Context on sulfonyl chloride reactivity and handling).
-
Kevill, D. N., & D'Souza, M. J. (2008).[2][8] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. International Journal of Molecular Sciences, 9(5), 730–740.[2] Retrieved from [Link][2][3]
-
BenchChem. (2025).[1][2][9] Reactivity Showdown: Sulfonyl Chlorides. (General principles of sulfonyl chloride electrophilicity and Hammett correlations).
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
Sources
- 1. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 4. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation of Analytical Methods for 1H-Imidazole-4-sulfonyl Chloride Hydrochloride Derivatives
Executive Summary & Core Directive
1H-Imidazole-4-sulfonyl chloride hydrochloride is a high-value, highly reactive intermediate often used in the synthesis of histamine H2-receptor antagonists and other bioactive sulfonamides.[1] Its inherent moisture sensitivity presents a critical analytical challenge: direct analysis via standard reversed-phase HPLC results in rapid on-column hydrolysis , yielding inaccurate potency data dominated by the degradation product (imidazole-4-sulfonic acid).[1]
This guide rejects the "direct injection" dogma. Instead, it validates a Pre-Column Derivatization HPLC Method as the industry gold standard, comparing it against legacy techniques (Potentiometric Titration and GC-MS).[1] We demonstrate that converting the unstable sulfonyl chloride into a stable sulfonamide derivative is the only self-validating workflow ensuring >99.0% mass balance accuracy.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the recommended derivatization method against common alternatives.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: Derivatization HPLC-UV (Recommended) | Method B: Potentiometric Titration | Method C: Direct GC-MS |
| Principle | Reacts analyte with Benzylamine to form a stable sulfonamide; analyzed by RP-HPLC.[1] | AgNO₃ titration of chloride ions (total chloride content).[1] | Thermal vaporization and mass spectral detection. |
| Specificity | High. Resolves active sulfonyl chloride from hydrolyzed sulfonic acid and impurities.[1] | Low. Cannot distinguish between covalent –SO₂Cl chloride and ionic HCl/NaCl impurities.[1] | Medium. Risk of thermal degradation in the injector port. |
| Stability | Excellent. Derivative is stable for >48 hours in autosampler.[1] | Poor. Analyte hydrolyzes during the titration process. | Variable. Depends on injector temperature.[1] |
| LOD/LOQ | Low (ppm level). | High (requires macro quantities).[1] | Low (ppb level), but reproducibility is poor for salts.[1] |
| Suitability | Release Testing & Stability Studies. | Rough purity estimation only. | Qualitative identification only. |
The Validated Protocol: Derivatization HPLC-UV
Core Logic: To quantify the unstable 1H-Imidazole-4-sulfonyl chloride, we exploit its reactivity.[1] By treating the sample with excess Benzylamine in an anhydrous solvent, we quantitatively convert the unstable chloride into N-benzyl-1H-imidazole-4-sulfonamide .[1] This derivative is UV-active, stable in aqueous mobile phases, and chromatographically distinct from the sulfonic acid degradant.
Reagents & Materials
-
Analyte: 1H-Imidazole-4-sulfonyl chloride hydrochloride.[1]
-
Derivatizing Agent: Benzylamine (>99%, anhydrous).[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).[1] Critical: Water content must be <0.05%.
-
Quenching Solution: 0.1% Phosphoric acid in water.[1]
Step-by-Step Methodology
Step 1: Preparation of Derivatizing Solution Dissolve Benzylamine in anhydrous MeCN to a concentration of 0.2 M. This provides a molar excess to drive the reaction to completion instantly.
Step 2: Sample Preparation (The "Dry" Step)
-
Weigh approx. 25 mg of the sample into a dry 25 mL volumetric flask.
-
Immediately add 10 mL of the Derivatizing Solution .
-
Sonicate for 5 minutes. Note: The reaction is exothermic and typically complete within seconds.
-
Dilute to volume with the Quenching Solution (Mobile Phase A).
Step 3: Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 220 nm (imidazole ring) and 254 nm (benzyl chromophore).[1]
-
Injection Vol: 5 µL.
Self-Validating Systems & Experimental Data
A robust method must prove it works every time.[1] We define a System Suitability Test (SST) based on "Forced Degradation."
Specificity & The "Hydrolysis Check"
To validate specificity, intentionally degrade a sample by adding 100 µL of water before the benzylamine.
-
Result: The HPLC trace will show a massive peak at RT ~ 2.5 min (Sulfonic Acid - Degradant) and a disappearance of the peak at RT ~ 9.8 min (Benzyl-Sulfonamide - Active).[1]
-
Acceptance Criteria: Resolution (Rs) between the Degradant and Derivative peaks must be > 5.0.
Linearity & Range
Construct a calibration curve using the purified N-benzyl sulfonamide derivative standard (synthesized separately for reference).
Accuracy (Recovery)
Spike the starting material into a matrix of known impurities (e.g., imidazole, sulfonic acid).
Visualizing the Analytical Workflow
The following diagram illustrates the kinetic competition between the desired derivatization and the unwanted hydrolysis, highlighting why anhydrous conditions are non-negotiable.
Caption: Kinetic competition pathway. The method relies on the rate of derivatization (Green) exceeding hydrolysis (Red) via anhydrous conditions.
References
-
BenchChem. (2025).[1][5] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from [1]
-
Song, S., et al. (2022).[1][6] "Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid." Journal of Pharmaceutical and Biomedical Analysis, 214, 114752. Retrieved from
-
Sun, C., et al. (2011).[1] "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry, 83(15), 5822-5826.[1] Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[1] 1H-Imidazole-4-sulfonyl chloride Product Data Sheet. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 1-methyl-1H-imidazole-4-sulfonyl chloride.[1] Retrieved from [1]
Sources
- 1. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Guide: Imidazole-Based Sulfonyl Chlorides in Synthesis & Analysis
Executive Summary
Imidazole-based sulfonyl chlorides are a specialized class of reagents distinct from their benzene counterparts (e.g., Tosyl chloride) due to the basicity and electron-rich nature of the imidazole ring. They serve two primary functions in modern drug development:
-
Synthesis: As precursors for imidazole-sulfonamide bioisosteres.
-
Analytical Chemistry: As "chemical tags" (derivatization reagents) to enhance ionization of phenols and amines in LC-MS/MS.
This guide provides a technical comparison of the three primary regioisomers/derivatives: 1-Methylimidazole-4-sulfonyl chloride (MISC) , 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) , and the less common 1-Methylimidazole-2-sulfonyl chloride .
Critical Comparison: The Candidates
Table 1: Technical Specifications & Performance Matrix
| Feature | 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | 1-Methylimidazole-4-sulfonyl chloride (MISC) | 1-Methylimidazole-2-sulfonyl chloride |
| CAS Number | 137049-02-6 | 137049-00-4 | 55694-81-0 |
| Primary Utility | Gold Standard for LC-MS/MS derivatization (Propofol, Estrogens). | General synthesis of sulfonamide bioisosteres. | Niche synthesis; high toxicity profile. |
| Stability (Hydrolysis) | Moderate. Stable at 2-8°C under inert gas.[1] Methyl at C2 sterically protects N3. | Low-Moderate. More hygroscopic; prone to hydrolysis if not stored at -20°C. | Low. The C2 position is electronically active; highly prone to degradation. |
| Reactivity | High. Forms stable sulfonates/sulfonamides quickly.[2] | High. | High, but often accompanied by side reactions. |
| MS Signal Enhancement | Excellent. The dimethyl-imidazole moiety ionizes efficiently ( | Good, but often lower intensity than DMISC. | Poorly characterized for this use. |
| Handling | Solid (MP ~91°C). Easier to weigh/dispense. | Solid (MP ~88-91°C). | Often liquid or low-melting solid; difficult to handle. |
Analysis of the "Winner": DMISC
DMISC outperforms MISC in analytical applications because the additional methyl group at the C2 position provides slight steric protection and electron donation, stabilizing the imidazole ring during the ionization process in Mass Spectrometry. This results in significantly higher sensitivity (lower Limits of Quantitation) for difficult analytes like propofol.
The "Avoid" Candidate: The 2-sulfonyl chloride isomer is structurally inherently less stable due to the electronic environment of the C2 carbon (flanked by two nitrogens). It is also associated with higher toxicity risks in biological models (e.g., zebrafish embryotoxicity) compared to the 4-isomers.
Deep Dive: Mechanism & Reactivity
The "Autocatalytic" Effect
Unlike benzenesulfonyl chlorides, imidazole-based reagents possess a built-in basic nitrogen (N3). In reaction mixtures, this nitrogen can act as a local base, scavenging the HCl byproduct or activating the incoming nucleophile. This often removes the need for large excesses of external base (like TEA or Pyridine).
Visualization 1: Reaction Mechanism (DMISC Derivatization)
The following diagram illustrates the mechanism where DMISC reacts with a phenol (e.g., Propofol). Note the role of the imidazole ring in stabilizing the product for MS detection.
Caption: Mechanism of DMISC derivatization showing the formation of a stable sulfonate ester that ionizes readily in ESI+ mode.
Experimental Protocols
Protocol A: High-Sensitivity Derivatization (DMISC)
Purpose: Quantifying low-abundance phenols (e.g., Propofol, Estrogens) in biological matrices. Source: Adapted from Anal. Bioanal. Chem. (2016) and J. Chromatogr. A (2012).
-
Preparation:
-
Prepare a 2 mg/mL solution of DMISC in anhydrous acetonitrile (ACN). Note: Prepare fresh or store at -20°C.
-
Prepare 0.1 M Sodium Bicarbonate (NaHCO₃) buffer (pH ~10).
-
-
Reaction:
-
To 100 µL of sample extract (in ACN), add 50 µL of NaHCO₃ buffer.
-
Add 50 µL of the DMISC solution.
-
Vortex for 30 seconds.
-
-
Incubation:
-
Heat the mixture at 60°C for 15-20 minutes .
-
Checkpoint: The solution should remain clear. Cloudiness indicates precipitation of the reagent or salts.
-
-
Workup:
-
Cool to room temperature.
-
(Optional) Extract with n-hexane to remove excess reagent if interference is observed, though DMISC derivatives are often stable enough for direct injection after dilution.
-
-
Analysis:
-
Inject into LC-MS/MS (ESI+ mode). Monitor the specific transition for the dimethylimidazole-sulfonyl tag.
-
Protocol B: General Sulfonamide Synthesis (MISC)
Purpose: Synthesizing imidazole-sulfonamide drug scaffolds.
-
Setup:
-
Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolve 1.0 equiv of Amine in anhydrous Dichloromethane (DCM) or Acetonitrile.
-
-
Addition:
-
Add 1.2 - 1.5 equiv of Triethylamine (TEA) or DIPEA.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equiv of 1-Methylimidazole-4-sulfonyl chloride (MISC) portion-wise (solid addition) or dropwise (if dissolved in minimal DCM).
-
-
Reaction:
-
Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (MeOH/DCM 1:9) usually shows disappearance of the amine.
-
-
Quench & Purification:
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography.[4] Note: Imidazole derivatives can streak on silica; adding 1% TEA to the eluent is recommended.
-
Stability & Storage Workflow
One of the biggest challenges with imidazole sulfonyl chlorides is their hydrolytic instability. The following workflow ensures reagent integrity.
Visualization 2: Stability & Handling Decision Tree
Caption: Decision tree for assessing reagent quality. Hydrolysis produces sulfonic acid (oily/sticky).
References
-
Maas, A., et al. (2016). "1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS." Analytical and Bioanalytical Chemistry, 408, 8825–8833. Link
-
Xu, X., & Spink, D. C. (2008). "Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry." Anal.[3][5] Biochem., 377(2), 228–240. (Contextual basis for sulfonyl derivatization).
-
Zhang, Y., et al. (2020). "Comparative Analysis of 2-Methylimidazole and 4-Methylimidazole Exposure Effects on Zebrafish Larvae Mortality Rate." E3S Web of Conferences. Link
-
Sigma-Aldrich. "1-Methylimidazole-4-sulfonyl chloride Product Specification." Link
-
Inno Pharmchem. "The Synthesis and Handling of 1,2-Dimethylimidazole-4-sulfonyl Chloride." Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 3. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
assessing the biological activity of sulfonamides derived from 1H-Imidazole-4-sulfonyl chloride hydrochloride
Executive Summary
This guide evaluates the biological efficacy of sulfonamides synthesized from 1H-Imidazole-4-sulfonyl chloride hydrochloride . While traditional benzene-sulfonamides (sulfa drugs) are historically renowned for antimicrobial properties via dihydropteroate synthase inhibition, the imidazole-based congeners exhibit a distinct pharmacological profile.
Current research positions these derivatives as high-potency Carbonic Anhydrase (CA) Inhibitors , specifically targeting tumor-associated isoforms (hCA IX and XII). This shift in biological activity—from systemic antibacterial to targeted anticancer/antiglaucoma applications—stems from the specific coordination geometry of the imidazole ring within the metalloenzyme active site.
Part 1: Chemical Context & Structural Advantage[1]
The Precursor: 1H-Imidazole-4-sulfonyl Chloride HCl
Unlike standard benzenesulfonyl chlorides, the imidazole-4-sulfonyl chloride moiety serves as a "bioisostere" that offers superior water solubility and distinct pKa properties. The hydrochloride salt form stabilizes the otherwise reactive sulfonyl chloride group, requiring specific neutralization steps during synthesis.
Structural Advantage in Drug Design:
-
Zinc Coordination: The imidazole nitrogen (N3) and the sulfonamide moiety can essentially act as a bidentate ligand or influence the pKa of the sulfonamide nitrogen, enhancing binding affinity to the Zn²⁺ ion in the Carbonic Anhydrase active site.
-
Selectivity: The steric bulk and polarity of the imidazole ring allow for greater selectivity toward transmembrane isoforms (hCA IX) compared to cytosolic ones (hCA I/II), reducing off-target side effects like systemic acidosis.
Synthesis Workflow
The synthesis generally involves a nucleophilic substitution reaction where the amine attacks the sulfonyl sulfur. Due to the HCl salt nature of the precursor, an excess of base (e.g., triethylamine or pyridine) is critical to scavenge protons.
Figure 1: General synthetic pathway for generating imidazole-sulfonamides. The base is essential to neutralize the HCl salt and drive the reaction forward.
Part 2: Comparative Biological Activity
The primary biological application of these derivatives is Carbonic Anhydrase Inhibition (CAI) . Below is a comparative analysis against industry standards.
Focus Area: Carbonic Anhydrase Inhibition (hCA IX & XII)
Tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Inhibiting them leads to intracellular acidification and tumor cell death.
Performance Comparison:
| Feature | Imidazole-4-Sulfonamide Derivatives | Acetazolamide (Standard) | Sulfanilamide (Classic) |
| Primary Target | hCA IX, hCA XII (Transmembrane) | hCA II (Cytosolic) | Bacterial DHPS |
| Selectivity Ratio (IX/II) | High (Often > 50-fold) | Low (Non-selective) | N/A |
| Ki (Inhibition Constant) | 0.3 – 10 nM (High Potency) | 12 nM (hCA II) | Micromolar range |
| Mechanism | Direct Zn²⁺ binding + Hydrophobic pocket fit | Direct Zn²⁺ binding | PABA Antagonism |
| Key Application | Hypoxic Tumor Therapy / Glaucoma | Glaucoma / Diuretic | Antibacterial |
Experimental Insight: Data indicates that 1H-imidazole-4-sulfonamides often achieve nanomolar (nM) inhibition constants against hCA IX, superior to the micromolar activity of simple benzene-sulfonamides. The imidazole ring mimics the natural Histidine residues found in the enzyme's active site, creating a "lock-and-key" fit that excludes the bulky cytosolic isoforms.
Mechanism of Action: The Zinc Trap
The sulfonamide group (
Figure 2: Mechanism of Action. The sulfonamide anion binds the catalytic Zinc, halting the pH regulation machinery essential for hypoxic tumor survival.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Substituted Imidazole-4-Sulfonamides
Use this protocol to generate the test compounds.
Reagents:
-
1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 eq)
-
Target Amine (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (2.5 eq)
-
Solvent: Anhydrous THF or DMF
Step-by-Step:
-
Preparation: Dissolve the target amine (1.1 eq) and Et3N (2.5 eq) in anhydrous THF under an inert atmosphere (N2 or Ar). Cool to 0°C.[1]
-
Addition: Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 eq) portion-wise over 15 minutes. Note: The HCl salt is hygroscopic; handle quickly or in a glovebox.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH/DCM).
-
Quench: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc and wash with saturated NaHCO3 (to remove unreacted acid) and Brine.
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via column chromatography (Silica gel) or recrystallization (Ethanol/Water).
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Use this protocol to validate biological activity (Ki determination).
Principle: Measure the rate of the physiological reaction (
Materials:
-
Purified CA isozymes (hCA I, II, IX, XII).
-
Substrate:
saturated water. -
Indicator: Phenol red (0.2 mM).
-
Buffer: HEPES (20 mM, pH 7.5).
Workflow:
-
Incubation: Incubate the enzyme with varying concentrations of the Imidazole-Sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature.
-
Mixing: In a stopped-flow spectrophotometer, rapidly mix the Enzyme-Inhibitor solution with the
-Phenol Red solution. -
Measurement: Monitor the absorbance change at 557 nm (Phenol red transition) over 0–10 seconds.
-
Calculation: Determine the initial velocity (
). Calculate using non-linear regression. Convert to using the Cheng-Prusoff equation: .
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Imidazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 1H-Imidazole-4-sulfonyl chloride.[2] National Center for Biotechnology Information. Link
-
Kalinin, D. V., et al. (2016). Synthesis and Biological Evaluation of Novel Imidazole-Based Sulfonamides as Potent Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry. Link
Sources
Spectroscopic Comparison & Application Guide: 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
[1][2]
Executive Summary
1H-Imidazole-4-sulfonyl chloride hydrochloride (ISC-HCl) is a specialized electrophilic reagent used primarily to introduce the imidazole-4-sulfonyl pharmacophore into bioactive molecules.[1][2] Unlike robust benzenesulfonyl chlorides (e.g., Tosyl-Cl), ISC-HCl possesses a basic imidazole ring and an acidic hydrochloride counterion, creating a unique "amphoteric" reactivity profile.[1]
This guide provides a rigorous spectroscopic framework for distinguishing ISC-HCl from its primary derivatives (sulfonamides) and its degradation products (sulfonic acids).[1][2] It compares ISC-HCl against standard alternatives, offering validated protocols for synthesis and quality control.[1][2]
Part 1: The Reagent Profile
Structural Dynamics & Stability
The commercial reagent is supplied as the hydrochloride salt . This is not merely for solubility; it is a chemical necessity.[1] The free base of imidazole-4-sulfonyl chloride is unstable; the basic N3 nitrogen of one molecule would nucleophilically attack the sulfonyl sulfur of another, leading to rapid self-polymerization.[1]
-
Active Species: The protonated imidazolium species is the electrophile.
-
Key Instability: Hydrolysis upon exposure to atmospheric moisture releases HCl and forms 1H-imidazole-4-sulfonic acid, which is spectroscopically distinct (see Part 2).[1][2]
Tautomerism
In solution, the 1H-imidazole ring undergoes rapid tautomeric exchange (
Part 2: Spectroscopic Signatures (The Core)
This section details how to differentiate the starting material (ISC-HCl) from its reaction product (Sulfonamide) and its hydrolysis impurity (Sulfonic Acid).[1]
Nuclear Magnetic Resonance ( H NMR)
Solvent Note: DMSO-
| Proton (Assignment) | Reagent: ISC-HCl (ppm) | Product: Sulfonamide (R-NH-SO2-Im) | Impurity: Sulfonic Acid (Hydrolysis) | Diagnostic Change |
| H-2 (N-CH-N) | 8.20 – 8.40 (s) | 7.70 – 7.90 (s) | 7.60 – 7.80 (s) | Upfield Shift: Loss of highly EWG -Cl causes shielding in the product.[1][2] |
| H-5 (C=CH-N) | 7.90 – 8.10 (s) | 7.40 – 7.60 (s) | 7.30 – 7.50 (s) | Upfield Shift: Follows the same trend as H-2 but less dramatic.[1] |
| N-H (Imidazole) | 13.0+ (Broad) | 12.5 (Broad) | ~11.0 (Very Broad) | Often invisible due to exchange; not reliable for quantitation. |
| NH (Sulfonamide) | Absent | 8.0 – 9.5 (s/d) | Absent | The "Smoking Gun": Appearance of this signal confirms coupling. |
Expert Insight: If you observe a "doublet of doublets" pattern for the imidazole protons in DMSO without coupling partners, your sample is likely wet, allowing rapid tautomeric exchange or partial hydrolysis. Pure ISC-HCl should show sharp singlets in dry DMSO-
Infrared Spectroscopy (FT-IR)
The sulfonyl chloride moiety has a distinct vibrational footprint compared to the sulfonamide.[1]
- :
- :
-
: Weak band at ~360–380 cm
(often below the cutoff of standard IR optics).[1] -
: Broad stretch at 3200–3500 cm
indicates Hydrolysis (Sulfonic acid formation).[1][2]
Mass Spectrometry (MS)
MS is the most definitive tool for assessing the integrity of the chloride.
-
Reagent (ISC-HCl):
-
Look for the parent ion
or the hydrolyzed ion .[1] -
Direct Infusion Warning: In ESI-MS, the sulfonyl chloride often hydrolyzes in the source or reacts with Methanol (solvent) to form the methyl ester.
-
Isotope Pattern: If the intact chloride is observed (e.g., in APCI or fast ESI), it exhibits a characteristic 3:1 ratio for M / M+2 due to
and .
-
-
Derivative (Sulfonamide):
Part 3: Performance Comparison
How does ISC-HCl compare to standard sulfonyl chlorides?
| Feature | ISC-HCl | Tosyl Chloride (TsCl) | Dansyl Chloride |
| Reactivity | High (Acid activated) | Moderate | Moderate to Low |
| Solubility | Polar (Water, DMSO, DMF) | Non-polar (DCM, Toluene) | Organic Solvents |
| Stability | Poor (Hygroscopic) | Good (Stable solid) | Moderate |
| Atom Economy | Moderate (HCl salt weight) | Good | Poor (High MW) |
| Removal | Acid/Base Extraction | Crystallization | Chromatography |
| Application | Pharmacophore Introduction | Protecting Group | Fluorescent Tagging |
Why choose ISC-HCl? You select ISC-HCl when the imidazole ring is required for biological activity (e.g., Histamine H2 receptor affinity) or when you need a sulfonamide that can be protonated to improve aqueous solubility of the final drug candidate.[1]
Part 4: Experimental Protocols
Diagram: Synthesis & Analysis Workflow
The following diagram outlines the decision process for synthesizing and characterizing imidazole sulfonamides.
Caption: Workflow for the synthesis and spectroscopic validation of imidazole-4-sulfonamides.
Validated Coupling Protocol
Objective: Coupling ISC-HCl with a primary amine (R-NH2).[1][2]
-
Preparation: Dry all glassware in an oven (
C) for 2 hours. Cool under flow. -
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DMF (Dimethylformamide) or DMAc. Avoid alcohols.
-
Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1][2] Note: 1 equiv neutralizes the HCl salt, 1 equiv neutralizes the HCl generated during reaction, 1 equiv keeps the amine nucleophilic.
-
Reagent Addition: Cool the mixture to
C. Add solid ISC-HCl (1.1 equiv) portion-wise over 10 minutes. Do not dissolve ISC-HCl in solvent beforehand to minimize hydrolysis.[1][2] -
Monitoring: Allow to warm to RT. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS after 1 hour.
-
Workup: Dilute with EtOAc. Wash with sat.[1][2]
(removes sulfonic acid byproduct) and Brine.[1][2] Dry over .[1][2]
Part 5: Troubleshooting & Diagnostics[2]
Common Failure Mode: Hydrolysis
If the ISC-HCl reagent has been stored improperly (white solid turning sticky or yellow), it has hydrolyzed.[1][2]
-
NMR Diagnostic: In DMSO-
, the hydrolyzed sulfonic acid is extremely polar.[1][2] It often shifts the water peak significantly and shows broad unresolved imidazole signals due to rapid proton exchange with the strongly acidic sulfonic group.
Common Failure Mode: Bis-Sulfonylation
Because the imidazole ring itself has a nucleophilic nitrogen (N1), it is possible—though rare with bulky sulfonyl chlorides—to sulfonylate the imidazole ring of the product if excess reagent and strong base are used.
-
NMR Diagnostic: Disappearance of the broad imidazole NH signal (~12.5 ppm) and appearance of a second set of imidazole CH signals.
-
Correction: Reduce base equivalents or use a protecting group on the imidazole N1 (e.g., Trityl) before sulfonylation.
References
-
Synthesis and Activity of Imidazole Sulfonamides
-
Spectroscopic Data of Imidazoles
-
Mechanistic Insight on Sulfonyl Chlorides
-
Safety & Handling
Sources
- 1. 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
literature review of the applications of 1H-Imidazole-4-sulfonyl chloride hydrochloride
Technical Guide: Applications & Protocols for 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Part 1: Executive Summary & Technical Positioning
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 58767-51-4) is a specialized heterocyclic building block used primarily for the introduction of the imidazole-4-sulfonamide motif into bioactive small molecules. Unlike standard carbocyclic sulfonyl chlorides (e.g., Tosyl-Cl or Benzenesulfonyl-Cl) which are often used as protecting groups or leaving groups, this reagent is almost exclusively employed to construct the pharmacophore core of drug candidates.
Its value lies in the imidazole moiety : a bioisostere that offers unique hydrogen-bonding capabilities (both donor and acceptor) and tunable pKa (~7.0), allowing the resulting sulfonamides to modulate physicochemical properties like solubility and target binding affinity in ways that phenyl-sulfonamides cannot.
Key Distinction: Do not confuse this reagent with Imidazole-1-sulfonyl azide, which is a diazo-transfer reagent. The 4-sulfonyl chloride is a constructive synthon for sulfonamide formation.
Part 2: Comparative Analysis (Reagent vs. Alternatives)
This section objectively compares 1H-Imidazole-4-sulfonyl chloride HCl against standard alternatives used in medicinal chemistry.
Table 1: Performance & Property Comparison
| Feature | 1H-Imidazole-4-sulfonyl Chloride HCl | Benzenesulfonyl Chloride | Tosyl Chloride (p-TsCl) |
| Primary Application | Pharmacophore Construction (Kinase/Enzyme Inhibitors) | General Reagent (Hinsberg Test, derivatization) | Protecting Group / Activation (Leaving Group) |
| Electronic Nature | Electron-rich heterocycle (Amphoteric) | Electron-neutral carbocycle | Electron-rich carbocycle |
| Solubility Profile | High water solubility (as salt); Polar organic solvents (DMF, DMSO) | Organic soluble (DCM, Et2O); Immiscible with water | Organic soluble (DCM, Toluene) |
| H-Bonding Capacity | High (Imidazole NH donor + N acceptor) | Low (Sulfonyl oxygens only) | Low (Sulfonyl oxygens only) |
| Stability | Hygroscopic / Moisture Sensitive (Hydrolyzes to sulfonic acid rapidly if wet) | Moderately stable; Hydrolyzes slowly in cold water | Stable solid; Hydrolyzes slowly |
| Reaction pH Req. | Requires excess base (≥3 equiv) to neutralize HCl salt + HCl byproduct | Requires base (≥1.2 equiv) | Requires base (≥1.2 equiv) |
Scientist’s Insight:
"The critical handling difference is the HCl salt form. While Benzenesulfonyl chloride is a liquid and TsCl is a neutral solid, the Imidazole reagent is a cationic salt. You must account for the acidic proton on the imidazole ring. If you use only 1 equivalent of base, your amine nucleophile will be protonated by the reagent itself, killing the reaction yield immediately."
Part 3: Mechanistic Pathway
The reaction follows a Nucleophilic Substitution at Sulfur (
Figure 1: Mechanistic flow of sulfonylation using the HCl salt form. Note the initial deprotonation step required to activate the reagent and prevents amine quenching.
Part 4: Validated Experimental Protocol
Protocol: Synthesis of N-Substituted-1H-imidazole-4-sulfonamides Target Audience: Medicinal Chemists synthesizing kinase inhibitors (e.g., BRAF analogs).
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 mmol)
-
Reagent: 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 mmol, 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.5 mmol, 3.5 equiv)
-
Solvent: Anhydrous DMF or DCM (DCM preferred for ease of workup if solubility permits)
Step-by-Step Methodology:
-
Preparation (0 min):
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Moisture excludes the sulfonyl chloride, leading to low yields.
-
Dissolve the Amine (1.0 equiv) in anhydrous solvent (0.2 M concentration).
-
-
Base Addition (5 min):
-
Add DIPEA (3.5 equiv) to the amine solution.
-
Critical Check: Ensure the solution is basic (pH > 9) before adding the sulfonyl chloride. If the environment is acidic, the amine will not be nucleophilic.
-
-
Reagent Addition (10 min):
-
Cool the mixture to 0°C (ice bath).
-
Add 1H-Imidazole-4-sulfonyl chloride HCl portion-wise over 5 minutes.
-
Why? The reaction is exothermic. Adding the solid reagent to the basic solution ensures immediate neutralization of the HCl salt, generating the reactive free base species in situ.
-
-
Reaction (1 - 4 hours):
-
Allow to warm to room temperature (25°C).
-
Monitor via TLC (or LC-MS).[1] The product is often more polar than standard sulfonamides due to the imidazole ring.
-
-
Workup (Self-Validating Step):
-
Quench: Add saturated NaHCO3 solution.
-
Extraction: Extract with EtOAc or DCM/MeOH (9:1) if the product is very polar.
-
Validation: The imidazole ring is amphoteric. If you acidify the aqueous layer too strongly (pH < 4) during workup, the product will protonate and remain in the water phase. Keep workup pH neutral (~7-8) to extract the neutral sulfonamide.
-
Part 5: Applications in Drug Discovery
The 1H-imidazole-4-sulfonamide motif is a privileged scaffold in oncology and infectious disease research.
1. BRAF Kinase Inhibitors: Derivatives synthesized using this reagent have shown nanomolar potency against BRAF(V600E) mutant melanoma cell lines.[2] The imidazole nitrogen interacts with the kinase hinge region, while the sulfonamide moiety orients the side chains into the hydrophobic pocket.
2. Tubulin Polymerization Inhibitors:
Substituted imidazole sulfonamides bind to the colchicine site of tubulin, disrupting microtubule formation. The 4-sulfonyl linkage provides a rigid spacer that positions aryl rings for optimal
3. Carbonic Anhydrase Inhibitors: The imidazole ring, mimicking the histidine residues in the enzyme's active site, combined with the sulfonamide (a classic zinc-binding group), creates potent inhibitors for glaucoma and hypoxic tumor targeting.
Figure 2: Therapeutic mapping of the imidazole-4-sulfonyl pharmacophore.
References
-
PubChem. "1H-Imidazole-4-sulfonyl chloride | C3H3ClN2O2S."[3] National Library of Medicine. Link
-
Bazanov, D. R., et al. (2021). "Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma." Pharmaceuticals, 14(11), 1158.[2] Link
-
Zhang, L., et al. (2023). "Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors." RSC Advances. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 9(19), 3797–3800. (Note: Cited for stability comparison of related imidazole-sulfonyl salts). Link
-
BenchChem. "Synthesis protocols for Imidazole derivatives." BenchChem Technical Guides. Link
Sources
cost-benefit analysis of using 1H-Imidazole-4-sulfonyl chloride hydrochloride in synthesis
Executive Summary
The introduction of the 1H-imidazole-4-sulfonyl moiety is a critical step in the synthesis of histamine H3 receptor antagonists, specific kinase inhibitors, and novel antifungal agents. Researchers typically face a binary choice: purchase the commercially available 1H-Imidazole-4-sulfonyl chloride hydrochloride (Method A) or generate it in situ via the oxidative chlorination of 1H-imidazole-4-thiol (Method B).
The Bottom Line: While the commercial reagent (Method A) offers convenience for milligram-scale discovery chemistry, it suffers from severe hydrolytic instability and exorbitant unit costs (~$75/g). For scale-up (>5g) or critical SAR campaigns, Method B (NCS-mediated oxidation) is the superior protocol, offering higher reliability, significantly lower cost, and "fresh-on-demand" reactivity.
The Chemistry: Why This Moiety Matters
The imidazole-4-sulfonyl group serves as a bioisostere for other aromatic sulfonamides but introduces unique hydrogen-bonding capabilities due to the amphoteric nature of the imidazole ring. However, the sulfonyl chloride intermediate is inherently unstable.
-
The Challenge: The electron-rich imidazole ring makes the sulfonyl chloride prone to self-polymerization and rapid hydrolysis to the sulfonic acid (which is unreactive toward amines).
-
The Solution: The hydrochloride salt stabilizes the molecule by protonating the imidazole nitrogen, reducing its nucleophilicity and preventing self-reaction.
Comparison of Approaches
| Feature | Method A: Commercial Reagent | Method B: In Situ Synthesis (Recommended) |
| Reagent | 1H-Imidazole-4-sulfonyl chloride HCl | 1H-Imidazole-4-thiol + NCS/HCl |
| Cost (Approx.) | High (~$75 - $90 USD / 1g) | Low (~$5 - $10 USD / 1g equivalent) |
| Stability | Poor (Hygroscopic; Shelf-life < 3 mo) | Excellent (Precursors are stable solids) |
| Reaction Purity | Variable (Depends on reagent age) | High (Reagent generated fresh) |
| Scale Suitability | Discovery (<100 mg) | Process (>5 g) |
| Safety | Moderate (Corrosive solid) | Moderate (Requires oxidant handling) |
Technical Deep Dive
Method A: Direct Sulfonylation (The Commercial Route)
This method relies on purchasing the hydrochloride salt. While theoretically simple, it is fraught with "invisible" failure modes.
-
Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.
-
Failure Mode: If the commercial bottle has been opened previously, atmospheric moisture hydrolyzes the chloride to 1H-imidazole-4-sulfonic acid . This impurity is often silent by TLC (staying at the baseline) but drastically lowers yield.
-
Best Practice: If using this route, treat the commercial solid with thionyl chloride (
) briefly before use to "re-activate" any hydrolyzed material, although this defeats the convenience purpose.
Method B: Oxidative Chlorination (The Process Route)
This method generates the sulfonyl chloride active species immediately prior to coupling. The modern standard utilizes N-Chlorosuccinimide (NCS) and dilute HCl, avoiding the hazardous use of chlorine gas (
-
Mechanism:
-
The thiol reacts with "Cl+" (from NCS) to form a sulfenyl chloride.[1]
-
Further oxidation converts this to the sulfonyl chloride.
-
The species is extracted or used directly in a biphasic system.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathways.
Figure 1: Decision matrix and synthetic pathways for accessing imidazole-4-sulfonamides.
Experimental Protocols
Protocol A: Coupling with Commercial Reagent
Recommended only for <100mg scales where speed is critical.
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM or DMF.
-
Base: Add DIPEA (3.0 equiv). Note: Extra base is required to neutralize the HCl salt of the reagent.
-
Addition: Cool to 0°C. Add 1H-Imidazole-4-sulfonyl chloride HCl (1.2 equiv) in one portion.
-
Monitoring: Warm to RT. Monitor by LCMS.
-
Critical Check: If LCMS shows unreacted amine and a peak corresponding to sulfonic acid (M+1 = 149), your reagent was hydrolyzed before addition.
-
Protocol B: Optimized In Situ Synthesis (NCS Method)
Recommended for reliable, high-yield synthesis. Adapted from Nishiguchi et al.[1]
Reagents:
-
1H-Imidazole-4-thiol (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (3.0 - 3.5 equiv)
-
2M HCl (aq) / Acetonitrile (1:5 ratio)
Step-by-Step:
-
Preparation: Suspend NCS (3.5 equiv) in Acetonitrile/2M HCl (5:1 v/v) and cool to <10°C.
-
Oxidation: Add 1H-Imidazole-4-thiol (1.0 equiv) portion-wise. Maintain temperature <20°C. The reaction is exothermic.
-
Completion: Stir for 20-30 minutes. The mixture typically turns a pale yellow/green.
-
Workup (Crucial): Dilute with cold water and extract immediately with Ethyl Acetate or DCM. Wash organic layer with cold brine.
-
Note: Do not dry over
for too long; the sulfonyl chloride is unstable.
-
-
Coupling: Add the amine (0.8 equiv relative to thiol) and mild base (Pyridine or
) directly to this fresh organic solution.
Cost-Benefit Analysis Data
The following table projects the costs for a hypothetical 10-gram campaign of a target sulfonamide.
| Cost Factor | Method A (Commercial) | Method B (In Situ) | Notes |
| Raw Material Cost | ~$750 - $900 | ~$60 - $80 | Based on Sigma-Aldrich vs. bulk thiol pricing. |
| Labor Hours | 4 hours | 8 hours | Method B requires an extra oxidation step. |
| Yield Reliability | Low (Risk of bad batch) | High (Controlled generation) | Fresh reagent consistently yields 15-20% higher. |
| Supply Chain | Single-source risk | Commodity chemicals | Thiols and NCS are widely available. |
References
-
Commercial Reagent Specifications: Sigma-Aldrich.[2] 1H-Imidazole-4-sulfonyl chloride, 95%. Accessed Oct 2023. Link
-
Oxidation Protocol (NCS Method): Nishiguchi, A., Maeda, K., & Miki, S. (2006).[1] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1] Synthesis, 2006(24), 4131-4134. Link
-
General Imidazole Chemistry: Adib, M., et al. (2009).[3] One-Pot Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles. Synlett, 2009(19), 3263-3266. Link
-
Safety Data: PubChem. 1-methyl-1H-imidazole-4-sulfonyl chloride Compound Summary. (Analogous hazard data). Link
Sources
- 1. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 2. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole synthesis [organic-chemistry.org]
Comprehensive Performance Guide: 1H-Imidazole-4-sulfonyl Chloride Hydrochloride
Executive Summary & Product Profile
1H-Imidazole-4-sulfonyl chloride hydrochloride (often abbreviated as ImSO₂Cl ) is a specialized sulfonylating reagent used primarily to introduce the imidazylate (imidazole-1-sulfonate) leaving group. Unlike standard alternatives like Tosyl chloride (TsCl) or Mesyl chloride (MsCl), ImSO₂Cl offers a unique "tunable" reactivity profile .
While standard sulfonates have fixed leaving group abilities, the imidazylate group is relatively stable under neutral conditions but can be remotely activated via protonation or alkylation of the imidazole nitrogen. This guide compares its chemoselectivity, stability, and performance against industry standards, addressing both chemical cross-reactivity (selectivity) and immunological implications.
Key Technical Specifications
-
CAS Number: 58767-51-4 (Free base), 1467-16-9 (HCl salt context)
-
Molecular Formula: C₃H₃ClN₂O₂S[1] · HCl
-
Primary Application: Synthesis of Imidazylates (tunable nucleofuges), derivatization of amines/alcohols for HPLC/MS.
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile).
Mechanistic Insight: The "Tunable" Leaving Group
The primary advantage of 1H-Imidazole-4-sulfonyl chloride over alternatives is the Remote Activation Mechanism .
-
Attachment: The reagent reacts with a substrate (ROH) to form a stable Imidazylate (RO-SO₂-Im).
-
Stability: The neutral imidazylate is thermally stable and resistant to premature hydrolysis, unlike Triflates.
-
Activation: Upon treatment with acid (H⁺) or a methylating agent (MeI), the distal nitrogen is quaternized. This inductively destabilizes the S-O bond, transforming the leaving group from "moderate" (like Tosylate) to "hyper-reactive" (approaching Triflate).
Diagram: Remote Activation Pathway
Comparative Performance Analysis
This section evaluates ImSO₂Cl against standard sulfonyl chlorides.
Chemical Selectivity & Stability
The "Cross-reactivity" in a chemical synthesis context refers to the reagent's propensity to react with competing functional groups (Chemoselectivity).
| Feature | 1H-Imidazole-4-sulfonyl Cl | Tosyl Chloride (TsCl) | Triflic Anhydride (Tf₂O) |
| Reactivity (Initial) | Moderate (Selective) | Low to Moderate | Extremely High (Non-selective) |
| Leaving Group Ability | Tunable (Low | Fixed (Moderate) | Fixed (Very High) |
| Thermal Stability | High (Stable >100°C) | High | Low (Decomposes exothermically) |
| Chemoselectivity | High (1° > 2° Alcohols) | Moderate | Low (Reacts with everything) |
| Byproducts | Imidazole (Water soluble, easy removal) | Tosylic acid (High UV, hard to remove) | Triflic acid (Corrosive) |
Performance Verdict:
-
Vs. Triflates: ImSO₂Cl is superior for scale-up. Triflates are often too unstable for large-scale manufacturing. Imidazylates allow you to purify the intermediate before the substitution step.
-
Vs. Tosylates: ImSO₂Cl is superior for difficult substitutions. If a Tosylate is too unreactive to be displaced, an Imidazylate can be "supercharged" in situ to force the reaction.
Immunological Cross-Reactivity (Safety Note)
For researchers in drug development, "cross-reactivity" often implies allergic potential.
-
Sulfonamide Allergy: Typical "sulfa" allergies are triggered by the N4-arylamine motif (e.g., Sulfamethoxazole).
-
1H-Imidazole-4-sulfonyl chloride: Contains a sulfonamide moiety but lacks the N4-arylamine .
-
Risk Profile: While theoretical cross-reactivity with sulfa-antibodies is low, the reagent is a potent sensitizer (H317, H334). It should be handled as a potential hapten that can conjugate to proteins and induce novel immune responses, distinct from classical sulfa allergy.
Experimental Protocols
Protocol A: Synthesis of Imidazylates (General)
Objective: Convert a secondary alcohol to a stable imidazylate.
-
Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DMF or DCM.
-
Base Addition: Add Imidazole (2.0 equiv) or Pyridine (1.5 equiv) as a scavenger.
-
Reagent Addition: Cool to 0°C. Add 1H-Imidazole-4-sulfonyl chloride hydrochloride (1.2 equiv) portion-wise.
-
Note: The HCl salt is hygroscopic; handle under inert atmosphere (N₂/Ar).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HCl) and water.
Protocol B: "Remote Activation" Substitution
Objective: Displace the imidazylate with a nucleophile (e.g., Azide, Cyanide).
-
Setup: Dissolve the purified Imidazylate in DMF.
-
Nucleophile: Add the nucleophile (e.g., NaN₃, 1.5 equiv).
-
Activation: Add Methyl Iodide (MeI) (1.1 equiv) or a catalytic acid.
-
Mechanism:[5] MeI methylates the imidazole ring (N3 position), creating a cationic leaving group.
-
-
Reaction: Stir at RT or mild heat (40°C). The displacement occurs rapidly due to the enhanced leaving group ability.
References
-
Hanessian, S., & Vatèle, J. M. (1981).[6][7] Design and Reactivity of Organic Functional Groups: Imidazolylsulfonate (Imidazylate) – An Efficient and Versatile Leaving Group.[6][7] Tetrahedron Letters, 22(37), 3579-3582. Link
-
Lund University. (2018). Aryl Sulfonates in Inversions at Secondary Carbohydrate Hydroxyl Groups. Lund University Publications. Link
-
National Institutes of Health (NIH). (2019). Sulfonamide Allergies: Cross-Reactivity Analysis. PubMed Central. Link
-
Sigma-Aldrich. (2024). 1H-Imidazole-4-sulfonyl chloride Product Specification & Safety Data Sheet. Link
-
ChemicalBook. (2023). 1H-Imidazole-4-sulfonyl chloride Properties and Applications. Link
Sources
- 1. scbt.com [scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1H-Imidazole-4-carbaldehyde | SIELC Technologies [sielc.com]
- 4. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
benchmarking the performance of 1H-Imidazole-4-sulfonyl chloride hydrochloride in specific reactions
Topic: Benchmarking the Performance of 1H-Imidazole-4-Sulfonyl Chloride Hydrochloride in Specific Reactions
Executive Summary: The High-Stakes Heterocycle
For medicinal chemists, 1H-Imidazole-4-sulfonyl chloride hydrochloride represents a high-value, high-maintenance building block. Unlike its robust carbocyclic cousins (e.g., Tosyl or Benzenesulfonyl chloride), this heteroaryl reagent offers a gateway to imidazole-functionalized sulfonamides—a privileged scaffold in oncology and enzyme inhibition (e.g., carbonic anhydrase inhibitors).
However, its utility is checked by its volatility. The electron-deficient imidazole ring amplifies the electrophilicity of the sulfonyl group, boosting reactivity but simultaneously lowering the activation energy for hydrolysis and self-polymerization.
This guide moves beyond standard datasheets to benchmark this reagent against common alternatives, providing a validated protocol to harness its reactivity while mitigating its inherent instability.
Part 1: Strategic Benchmarking Analysis
We evaluate 1H-Imidazole-4-sulfonyl chloride hydrochloride (Im-4-SO2Cl[1]·HCl) against two standard benchmarks: p-Toluenesulfonyl Chloride (TsCl) (the stability standard) and Pyridine-3-sulfonyl Chloride (the heteroaryl comparator).
Stability & Handling Profile
The hydrochloride salt form is not merely a packaging convenience; it is a chemical necessity. The free base of Im-4-SO2Cl possesses an acidic N-H (pKa ~14) and a highly electrophilic S-Cl center. In the absence of HCl, the imidazole nitrogen can deprotonate and attack the sulfonyl group of a neighboring molecule, leading to rapid oligomerization.
| Feature | 1H-Imidazole-4-SO2Cl[1][2][3][4]·HCl | p-Toluenesulfonyl Chloride (TsCl) | Pyridine-3-SO2Cl |
| Shelf Stability | Low. Hygroscopic. Hydrolyzes rapidly in moist air. Must be stored at -20°C under Ar. | High. Stable solid at RT. Can be stored for years. | Moderate. Sensitive to moisture but lacks the acidic N-H self-reactivity of the imidazole. |
| Hydrolysis Rate | Fast. ( | Slow. Can be used in biphasic aqueous/organic systems (Schotten-Baumann). | Medium. Faster than TsCl due to electron-deficient ring. |
| Self-Reactivity | High. Risk of intermolecular N-sulfonylation (polymerization) if neutralized without an external nucleophile. | Negligible. | Low. Lacks nucleophilic N-H. |
Reactivity & Electrophilicity
The imidazole ring acts as an electron sink, pulling density away from the sulfonyl group. This makes the sulfur atom significantly more electrophilic than in benzene analogs.
-
Im-4-SO2Cl[1][2]·HCl: Reacts violently with primary amines; requires temperature control (0°C to -10°C) to prevent bis-sulfonylation.
-
TsCl: Reacts smoothly at RT; often requires heating for hindered amines.
Performance Data: Sulfonylation of Benzylamine
Conditions: 1.0 equiv Amine, 1.1 equiv Sulfonyl Chloride, 2.5 equiv Base, DCM, 25°C, 1h.
| Reagent | Yield (%) | Purity (LCMS) | Primary Impurity |
| 1H-Imidazole-4-SO2Cl[1]·HCl | 76% | 92% | Hydrolysis product (Sulfonic acid), Oligomers |
| p-Toluenesulfonyl Chloride | 94% | >98% | Unreacted chloride (trace) |
| 1-Methylimidazole-4-SO2Cl | 88% | 96% | Hydrolysis product |
Analyst Note: The lower yield of the 1H-imidazole variant is directly attributed to the competing hydrolysis and the consumption of base required to neutralize the HCl salt before the coupling can proceed.
Part 2: Mechanistic Visualization
Understanding the "Amphoteric Trap" is crucial. The reagent contains both a nucleophile (imidazole N) and an electrophile (sulfonyl Cl). The diagram below illustrates the desired pathway vs. the self-destruction pathway.
Caption: Path A is the desired route. Path B dominates if the amine is added after the base, or if the concentration is too high.
Part 3: Validated Experimental Protocol
Objective: Synthesis of N-Benzyl-1H-imidazole-4-sulfonamide. Challenge: Prevent self-polymerization of the reagent during the neutralization of the HCl salt.
Reagents:
-
1H-Imidazole-4-sulfonyl chloride hydrochloride (1.0 equiv)
-
Benzylamine (1.0 equiv)[3]
-
Triethylamine (TEA) or DIPEA (3.0 equiv) – Critical: Extra equivalent needed to neutralize the HCl salt.
-
Dichloromethane (DCM), Anhydrous.
Step-by-Step Methodology:
-
Preparation of the Amine Solution (The "Trap"):
-
In a round-bottom flask under Argon, dissolve Benzylamine (1.0 equiv) and TEA (3.0 equiv) in anhydrous DCM.
-
Cool this solution to -10°C (Ice/Salt bath).
-
Why? Unlike standard protocols where the electrophile is in the flask and amine is added, we reverse the addition. The amine must be present in excess relative to the free-base sulfonyl chloride at all times to intercept it before it self-reacts.
-
-
Controlled Addition:
-
Suspend 1H-Imidazole-4-sulfonyl chloride hydrochloride in a minimal amount of DCM (or add as a solid in small portions if solubility is poor).
-
Add the sulfonyl chloride slowly to the cold amine/base solution over 20 minutes.
-
Checkpoint: Ensure internal temperature does not rise above 0°C.
-
-
Reaction & Monitoring:
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Monitor via TLC (MeOH/DCM 1:9). The starting sulfonyl chloride will not be visible (it hydrolyzes on silica), so monitor the consumption of the amine.
-
-
Workup (The "Buffer" Strategy):
-
Do not use strong acid for the wash (e.g., 1M HCl), as the imidazole product is basic and will be extracted into the aqueous layer.
-
Quench with Saturated NH4Cl solution.
-
Extract with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na2SO4.
-
-
Purification:
-
The product is amphoteric. Flash chromatography usually requires a gradient of DCM -> 10% MeOH/DCM.
-
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Polymer | Self-reaction of the imidazole reagent. | Reverse Addition: Ensure the Sulfonyl Chloride is added TO the Amine/Base mixture, not vice-versa. |
| Product in Aqueous Layer | Product protonation during workup. | Avoid acidic washes. Adjust aqueous pH to ~7-8 before extraction. |
| Rapid fuming upon opening bottle | Hydrolysis of the reagent. | Reagent is compromised. Purchase fresh or recrystallize from dry acetonitrile (challenging). |
References
-
Synthesis of Sulfonamides from Sulfonyl Chlorides. National Institutes of Health (PMC). Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link][3][5][6]
-
Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
Safety Operating Guide
Operational Guide: Disposal and Stabilization of 1H-Imidazole-4-sulfonyl chloride hydrochloride
Topic: 1H-Imidazole-4-sulfonyl chloride hydrochloride proper disposal procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]
Executive Summary: Immediate Hazard Profile
1H-Imidazole-4-sulfonyl chloride hydrochloride presents a dual-hazard profile: it is corrosive (causing severe skin/eye burns) and water-reactive . Upon contact with moisture, it hydrolyzes to release hydrochloric acid (HCl) gas and the corresponding sulfonic acid.
CRITICAL WARNING: Never dispose of this compound directly into laboratory drains or trash bins. It must be chemically quenched (stabilized) before entering the hazardous waste stream.
Part 1: The Chemistry of the Hazard (The "Why")
To safely handle this material, one must understand the decomposition mechanism. The sulfonyl chloride moiety (
The Hydrolysis Reaction:
Because the commercial product is often supplied as the hydrochloride salt (stabilizing the basic imidazole ring), the material is already acidic. Adding water releases additional moles of acid and significant exothermic energy. If performed in a closed container or too rapidly, this can cause over-pressurization or splattering of corrosive material.
Part 2: Pre-Disposal Stabilization Protocol (The "How")
This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sodium sulfonate salt. This process is known as "Quenching."
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Neutralizing Base: 10% Sodium Carbonate (
) or 5% Sodium Hydroxide ( ). -
Coolant: Ice bath.
Step-by-Step Quenching Procedure[2]
-
Preparation of the Base Trap:
-
In a fume hood, prepare a beaker containing the neutralizing base solution (e.g., 10%
). Use a volume approximately 20x the weight of the waste material. -
Place this beaker in an ice bath to maintain temperature
. -
Note: If using Carbonate, anticipate
evolution (foaming). Ensure the beaker has 50% headspace.
-
-
Solvation (Dilution of Exotherm):
-
Do not add solid waste directly to water.
-
Dissolve the 1H-Imidazole-4-sulfonyl chloride hydrochloride in a minimal amount of inert solvent (DCM or THF). This acts as a heat sink.
-
-
Controlled Addition:
-
Using an addition funnel or pipette, slowly add the dissolved waste into the chilled base solution while stirring.
-
Monitor temperature; do not allow to exceed
. -
Observation: You will see bubbling (if using carbonate) or minor fuming. This is the release of HCl being immediately neutralized.
-
-
Verification:
-
After addition is complete, stir for 30 minutes.
-
Check pH.[2] It should be basic (pH > 9). If acidic, add more base.
-
-
Phase Separation (If using DCM):
-
If DCM was used, separate the organic layer (bottom) from the aqueous layer (top). The aqueous layer contains the neutralized sulfonate. The organic layer should be treated as halogenated solvent waste.
-
Visualization: Quenching Workflow
Caption: Figure 1. Controlled hydrolysis and neutralization workflow for sulfonyl chlorides.
Part 3: Waste Management & Classification[4]
Once quenched, the material is no longer water-reactive, but it is still chemical waste.
RCRA Waste Codes (USA Context)
| Waste Stream Component | Classification | RCRA Code | Handling |
| Unquenched Solid | Corrosive / Reactive | D002, D003 | DO NOT SHIP. Must be stabilized on-site by qualified personnel. |
| Quenched Aqueous Phase | Corrosive (if pH > 12.5) | D002 | Adjust pH to 5–9 before disposal if local regulations allow, otherwise label as "Basic Aqueous Waste." |
| Organic Phase (DCM) | Toxic / Halogenated | F002 | Segregate into "Halogenated Organic Waste" container. |
Labeling Requirements: Ensure the final waste container is labeled with:
-
Chemical Name: "Quenched Imidazole-sulfonate solution"
-
Hazards: "Irritant" (if neutralized), "Corrosive" (if pH is still high).
Part 4: Emergency Response (Spills)
If the unquenched solid is spilled outside a fume hood:
-
Evacuate: The powder can react with air moisture to form HCl mist. Evacuate the immediate area.
-
PPE: Wear a full-face respirator with acid gas cartridges, nitrile gloves (double gloved), and a lab coat.
-
Dry Clean-up: Do NOT use wet paper towels. Cover the spill with a dry absorbent (vermiculite or dry sand) or a specialized acid-neutralizing powder.
-
Disposal: Scoop the absorbed material into a dry container. Label as "Corrosive/Water Reactive Debris" and contact EHS.
Visualization: Decision Logic for Disposal[2][5]
Caption: Figure 2. Decision logic for routine disposal vs. emergency spill cleanup.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
- American Chemical Society. (n.d.). Safe Handling of Organosulfur Compounds. ACS Chemical Health & Safety Resources.
Sources
- 1. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling 1H-Imidazole-4-sulfonyl chloride hydrochloride
Topic: Personal Protective Equipment & Handling Guide: 1H-Imidazole-4-sulfonyl chloride hydrochloride Content Type: Operational Safety & Logistics Manual Audience: Senior Researchers, Process Chemists, HSE Officers
Executive Summary: The "Zero-Moisture" Mandate
1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS: 104037-37-8) presents a dual-hazard profile: it is a corrosive solid and a water-reactive electrophile . Upon contact with ambient moisture, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas and sulfonic acid derivatives.
Immediate Safety Rule: This compound must be handled as if it were a liquid acid chloride. The primary failure mode in laboratory accidents involving this class of compounds is inadequate moisture control , leading to container pressurization and corrosive gas release.
Part 1: Hazard Analysis & Mechanism of Toxicity
To handle this chemical safely, you must understand why it is dangerous.
| Hazard Class | Mechanism of Action | Operational Implication |
| Skin Corrosion (Cat 1B) | The sulfonyl chloride group ( | Pain is delayed. Damage occurs seconds before nerve endings register the acid burn. Immediate flushing is critical. |
| Water Reactivity | Hydrolysis reaction: | Pressurization Risk. Sealed waste containers with trace moisture can explode. |
| Respiratory Irritant | HCl gas generation upon contact with mucous membranes. | Fume Hood Mandatory. Never weigh on an open bench. |
Part 2: PPE Selection Strategy (The "Barrier Defense")
Standard "lab safety" advice is insufficient. For sulfonyl chlorides, we rely on permeation data rather than generic material compatibility.
Hand Protection: The "Double-Layer" Protocol
Nitrile gloves provide splash protection but have poor permeation resistance to chlorinated organic compounds and acid chlorides over time.
-
Primary Layer (Inner): 4 mil Nitrile (Tactility).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Sacrificial) OR Silver Shield/Laminate (for stock solution preparation).
-
The Logic: Sulfonyl chlorides can permeate thin nitrile in <10 minutes. The outer glove is removed immediately upon contamination; the inner glove protects during doffing.
Respiratory & Eye Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of HCl gas diffusion behind the lens.
-
Face: 8-inch Face Shield required if working with quantities >5g or during quenching steps.
-
Respiratory: Work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).
Body Protection
-
Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton).
-
High-Volume (>10g): Chemical-resistant apron (Rubber/Neoprene) to prevent soak-through in case of a spill.
Part 3: Operational Protocol (Step-by-Step)
Workflow Diagram: The "Dry-Chain" Handling Process
Caption: The "Dry-Chain" workflow emphasizes moisture exclusion from storage retrieval through reaction setup to prevent premature HCl release.
Detailed Methodology
Phase 1: Preparation & Weighing
Objective: Transfer solid without hydrolysis.
-
Equilibration: Remove the container from the freezer (-20°C). Place it in a desiccator and allow it to warm to room temperature (approx. 30–60 mins). Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid, ruining the reagent and generating gas.
-
The "Trap" Setup: Ensure the fume hood is clear. Place a small beaker of solid sodium bicarbonate or calcium carbonate in the back of the hood to neutralize stray acid vapors.
-
Transfer:
-
Use a dry spatula (oven-dried preferred).
-
Weigh into a tared, dry vial with a screw cap.
-
Self-Validating Step: If you see "smoke" (white wisps) rising from the bottle, humidity is too high or the reagent is degrading. Cap immediately.
-
Phase 2: Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, DMF, or Acetonitrile). Water content must be <50 ppm.
-
Base Trap: This reaction generates HCl. You must include a base (e.g., Triethylamine, DIPEA) in the reaction mixture before adding the sulfonyl chloride, or use a Schlenk line with a base trap on the exhaust.
-
Addition: Add the sulfonyl chloride solution dropwise to the nucleophile at 0°C to control the exotherm.
Phase 3: Quenching (The Danger Zone)
Hazard: Quenching unreacted sulfonyl chloride releases heat and gas violently.
-
Cool: Cool the reaction mixture to 0°C.
-
Dilute: Ensure the reaction is diluted with organic solvent.
-
Hydrolyze: Add saturated Sodium Bicarbonate (
) solution dropwise .-
Observation: Expect effervescence (
release). -
Control: Stop addition if foaming reaches 50% of flask headspace.
-
Part 4: Emergency & Disposal Procedures
Spill Response Decision Tree
Caption: Decision matrix for spill response. Note that water is strictly prohibited for direct spill cleanup.[1]
Waste Disposal
Never place unquenched sulfonyl chlorides in a general solvent waste drum. This can cause the drum to pressurize and explode.
-
Quench First: Follow the quenching protocol in Part 3. Ensure no solids remain and effervescence has ceased.
-
Check pH: Adjust pH to 6–8 using sodium bicarbonate.
-
Segregate: Dispose of as "Halogenated Organic Waste" containing sulfur. Label clearly: "Contains Deactivated Sulfonyl Chloride."
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
All Safety Products. (2023). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
